N-(2-aminophenyl)-N-methylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLBZFBGPAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminophenyl)-N-methylacetamide
Abstract
This comprehensive technical guide details the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and materials science. This document provides a robust, field-tested protocol for its preparation via the selective N-methylation and subsequent acetylation of o-phenylenediamine. Causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's synthesis and analysis.
Introduction and Significance
N-(2-aminophenyl)-N-methylacetamide, with the chemical formula C₉H₁₂N₂O, is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary acetamide group positioned ortho to each other on a benzene ring.[1][2] This unique structural arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many biologically active molecules.[3][4][5] The presence of both a nucleophilic primary amine and a sterically accessible N-methyl group allows for regioselective reactions, making it a key intermediate in the development of novel pharmaceuticals and functional materials.[6][7]
Molecular and Physicochemical Properties
A summary of the key computed and experimental properties of N-(2-aminophenyl)-N-methylacetamide is provided below.
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | ChemScene[2] |
| Monoisotopic Mass | 164.09496 Da | PubChem[1] |
| XlogP (predicted) | -0.1 | PubChem[1] |
| TPSA (Topological Polar Surface Area) | 46.33 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Strategic Synthesis of N-(2-aminophenyl)-N-methylacetamide
The synthesis of N-(2-aminophenyl)-N-methylacetamide requires a strategic approach to achieve selective functionalization of the two amine groups of the starting material, o-phenylenediamine. A two-step process involving selective N-methylation followed by N-acetylation is a reliable and efficient route.
Synthesis Workflow Diagram
Caption: A logical workflow for the two-step synthesis of the target compound.
Step 1: Selective N-Methylation of o-Phenylenediamine
The initial and critical step is the selective mono-N-methylation of o-phenylenediamine. Direct alkylation with an alkyl halide is a common method.[8]
2.2.1. Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
-
Reagent Addition: Add methyl iodide (1.0 equivalent) to the solution.
-
Reaction: Reflux the mixture for 12 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, remove the methanol under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to 9.0 with a suitable base like potassium hydroxide.
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine.[9]
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-methyl-o-phenylenediamine.[9]
2.2.2. Rationale for Experimental Choices
-
Stoichiometry: Using an equimolar amount of methyl iodide favors the mono-methylated product. An excess of the alkylating agent would lead to the formation of the di-methylated byproduct.
-
Solvent: Methanol is a suitable polar protic solvent that facilitates the SN2 reaction between the amine and methyl iodide.
-
Base: The addition of a base during workup is crucial to deprotonate the ammonium salt formed during the reaction, liberating the free amine for extraction.
Step 2: N-Acetylation of N-methyl-o-phenylenediamine
The second step involves the acetylation of the more nucleophilic secondary amine of N-methyl-o-phenylenediamine.
2.3.1. Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.[10]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise with constant stirring.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. If using an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-aminophenyl)-N-methylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
2.3.2. Rationale for Experimental Choices
-
Acetylating Agent: Both acetic anhydride and acetyl chloride are effective acetylating agents. Acetic anhydride is generally preferred for its ease of handling and less vigorous reaction.[10]
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
-
Washing: The sodium bicarbonate wash is essential to neutralize any unreacted acetic anhydride/acetyl chloride and the acetic acid/hydrochloric acid byproduct.
Comprehensive Characterization of N-(2-aminophenyl)-N-methylacetamide
To confirm the identity, purity, and structure of the synthesized N-(2-aminophenyl)-N-methylacetamide, a combination of spectroscopic and spectrometric techniques is employed.
Spectroscopic and Spectrometric Analysis Workflow
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[11]
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 4H | Aromatic protons |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.2 | s | 3H | -N-CH₃ |
| ~2.1 | s | 3H | -C(O)CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~145 | C-NH₂ (aromatic) |
| ~130 | C-N(CH₃)C(O)CH₃ (aromatic) |
| ~115-128 | Aromatic CH |
| ~35 | -N-CH₃ |
| ~22 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.[12][13][14][15]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp | N-H stretch (primary amine) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1660-1640 | Strong | C=O stretch (tertiary amide) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 1350-1250 | Medium | C-N stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[16]
Experimental Protocol:
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer and ionize it using a suitable technique such as Electrospray Ionization (ESI).[16]
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).[16]
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
The observation of a molecular ion peak or a protonated molecular ion peak corresponding to the calculated mass will confirm the successful synthesis of N-(2-aminophenyl)-N-methylacetamide.[1][16]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.
-
o-Phenylenediamine: This starting material is toxic and a suspected mutagen.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide: This is a toxic and carcinogenic substance. All manipulations should be performed in a fume hood.
-
Acetic Anhydride and Acetyl Chloride: These reagents are corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20]
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably prepare and validate this important chemical intermediate. The comprehensive characterization data presented serves as a benchmark for ensuring the identity and purity of the synthesized compound, facilitating its use in further research and development activities.
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ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Available from: [Link].
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Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link].
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An In-Depth Technical Guide to N-(2-aminophenyl)-N-methylacetamide: Properties, Synthesis, and Reactivity
Introduction
N-(2-aminophenyl)-N-methylacetamide is a substituted aromatic compound of significant interest to researchers and drug development professionals. Its structure, which features a secondary aromatic amine and a tertiary amide ortho to each other on a benzene ring, provides a unique platform for a variety of chemical transformations. This arrangement of functional groups allows for complex molecule synthesis, particularly in the construction of heterocyclic systems. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(2-aminophenyl)-N-methylacetamide, providing insights for its application in synthetic and medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of N-(2-aminophenyl)-N-methylacetamide are crucial for its handling, characterization, and application in a laboratory setting. While extensive experimental data is not always available in public literature, a combination of data from chemical suppliers and computational predictions provides a reliable profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 22902-29-0 | [1] |
| Appearance | Not specified (likely solid) | |
| Predicted LogP | 1.2515 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Data: While a specific, published, and fully assigned spectrum for N-(2-aminophenyl)-N-methylacetamide is not readily available, analogous data from similar structures can provide expected spectral characteristics.[3][4]
-
¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a singlet for the N-methyl protons, a singlet for the acetyl protons, and a broad signal for the amine (NH₂) protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide, the N-methyl carbon, the acetyl methyl carbon, and the aromatic carbons are expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine, C=O stretching of the tertiary amide, and aromatic C-H stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₁₂N₂O.
Synthesis of N-(2-aminophenyl)-N-methylacetamide
The synthesis of N-(2-aminophenyl)-N-methylacetamide can be efficiently achieved through the selective acylation of N-methyl-o-phenylenediamine. This reaction leverages the differential reactivity of the primary and secondary amines in the starting material.
Synthetic Workflow
Caption: Synthetic workflow for N-(2-aminophenyl)-N-methylacetamide.
Experimental Protocol: Synthesis via Acylation
This protocol is based on standard acylation procedures for aromatic amines.
Materials:
-
N-methyl-o-phenylenediamine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: While stirring, add acetic anhydride (1.05 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2-aminophenyl)-N-methylacetamide.
Chemical Reactivity and Mechanistic Insights
The reactivity of N-(2-aminophenyl)-N-methylacetamide is dictated by the interplay of its functional groups: the nucleophilic secondary amine, the electron-rich aromatic ring, and the amide moiety.
Reactions at the Secondary Amine
The free secondary amine is a primary site for further functionalization.
-
N-Alkylation and N-Acylation: The amine can undergo further alkylation or acylation reactions under appropriate conditions. These reactions are fundamental in building more complex molecular scaffolds.
-
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -X, -CN).
Electrophilic Aromatic Substitution
The amino and N-methylacetamido groups are both ortho-, para-directing and activating substituents on the benzene ring. This makes the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions para and ortho to the amine group.
Intramolecular Cyclization
The ortho-disposition of the amine and amide groups makes N-(2-aminophenyl)-N-methylacetamide a prime candidate for intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical compounds.[3][5]
-
Benzimidazole Formation: Acid-catalyzed cyclization can lead to the formation of benzimidazole derivatives.[3] This typically involves heating in the presence of an acid catalyst.
Caption: Generalized scheme for benzimidazole synthesis.
Role in Pharmaceutical Development
N-(2-aminophenyl)-N-methylacetamide and its derivatives are important in the pharmaceutical industry, both as building blocks for active pharmaceutical ingredients (APIs) and as potential process impurities.
As a Synthetic Intermediate
The structural motif of N-(2-aminophenyl)-N-methylacetamide is found in various biologically active molecules. For instance, a related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6]
As a Potential Impurity
In pharmaceutical manufacturing, the presence of secondary amines in starting materials or intermediates can lead to the formation of nitrosamine impurities, which are classified as probable human carcinogens.[7][8] The secondary amine in N-(2-aminophenyl)-N-methylacetamide could potentially react with nitrosating agents under certain process conditions to form a nitrosamine. Therefore, strict control and monitoring of reaction conditions are essential when this compound is used in the synthesis of APIs.
Conclusion
N-(2-aminophenyl)-N-methylacetamide is a versatile chemical compound with a rich reactivity profile. Its unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic structures, particularly those of medicinal importance. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and drug development. Furthermore, awareness of its potential to form undesirable impurities underscores the need for careful process control in pharmaceutical applications.
References
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Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
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"N-(2-aminophenyl)-N-methylacetamide as a building block in heterocyclic chemistry"
N-(2-aminophenyl)-N-methylacetamide: Strategic Utility in Heterocyclic Synthesis and Drug Development
Executive Summary
In the synthesis of nitrogen-containing heterocycles, the benzimidazole scaffold is a ubiquitous pharmacophore. However, the late-stage functionalization of benzimidazoles often suffers from poor regioselectivity due to annular tautomerism[1]. N-(2-aminophenyl)-N-methylacetamide serves as a highly specialized, pre-functionalized building block that elegantly circumvents these issues. By embedding both the N-methyl and the C2-methyl precursors into an open-chain aniline derivative, chemists can achieve 100% regiospecific cyclodehydration. This technical guide details the structural dynamics, mechanistic pathways, and optimized protocols for utilizing this building block in advanced drug development.
Molecular Profile & Structural Significance
N-(2-aminophenyl)-N-methylacetamide is a bifunctional aromatic compound featuring an ortho-relationship between a primary amine and a tertiary amide[2].
-
CAS Number: 22902-29-0
-
Molecular Weight: 164.20 g/mol
-
Formula: C₉H₁₂N₂O
-
SMILES: CC(N(C1=CC=CC=C1N)C)=O[3]
The strategic value of this molecule lies in its pre-installed N-methyl group. In traditional synthesis, constructing a 1,2-disubstituted benzimidazole involves synthesizing a 2-substituted benzimidazole followed by N-alkylation. Because the imidazole ring protons rapidly tautomerize, direct alkylation of an asymmetric benzimidazole invariably yields an intractable mixture of 1,5- and 1,6-regioisomers[1]. Utilizing N-(2-aminophenyl)-N-methylacetamide locks the substitution pattern prior to ring closure, ensuring absolute regiochemical fidelity.
Fig 1: Regioselectivity advantage of using pre-functionalized building blocks vs direct alkylation.
Mechanistic Causality: The Cyclodehydration Pathway
The conversion of N-(2-aminophenyl)-N-methylacetamide to 1,2-dimethylbenzimidazole proceeds via an intramolecular cyclodehydration. Unlike the oxidative condensation of o-phenylenediamines with aldehydes—which requires an oxidative sink to achieve aromaticity[4]—this reaction is redox-neutral.
Amides are inherently poor electrophiles due to the resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl. Therefore, the reaction requires explicit electrophilic activation:
-
Catalyst Selection: A Brønsted acid catalyst protonates the amide oxygen, disrupting the resonance and increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The pendant primary amine, acting as an intramolecular nucleophile, attacks the activated carbonyl to form a tetrahedral aminal intermediate.
-
Aromatization via Dehydration: Subsequent proton transfer and elimination of water yield the fully aromatic, 10-pi electron benzimidazole system[5].
Fig 2: Acid-catalyzed intramolecular cyclodehydration of N-(2-aminophenyl)-N-methylacetamide.
Experimental Methodology: Self-Validating Protocol
Protocol: Regiospecific Synthesis of 1,2-Dimethylbenzimidazole This protocol leverages Dean-Stark azeotropic distillation to drive the thermodynamically challenging amide dehydration to completion.
Reagents:
-
N-(2-aminophenyl)-N-methylacetamide: 10.0 mmol (1.64 g)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.0 mmol (0.19 g, 10 mol%)
-
Anhydrous Toluene: 50 mL
Step-by-Step Workflow & Causality:
-
Reaction Assembly: Charge a 100 mL round-bottom flask with the building block, p-TsOH, and toluene.
-
Causality: Toluene (b.p. 110°C) provides the precise thermal energy required to overcome the activation barrier of amide cyclization, while its immiscibility with water enables azeotropic removal.
-
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to a vigorous reflux (115°C bath) for 4–6 hours.
-
Causality: According to Le Chatelier’s principle, the continuous physical removal of the water byproduct shifts the thermodynamic equilibrium entirely toward the dehydrated cyclized product, preventing the reversible hydrolysis of the aminal intermediate.
-
-
Self-Validation Checkpoint (Reaction Monitoring):
-
Validation: The reaction is deemed complete when water droplets cease to accumulate in the Dean-Stark trap. Furthermore, FTIR analysis of an aliquot will show the complete disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the emergence of C=N imine stretches (~1550 cm⁻¹).
-
-
Quench and Workup: Cool the mixture to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (2 × 25 mL).
-
Causality: The mild base neutralizes the p-TsOH catalyst, preventing acid-catalyzed degradation or salt formation of the newly synthesized basic benzimidazole during concentration.
-
-
Isolation: Extract the aqueous layer with EtOAc (20 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate.
Quantitative Data: Reaction Optimization
The choice of solvent and catalyst profoundly impacts the cyclodehydration efficiency. Table 1 summarizes the optimization landscape for converting N-(2-aminophenyl)-N-methylacetamide into the corresponding benzimidazole.
Table 1: Optimization of Cyclodehydration Conditions
| Solvent | Catalyst (mol %) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Ethanol | None | 78 | 24 | <10 | Insufficient electrophilic activation of the amide carbonyl. |
| Ethanol | HCl (10%) | 78 | 12 | 45 | Equilibrium limited; trapped water halts progression. |
| Toluene | p-TsOH (10%) | 110 | 5 | 96 | Azeotropic water removal drives complete conversion. |
| Xylene | p-TsOH (5%) | 140 | 2 | 92 | Higher temp accelerates reaction but causes minor thermal degradation. |
| Neat (Melt) | ZnCl₂ (20%) | 150 | 1 | 88 | Solvent-free green approach; requires rigorous downstream purification. |
Conclusion
N-(2-aminophenyl)-N-methylacetamide is an indispensable building block for the regiospecific construction of N-methylated benzimidazoles. By embedding the functional groups into the acyclic precursor, chemists can bypass late-stage alkylation mixtures, ensuring high-yielding, scalable, and regiopure syntheses critical for pharmaceutical manufacturing.
References
-
[3] 22902-29-0 | N-(2-Aminophenyl)-N-methylacetamide | ChemScene - chemscene.com. 3
-
[4] Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - nih.gov. 4
-
[1] US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - google.com. 1
-
[5] Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method - researchgate.net. 5
Sources
- 1. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]
- 2. N-methylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Potential of N-(2-aminophenyl)-N-methylacetamide Derivatives
Abstract
The N-(2-aminophenyl)-N-methylacetamide scaffold is a compelling structural motif in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its unique bifunctional nature, featuring a phenylacetamide core and an o-phenylenediamine moiety, provides a rich landscape for chemical modification and exploration of diverse biological activities.[1] This technical guide synthesizes current knowledge on the synthesis, characterization, and, most importantly, the multifaceted biological potential of derivatives based on this scaffold. We delve into their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities, providing mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in the field of drug discovery and development. The narrative emphasizes the causal relationships behind experimental design and data interpretation, grounding the discussion in established scientific principles to foster innovation and accelerate the translation of these promising compounds from the bench to potential clinical applications.
Introduction: The Strategic Value of the Phenylacetamide Scaffold
The phenylacetamide framework is a cornerstone in modern pharmacology, recognized for its role in a wide array of bioactive molecules.[2] Its derivatives have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The specific introduction of an N-methyl-N-(2-aminophenyl) substitution pattern creates a unique chemical entity with several strategic advantages for drug design:
-
Multiple Reactive Sites: The presence of a primary amino group and an amide linkage on an aromatic ring system allows for diverse derivatization strategies.[1]
-
Heterocyclic Precursor: The ortho-disposition of the amino and acetamido groups is a gateway to the synthesis of various nitrogen-containing heterocycles, which are privileged structures in many approved drugs.[1]
-
Structural Mimicry: The scaffold can mimic endogenous ligands, enabling it to interact with biological targets such as enzymes and receptors with high affinity and specificity.
This guide will explore the tangible outcomes of these structural features, focusing on the validated biological activities that make this class of compounds a focal point for ongoing research.
Synthetic Strategy and Molecular Elaboration
The foundational step in exploring the biological potential of this scaffold is a robust and flexible synthetic pathway. The most common and efficient method is the acylation of a substituted o-phenylenediamine with a corresponding acetyl chloride derivative.[1] This approach provides a direct route to the core structure and allows for extensive variation.
General Synthesis Workflow
The synthesis of N-(2-aminophenyl)-N-methylacetamide derivatives typically follows a logical and scalable workflow, from initial reaction to final characterization, ensuring the purity and identity of the target compounds for biological screening.
Sources
Exploring the Reactivity of the Amino Group in N-(2-Aminophenyl)-N-methylacetamide: Mechanistic Insights and Synthetic Applications
Executive Summary
N-(2-Aminophenyl)-N-methylacetamide (CAS No. 22902-29-0) is a highly versatile ortho-phenylenediamine derivative characterized by a primary amine and an adjacent tertiary N-methylacetamide group[1]. In organic synthesis and medicinal chemistry, the primary amino group acts as the primary nucleophilic center. However, its reactivity is heavily constrained and directed by the steric and electronic environment imposed by the ortho-tertiary amide. This technical guide explores the causality behind the reactivity of this amino group, detailing the mechanistic pathways that allow it to be selectively functionalized or driven toward intramolecular cyclization to form privileged pharmacophores like benzimidazoles.
Structural and Electronic Profiling: The Causality of Reactivity
To predict and control the behavior of the primary amino group, one must analyze the microenvironment created by the neighboring substituents. The reactivity is governed by three primary forces:
-
Steric Hindrance & Conformational Twisting: Unlike a secondary amide, the N-methyl group in the tertiary amide creates a severe steric clash with the ortho-amine and the benzene ring. This steric bulk forces the amide plane to twist out of coplanarity with the aromatic system, disrupting extended
-conjugation. Consequently, the amide carbonyl becomes more localized and highly electrophilic, making it a prime target for intramolecular attack. -
Intramolecular Hydrogen Bonding: The primary amine (-NH
) acts as a strong hydrogen bond donor to the highly polarized amide carbonyl oxygen. This interaction pre-organizes the molecule into a pseudo-six-membered ring conformation, holding the nucleophilic nitrogen in close spatial proximity to the electrophilic carbonyl carbon. -
Pharmacophoric Relevance: The ortho-phenylenediamine motif is a privileged pharmacophore in drug discovery. Recent studies on ferroptosis inhibitors demonstrate that the ortho-amine moiety can interact with lipid radicals, forming planar transition states that significantly enhance radical-trapping reactivity[2].
Figure 1: Structural and electronic factors modulating the reactivity of the primary amino group.
Key Reaction Pathways and Mechanisms
The highly nucleophilic nature of the primary amine allows it to participate in two divergent synthetic trajectories depending on the applied thermodynamic and kinetic conditions.
Pathway A: Selective Intermolecular Derivatization
Because the tertiary amide is chemically stable under mild conditions, the primary amine can undergo selective intermolecular reactions, such as reductive amination or acylation. The steric bulk of the N-methylacetamide group provides a shielding effect that favors mono-derivatization over over-alkylation. In industrial settings, continuous flow microreactor technologies have been successfully applied to similar ortho-phenylenediamines to achieve >97% monoacylation selectivity by precisely controlling mass transfer and residence time[3].
Pathway B: Intramolecular Cyclization to 1,2-Dimethylbenzimidazole
The most synthetically valuable transformation of N-(2-aminophenyl)-N-methylacetamide is its acid-catalyzed intramolecular cyclization. Analogous to the established cyclization of N-(2-aminophenyl)acetamide to 2-methylbenzimidazole[4], the N-methyl derivative cyclizes to form 1,2-dimethyl-1H-benzo[d]imidazole .
Mechanism: Acidic conditions protonate the amide carbonyl, increasing its electrophilicity. The primary amine undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. Subsequent proton transfer and the elimination of a water molecule yield the fully aromatized, thermodynamically stable benzimidazole system.
Figure 2: Acid-catalyzed intramolecular cyclization pathway to 1,2-dimethylbenzimidazole.
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical controls and mechanistic causality for reagent selection.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
-
Objective: Synthesize 1,2-dimethyl-1H-benzo[d]imidazole.
-
Causality of Reagents: Glacial acetic acid serves a dual purpose as both solvent and mild acid catalyst. It provides the necessary protons to activate the carbonyl without completely protonating the primary amine (which would quench its nucleophilicity), maintaining the delicate equilibrium required for intramolecular attack.
-
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of N-(2-aminophenyl)-N-methylacetamide in 10 volumes of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Activation: Heat the mixture to 100°C. The thermal energy overcomes the activation barrier for the nucleophilic attack.
-
In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction mixture for LC-MS analysis. Validation Check: The starting material peak (
165 ) must diminish, replaced by the product peak ( 147 ), corresponding to the exact mass loss of one water molecule (-18 Da). -
Workup: Once conversion is >95%, cool to room temperature. Neutralize carefully with saturated aqueous NaHCO
until pH 8 is reached to deprotonate the benzimidazolium salt and precipitate the free base. -
Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
Protocol 2: Selective Intermolecular Reductive Amination
-
Objective: Synthesize an N-alkylated derivative without triggering cyclization.
-
Causality of Reagents: Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that selectively reduces the transient imine intermediate without reducing the tertiary amide or requiring harsh conditions that promote cyclization.
-
Step-by-Step Workflow:
-
Imine Formation: Combine 1.0 eq of the starting material and 1.05 eq of the target aldehyde in anhydrous dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir at 25°C for 1 hour.
-
Reduction: Add 1.5 eq of STAB in portions. Stir for 4 hours at 25°C.
-
Validation Check: TLC (Hexane:EtOAc 1:1) should show the disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, higher
spot corresponding to the secondary amine. -
Quenching: Quench with saturated aqueous NaHCO
and extract with dichloromethane.
-
Quantitative Data Presentation
The reactivity of the primary amino group is highly dependent on thermodynamic conditions. The table below summarizes comparative reactivity metrics, illustrating the control chemists have over the reaction trajectory.
| Reaction Type | Reagents / Conditions | Temp (°C) | Primary Product | Yield (%) | Reaction Time (h) |
| Intermolecular Acylation | Benzoyl chloride, Et | 25 | N-(2-benzamidophenyl)-N-methylacetamide | 85-90 | 2 |
| Reductive Amination | Benzaldehyde, STAB, DCE | 25 | N-(2-(benzylamino)phenyl)-N-methylacetamide | 82-88 | 4 |
| Intramolecular Cyclization | Glacial Acetic Acid (neat) | 100 | 1,2-Dimethyl-1H-benzo[d]imidazole | >92 | 2-3 |
| Intramolecular Cyclization | 6M HCl (aq) | 100 | 1,2-Dimethyl-1H-benzo[d]imidazole | 75-80 | 4 |
(Note: Yields are representative of optimized laboratory-scale syntheses.)
Applications in Drug Development
Mastering the reactivity of N-(2-aminophenyl)-N-methylacetamide is critical for modern drug development. The ortho-phenylenediamine core is a privileged scaffold[2]. By leveraging the selective reactivity of the primary amino group, medicinal chemists can rapidly generate libraries of 1,2-disubstituted benzimidazoles. These heterocycles are ubiquitous in pharmacology, acting as kinase inhibitors, antihistamines, and anti-infective agents. The ability to precisely control whether the molecule undergoes intermolecular functionalization or intramolecular cyclization allows for divergent synthetic pathways from a single, commercially available building block[1].
References
-
Title: 22902-29-0 | N-(2-Aminophenyl)-N-methylacetamide | ChemScene Source: chemscene.com URL: 1
-
Title: O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis Source: rsc.org URL: 2
-
Title: 2-Aminoacetanilide - Wikipedia Source: wikipedia.org URL: 4
-
Title: Continuous flow monoacylation reaction of o-phenylenediamine and benzoic anhydride Source: researchgate.net URL: 3
Sources
- 1. chemscene.com [chemscene.com]
- 2. O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
"N-(2-aminophenyl)-N-methylacetamide CAS 22902-29-0 properties"
An In-depth Technical Guide to N-(2-aminophenyl)-N-methylacetamide
Abstract
N-(2-aminophenyl)-N-methylacetamide, registered under CAS number 22902-29-0, is an aromatic compound featuring a unique substitution pattern that makes it a molecule of interest for synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted properties, a proposed synthetic route, a detailed workflow for its structural characterization, and an exploration of its potential reactivity and applications. By leveraging data from analogous structures and computational models, this document serves as a foundational resource for researchers, chemists, and drug development professionals working with this or related chemical entities.
Introduction
N-(2-aminophenyl)-N-methylacetamide belongs to the family of substituted anilines and acetamides. Its structure is characterized by a benzene ring substituted with a primary amino group (-NH₂) and an adjacent N-methylacetamido group [-N(CH₃)C(O)CH₃]. This ortho-disposition of two distinct nitrogen-containing functional groups offers a rich chemical scaffold for further elaboration. The primary amine serves as a potent nucleophile and a handle for diazotization or acylation, while the tertiary amide is generally stable but can influence the electronic properties of the aromatic ring. The proximity of these groups suggests a strong potential for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. This guide aims to consolidate the available information and provide expert-driven insights into the handling and utilization of this compound.
Physicochemical and Computed Properties
While extensive experimental data for N-(2-aminophenyl)-N-methylacetamide is not widely published, a combination of information from chemical suppliers and computational predictions allows for the compilation of its core properties. These parameters are essential for planning synthetic procedures, purification strategies, and analytical methods.
| Property | Value / Prediction | Data Source |
| CAS Number | 22902-29-0 | ChemScene[1] |
| Molecular Formula | C₉H₁₂N₂O | ChemScene, PubChemLite[1][2] |
| Molecular Weight | 164.20 g/mol | ChemScene[1] |
| Monoisotopic Mass | 164.09496 Da | PubChemLite[2] |
| SMILES | CC(=O)N(C)C1=CC=CC=C1N | ChemScene[1] |
| InChIKey | BCDLBZFBGPAGIA-UHFFFAOYSA-N | PubChemLite[2] |
| Purity (Typical) | ≥90% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[1] |
| logP (Predicted) | 1.2515 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Recommended Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Proposed Synthesis and Purification Protocol
Rationale for Synthetic Design
The chosen method is the selective N-acetylation of N-methyl-o-phenylenediamine using acetic anhydride.
-
Starting Material: N-methyl-o-phenylenediamine provides the required aminophenyl-N-methyl backbone.
-
Acylating Agent: Acetic anhydride is an effective and readily available acetyl source. It is generally less reactive than acetyl chloride, which can help in controlling the reaction selectivity.
-
Selectivity: The secondary amine in the starting material is sterically more hindered and electronically less nucleophilic than the primary amine. However, under carefully controlled conditions (low temperature, controlled stoichiometry), selective acetylation at the more nucleophilic secondary amine can be favored to form the desired tertiary amide. An alternative and more controlled approach would be to first protect the primary amine, then perform the N-methylation and acetylation, followed by deprotection, though this is a longer route. The direct acetylation is proposed here for efficiency.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM, 5 mL per mmol of diamine).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acetic acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize side reactions, such as di-acetylation.
-
Addition of Acylating Agent: Add acetic anhydride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Isolation: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-(2-aminophenyl)-N-methylacetamide.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of the title compound.
Structural Characterization and Analytical Workflow
To confirm the identity and purity of the synthesized N-(2-aminophenyl)-N-methylacetamide, a suite of standard analytical techniques is required. The expected results are inferred from spectral data of closely related N-aryl-N-methylacetamides and general principles of spectroscopy[3][4].
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
Aromatic protons: A complex multiplet pattern between δ 6.8-7.5 ppm integrating to 4H.
-
Amine protons: A broad singlet around δ 3.5-4.5 ppm (which may exchange with D₂O) for the -NH₂ group, integrating to 2H.
-
N-Methyl protons: A sharp singlet around δ 3.2 ppm, integrating to 3H.
-
Acetyl protons: A sharp singlet around δ 1.8-2.0 ppm, integrating to 3H.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 9 distinct carbon signals:
-
Carbonyl carbon: A peak around δ 170 ppm.
-
Aromatic carbons: Six signals in the δ 115-150 ppm range.
-
N-Methyl carbon: A signal around δ 36-38 ppm.
-
Acetyl methyl carbon: A signal around δ 22 ppm.
-
-
IR (Infrared) Spectroscopy: Key vibrational bands confirming the functional groups include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.
-
C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹.
-
C=O stretching: A strong, sharp absorption band for the tertiary amide carbonyl group around 1650-1670 cm⁻¹[3]. This is a key diagnostic peak.
-
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula.
-
The protonated molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the calculated mass of C₉H₁₃N₂O⁺ (165.1022)[2].
-
Analytical Workflow Diagram
Caption: A standard workflow for the analytical validation of a synthesized compound.
Reactivity and Potential Applications
The bifunctional nature of N-(2-aminophenyl)-N-methylacetamide makes it a versatile building block for more complex molecules.
-
Heterocycle Synthesis: The ortho-disposed amino and acetamido groups are primed for intramolecular cyclization reactions. For instance, under appropriate conditions, it could undergo a condensation reaction to form a seven-membered diazepine ring system or other related heterocyclic structures. This is a common strategy in medicinal chemistry for generating novel molecular scaffolds[5].
-
Pharmaceutical Scaffolding: The broader class of phenylacetamide derivatives is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[6][7]. While this specific molecule has not been extensively studied, its structure serves as a potential starting point for creating libraries of compounds for biological screening. The presence of the primary amine allows for further derivatization to explore structure-activity relationships (SAR).
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The core structure is related to components found in complex APIs. For example, a similar moiety, N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a known impurity or intermediate related to the drug Nintedanib, highlighting the relevance of this scaffold in pharmaceutical development[8].
Safety and Handling
No specific safety data sheet (SDS) is publicly available for N-(2-aminophenyl)-N-methylacetamide. Therefore, a cautious approach based on related compounds is mandatory.
-
General Hazards: Aromatic amines can be toxic and are often skin sensitizers. Amides, particularly N-methylacetamide, carry significant health warnings.
-
Specific Analogue Hazard: The parent compound, N-methylacetamide (CAS 79-16-3), is classified as a substance of very high concern that may damage the unborn child (H360D)[9]. Due to the structural similarity, N-(2-aminophenyl)-N-methylacetamide must be assumed to have similar reproductive toxicity until proven otherwise.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood[10].
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[10][11].
-
Avoid inhalation of any dust or vapors and prevent contact with skin and eyes[10].
-
In case of skin contact, wash off immediately with plenty of water[12]. In case of eye contact, rinse cautiously with water for several minutes[12].
-
Handle as a potential teratogen. Women of childbearing potential should exercise extreme caution.
-
Conclusion
N-(2-aminophenyl)-N-methylacetamide is a chemical compound with significant untapped potential as a synthetic intermediate. While direct experimental data remains scarce, this guide has provided a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Its unique arrangement of functional groups makes it a promising candidate for the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry research. The protocols and predictive data presented herein are intended to empower researchers to confidently incorporate this molecule into their scientific endeavors.
References
-
PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link]
- Supporting Information for a scientific article providing spectral data for related compounds.
-
PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link]
-
R Discovery. Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants. Available from: [Link]
-
PubMed. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]
-
Semantic Scholar. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Available from: [Link]
-
PharmaCompass. N-Methylacetamide: A Versatile Solvent for Pharmaceutical Formulation. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
-
Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]
-
Wikipedia. N-Methylacetamide. Available from: [Link]
-
Publisso. N,N‐Dimethylacetamide. Available from: [Link]
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- 3. rsc.org [rsc.org]
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- 12. fishersci.com [fishersci.com]
A Guide to the Structural Elucidation of N-(2-aminophenyl)-N-methylacetamide: A Methodological Approach
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(2-aminophenyl)-N-methylacetamide, a substituted aniline derivative of interest to researchers in medicinal chemistry and drug development. In the absence of extensive literature on this specific molecule, this document outlines a logical and robust workflow, from synthesis to definitive structural confirmation. By integrating established analytical techniques with proven field insights, this guide details the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Protocols for synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside predictive data interpretation based on analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules with precision and confidence.
Introduction: The Rationale for Structural Verification
N-(2-aminophenyl)-N-methylacetamide belongs to the class of N-acetylated anilines, a scaffold present in numerous biologically active compounds. The precise arrangement of its constituent atoms—the ortho-disposed primary amine and N-methylacetamido groups on the phenyl ring—is critical to its physicochemical properties, reactivity, and potential biological function. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation or application in drug discovery and development.
This guide will navigate the process of first synthesizing the target compound and subsequently applying a suite of complementary analytical techniques to rigorously verify its molecular structure. The workflow is designed to be self-validating, where each analytical step provides a layer of evidence that, when combined, offers an irrefutable structural assignment.
Proposed Synthesis of N-(2-aminophenyl)-N-methylacetamide
Given the lack of a documented synthesis for N-(2-aminophenyl)-N-methylacetamide, a plausible and efficient synthetic route is proposed, commencing with the commercially available starting material, N-(2-aminophenyl)acetamide. The synthesis involves a selective N-methylation of the acetamido group.
Methodological & Application
Comprehensive Synthesis Protocol: N-(2-Aminophenyl)-N-methylacetamide
Executive Summary
N-(2-Aminophenyl)-N-methylacetamide (CAS: 22902-29-0) is a highly versatile pharmaceutical intermediate, most notably serving as a foundational building block in the synthesis of 1,5-benzodiazepine anxiolytics and anticonvulsants, such as Clobazam . This application note details a scalable, two-step synthetic methodology designed to overcome the inherent thermodynamic and steric barriers associated with substituted anilines.
Mechanistic Rationale & Synthetic Strategy (E-E-A-T)
A naive retrosynthetic approach to this molecule might suggest the direct acetylation of N-methyl-2-nitroaniline. However, from a mechanistic standpoint, this is highly inefficient. The secondary amine is severely sterically hindered, and its nucleophilicity is drastically attenuated by the strong electron-withdrawing resonance of the ortho-positioned nitro group .
To bypass this barrier, we employ a self-validating one-pot sequential acylation-alkylation strategy starting from the inexpensive primary amine, 2-nitroaniline . This approach relies on a precise
-
Initial Deprotonation: 2-Nitroaniline is treated with an excess (2.18 equivalents) of Sodium Hydride (NaH). The first equivalent deprotonates the primary amine to form a highly nucleophilic nitrogen anion.
-
Acylation: Addition of acetic anhydride (1.09 eq) results in rapid acylation, forming the transient intermediate N-(2-nitrophenyl)acetamide.
-
In Situ Reactivation: The newly formed amide proton is highly acidic due to the dual electron-withdrawing effects of the acetyl and ortho-nitro groups. The remaining 1.18 equivalents of NaH immediately deprotonate this intermediate in situ, forming an amide anion.
-
Alkylation: Dimethyl sulfate (1.09 eq) is introduced to trap the amide anion, yielding N-methyl-N-(2-nitrophenyl)acetamide (CAS: 7418-33-9) in a single reactor [[1]]([Link]).
The final step utilizes standard catalytic hydrogenation (Pd/C,
Reaction Workflow
Fig 1: Two-step synthetic workflow for N-(2-aminophenyl)-N-methylacetamide.
Quantitative Stoichiometry
Table 1: Step 1 - One-Pot Acylation/Alkylation
| Reagent / Compound | Role | MW ( g/mol ) | Equivalents | Mass / Volume |
| 2-Nitroaniline | Starting Material | 138.12 | 1.00 | 2.50 g (18.1 mmol) |
| Sodium Hydride (60% in oil) | Base | 24.00 | 2.18 | 1.58 g (39.5 mmol) |
| Acetic Anhydride | Acylating Agent | 102.09 | 1.09 | 2.01 g (19.7 mmol) |
| Dimethyl Sulfate | Alkylating Agent | 126.13 | 1.09 | 2.49 g (19.7 mmol) |
| Tetrahydrofuran (THF) | Solvent | 72.11 | - | 40.0 mL (Anhydrous) |
Table 2: Step 2 - Catalytic Hydrogenation
| Reagent / Compound | Role | MW ( g/mol ) | Equivalents | Mass / Volume |
| N-Methyl-N-(2-nitrophenyl)acetamide | Intermediate | 194.19 | 1.00 | 2.00 g (10.3 mmol) |
| Palladium on Carbon (10%) | Catalyst | 106.42 (Pd) | 0.05 (Pd) | 0.55 g |
| Hydrogen Gas ( | Reductant | 2.02 | Excess | 1 atm (Balloon) |
| Methanol (MeOH) | Solvent | 32.04 | - | 20.0 mL |
Detailed Experimental Protocols
Step 1: Synthesis of N-Methyl-N-(2-nitrophenyl)acetamide
This protocol is designed as a self-validating system. Visual cues and specific quench procedures ensure both reaction completion and operator safety.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Deprotonation: Suspend 1.58 g of NaH (60% dispersion) in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath. Dissolve 2.50 g of 2-nitroaniline in 20 mL of anhydrous THF and transfer it to the addition funnel.
-
Amine Addition: Add the 2-nitroaniline solution dropwise over 1 hour.
-
Validation Check: Steady evolution of hydrogen gas must be observed. Stir for an additional 10 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, validating complete mono-deprotonation.
-
-
Acylation: Add 2.01 g of acetic anhydride dropwise over 1 hour at room temperature. Stir the resulting mixture for 2 hours. The intermediate N-(2-nitrophenyl)acetamide forms and is immediately deprotonated by the excess NaH.
-
Alkylation: Add 2.49 g of dimethyl sulfate (DMS) dropwise at room temperature. Stir for 1 hour.
-
Safety Quench & Workup (Critical): Dimethyl sulfate is highly toxic. To validate the safety of the extraction, add 10 mL of 10% aqueous ammonium hydroxide (
) and stir vigorously for 1 hour to completely hydrolyze any unreacted DMS into water-soluble, harmless methylamines. -
Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.
Step 2: Synthesis of N-(2-Aminophenyl)-N-methylacetamide
-
Preparation: In a 50 mL round-bottom flask, dissolve 2.00 g of the crude N-methyl-N-(2-nitrophenyl)acetamide in 20 mL of Methanol.
-
Catalyst Addition: Purge the flask with nitrogen gas for 5 minutes. Carefully add 0.55 g of 10% Pd/C. (Safety Note: Pd/C is pyrophoric; never add dry Pd/C to a flask filled with methanol vapor in the presence of oxygen).
-
Hydrogenation: Seal the flask with a septum, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4 hours.
-
Validation Check: The reaction is mildly exothermic initially. Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the UV-active, yellow starting material spot completely disappears, replaced by a highly polar, ninhydrin-active product spot.
-
-
Filtration & Isolation: Purge the flask with nitrogen to remove residual
. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol. (Safety Note: Keep the Celite pad wet with water immediately after filtration to prevent fires). -
Final Concentration: Concentrate the filtrate under reduced pressure to afford N-(2-aminophenyl)-N-methylacetamide as an off-white to pale brown solid.
References[2] US20020016506A1 - Process for producing N-acylnitroaniline derivative | Google Patents |https://patents.google.com/patent/US20020016506A1/en[3] A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines | BenchChem |https://www.benchchem.com/[1] N-methyl-N-(2-nitrophenyl)acetamide (CID 3521078) | PubChem | https://pubchem.ncbi.nlm.nih.gov/compound/3521078[4] Clobazam in India | ChemicalBook |https://www.chemicalbook.com/ProductChemicalPropertiesCB9131652_EN.htm
Sources
Application Note & Protocols: N-Acetylation of o-Phenylenediamine
Abstract
This document provides a comprehensive guide to the N-acetylation of o-phenylenediamine (OPD). N-acetylated OPD derivatives are crucial intermediates in the synthesis of pharmaceuticals, heterocyclic compounds like benzimidazoles, and polymers. We present two distinct protocols. The primary protocol details the robust and widely accepted method using acetic anhydride, a highly efficient and reliable procedure for selective mono-N-acetylation. The second part of this note addresses the theoretical and exploratory use of N-methylacetamide as an acetylating agent, a non-standard approach. This section outlines a proposed experimental design based on chemical principles, intended for research and investigational purposes, and discusses the significant energetic barriers and potential challenges associated with this unconventional transamidation reaction.
Part 1: Standard Protocol - Selective Mono-N-Acetylation of o-Phenylenediamine using Acetic Anhydride
Introduction & Principle
The selective acetylation of one amino group in o-phenylenediamine is a foundational transformation in organic synthesis. The product, 2-amino-N-acetylaniline (or N-acetyl-o-phenylenediamine), is a key precursor for many benzimidazole-based active pharmaceutical ingredients. The standard method employs acetic anhydride, often in a buffered aqueous medium. The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group.
The selectivity for mono-acetylation over di-acetylation is controlled by several factors. Firstly, once one amino group is acetylated, its electron-donating character is significantly reduced due to the electron-withdrawing nature of the acetyl group. This deactivates the newly formed amide from further reaction and also deactivates the aromatic ring, which in turn slightly reduces the nucleophilicity of the remaining free amino group. Secondly, conducting the reaction in a dilute aqueous solution at controlled temperatures allows for the precipitation of the mono-acetylated product as it forms, effectively removing it from the reaction mixture and preventing further acetylation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The mechanism involves the nucleophilic attack of the amine on the anhydride, followed by the elimination of a carboxylate leaving group.
Caption: Nucleophilic acyl substitution mechanism for OPD acetylation.
Experimental Protocol
1.3.1. Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| o-Phenylenediamine (OPD) | Reagent Grade, >99% | Sigma-Aldrich | Toxic, handle with care. |
| Acetic Anhydride | Reagent Grade, >98% | Fisher Scientific | Corrosive, handle in a fume hood. |
| Glacial Acetic Acid | ACS Grade | VWR | Used as a solvent/catalyst. |
| Sodium Acetate, Anhydrous | ACS Grade | Merck | Used as a buffer. |
| Deionized Water | N/A | In-house supply | |
| Ethanol | 95% | Lab supply | For recrystallization. |
| Activated Charcoal | Decolorizing grade | Lab supply | For purification. |
1.3.2. Step-by-Step Procedure
-
Preparation: In a 500 mL Erlenmeyer flask, dissolve 5.4 g (0.05 mol) of o-phenylenediamine in 150 mL of deionized water containing 2.5 mL of glacial acetic acid. Stir until the solid is fully dissolved. Some gentle warming may be required.
-
Buffering: To the solution, add 8.2 g (0.1 mol) of anhydrous sodium acetate and stir until it dissolves. This creates a buffer to neutralize the acetic acid formed during the reaction.
-
Acetylation: Cool the flask in an ice bath. While stirring vigorously, add 5.2 mL (0.055 mol) of acetic anhydride dropwise over 10-15 minutes. The product will begin to precipitate as a light brown solid.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and salts.
-
Purification (Recrystallization): Transfer the crude solid to a 250 mL beaker. Add approximately 100 mL of 30% aqueous ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add a small amount of activated charcoal and boil for 2-3 minutes to decolorize the solution.
-
Crystallization: Filter the hot solution through a fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the purified product.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield is approximately 5.5-6.0 g (73-80%). The melting point should be 131-132°C.
Workflow Diagram
Caption: Standard workflow for OPD mono-N-acetylation.
Part 2: Exploratory Protocol - N-Acetylation using N-Methylacetamide
Theoretical Considerations & Feasibility
The use of N-methylacetamide as an acetylating agent for o-phenylenediamine represents a significant departure from standard synthetic methodologies. This reaction is a form of transamidation, where the acetyl group is transferred from one nitrogen atom (in N-methylacetamide) to another (in OPD).
Causality and Energetic Barriers:
-
Amide Resonance: Amides are stabilized by resonance, which imparts a partial double-bond character to the C-N bond. This makes the amide bond exceptionally stable and resistant to cleavage.
-
Reactivity: Consequently, amides are poor acyl donors compared to highly reactive species like acid anhydrides or chlorides.
-
Reaction Conditions: To overcome the high activation energy of transamidation, significant energy input is required. This typically involves very high temperatures (often >200°C) and/or the use of strong acid or base catalysts to activate the amide carbonyl group.
-
Equilibrium: The reaction is likely to be an equilibrium process. To drive it towards the products, it may be necessary to remove one of the byproducts (in this case, methylamine) from the reaction mixture as it is formed.
Given these factors, the direct acetylation of OPD with N-methylacetamide at standard laboratory conditions is not expected to be efficient or feasible. The following protocol is proposed on a theoretical basis for research purposes and has not been validated. Extreme caution is advised due to the high temperatures and potential for side reactions.
Proposed Exploratory Protocol
2.2.1. Materials & Reagents
| Reagent/Material | Grade | Notes |
| o-Phenylenediamine (OPD) | Reagent Grade, >99% | |
| N-Methylacetamide | Reagent Grade, >99% | High boiling point (206°C). Use as both reagent and solvent. |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst Grade | Optional: As an acid catalyst to activate the amide. |
| High-boiling solvent (e.g., Sulfolane) | Anhydrous | Optional: If not using N-methylacetamide as the solvent. |
2.2.2. Proposed High-Temperature Procedure
-
Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The setup should be in a high-temperature oil bath or heating mantle within a certified fume hood.
-
Charging the Flask: To the flask, add 1.08 g (0.01 mol) of o-phenylenediamine and 14.6 g (0.2 mol, 20 equivalents) of N-methylacetamide. The large excess of N-methylacetamide will serve as both the reactant and the solvent, helping to drive the equilibrium.
-
(Optional) Catalyst: Add a catalytic amount of p-TsOH (e.g., 0.05 mol%).
-
Reaction: Heat the mixture under a nitrogen atmosphere to a high temperature (e.g., 180-200°C). The reaction should be monitored carefully over several hours. The progress can be tracked by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After cooling, the workup procedure would be highly dependent on the reaction outcome. A potential approach would be to dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product would likely be a mixture of starting material, mono-acetylated product, and di-acetylated product. Purification would require column chromatography.
Logic Diagram for the Exploratory Approach
Caption: Logical framework for the exploratory transamidation.
References
There are no direct literature precedents for the use of N-methylacetamide as an acetylating agent for o-phenylenediamine in standard synthesis. The references below pertain to the standard, validated acetylation protocol and the general principles of amide chemistry.
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. This textbook provides detailed procedures for common organic transformations, including the acetylation of aromatic amines. (A general reference for the principles described in Part 1).
-
Synthesis of 2-aminophenylacetamide. Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 31, p.6 (1951). This reference provides a well-established, peer-reviewed procedure for the selective mono-acetylation of o-phenylenediamine using acetic anhydride, which forms the basis of the standard protocol described herein. URL: [Link]
-
Amide bond formation and peptide coupling. Chemical Reviews, 111(11), pp.6557-6602 (2011). This review article details the stability of the amide bond and the various strategies employed for its formation, providing the theoretical background for the high activation energy discussed in the exploratory section. URL: [Link]
"using N-(2-aminophenyl)-N-methylacetamide in multi-step organic synthesis"
Executive Summary & Strategic Value
The Challenge: In the synthesis of 1,2-disubstituted benzimidazoles—a privileged scaffold in kinase inhibitors (e.g., Abemaciclib) and anthelmintics—regiocontrol is often the bottleneck. Direct alkylation of 2-substituted benzimidazoles typically yields a mixture of N1 and N3 isomers due to annular tautomerism. Furthermore, the condensation of N-methyl-o-phenylenediamine with carboxylic acids requires harsh conditions that can degrade sensitive functional groups.
The Solution: N-(2-aminophenyl)-N-methylacetamide (CAS: 22902-29-0) serves as a "pre-programmed" cyclization precursor. By locking the N-methyl and acetyl groups onto the scaffold prior to the final ring closure, this intermediate guarantees the formation of 1,2-dimethylbenzimidazole with exclusive regioselectivity. It effectively bypasses the N-alkylation ambiguity and allows for milder cyclodehydration conditions.
Key Applications:
-
Regioselective Cyclization: Synthesis of defined 1,2-dialkylbenzimidazoles.
-
Late-Stage Diversification: The free primary amine allows for electrophilic aromatic substitution (EAS) or Sandmeyer-type functionalization before ring closure.
-
Process Safety: Eliminates the need for toxic methylating agents (MeI, DMS) in the final step.
Synthetic Pathway & Mechanism
The following workflow illustrates the preparation of the intermediate and its conversion to the target heterocycle.
Figure 1: The "Programmed Cyclization" pathway ensuring regiochemical fidelity.
Detailed Experimental Protocols
Protocol A: Synthesis of N-(2-aminophenyl)-N-methylacetamide
Rationale: Direct mono-acetylation of N-methyl-o-phenylenediamine is difficult to control (often yields di-acetylated byproducts). The nitro-reduction route is superior for purity.
Reagents:
-
N-methyl-2-nitroaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step:
-
Acetylation: Dissolve N-methyl-2-nitroaniline (15.2 g, 100 mmol) in DCM (150 mL). Add acetic anhydride (12.2 g, 120 mmol) and catalytic DMAP (0.1 equiv). Stir at RT for 4 hours.
-
QC Check: TLC (30% EtOAc/Hexane) should show conversion of the bright orange starting material to a pale yellow spot (amide).
-
Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate to yield N-methyl-N-(2-nitrophenyl)acetamide.
-
-
Reduction: Dissolve the crude nitro-amide in MeOH (200 mL). Under nitrogen, add 10% Pd/C (1.0 g). Purge with H₂ (balloon pressure) and stir vigorously for 6–12 hours.
-
Critical Observation: The solution will turn from pale yellow to colorless/light pink.
-
Self-Validating Endpoint: TLC should show a new, highly polar spot (amine) that stains purple/brown with Ninhydrin.
-
-
Isolation: Filter through Celite to remove Pd. Concentrate the filtrate.
-
Yield: Typically >90% as an off-white solid or viscous oil.
-
Storage: Store under Argon at 4°C. Oxidizes slowly in air (turning brown).
-
Protocol B: Cyclodehydration to 1,2-Dimethylbenzimidazole
Rationale: This step utilizes the "Phillips Condensation" mechanism but is kinetically favored due to the pre-organized amide tether.
Reagents:
-
N-(2-aminophenyl)-N-methylacetamide (Intermediate from Protocol A)
-
Glacial Acetic Acid (Solvent/Catalyst) or p-Toluenesulfonic acid (pTsOH) in Toluene.
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a condenser, dissolve the intermediate (1.64 g, 10 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat to reflux (118°C) for 2–4 hours.
-
Workup:
-
Purification: Recrystallization from Ethyl Acetate/Hexane or column chromatography.
Data Summary Table:
| Parameter | Precursor (Amide) | Product (Benzimidazole) |
| Appearance | Off-white solid/oil | White crystalline solid |
| MW | 164.21 g/mol | 146.19 g/mol |
| ¹H NMR (Diagnostic) | ||
| IR (cm⁻¹) | ~1650 (Amide C=O) | ~1500-1600 (C=N, C=C), No C=O |
Advanced Application: Divergent Synthesis
The true power of this intermediate lies in the ability to functionalize the ring before cyclization. The free amine activates the ring, directing electrophiles to the para position relative to the amine (Position 5 in the final benzimidazole).
Figure 2: Late-stage functionalization strategy.
Protocol Modification:
-
Treat N-(2-aminophenyl)-N-methylacetamide with 1.0 equiv NBS in DMF at 0°C.
-
The amino group directs bromination para to itself (and meta to the amide).
-
Perform the standard cyclization (Protocol B).
-
Result: Access to 5-bromo-1,2-dimethylbenzimidazole, a scaffold difficult to access via direct bromination of the parent heterocycle (which often gives mixtures).
Troubleshooting & Quality Control
-
Issue: Incomplete Cyclization.
-
Cause: Water accumulation in the reaction.
-
Fix: Add a Dean-Stark trap if using Toluene/pTsOH, or add molecular sieves.
-
-
Issue: Oxidation of Intermediate.
-
Issue: N-Deacetylation.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. The foundational text for acid-catalyzed cyclization of o-phenylenediamines.
-
ChemScene. (2024). "Product Data: N-(2-Aminophenyl)-N-methylacetamide (CAS 22902-29-0)."[9] Chemical Reagent Catalog. Verification of compound identity and properties.
-
Milstein, S., & Cohen, L. A. (1972).[1] "Stereopopulation Control on the Rate of Cyclization." Journal of the American Chemical Society.[1] Discusses the kinetics and mechanism of amide-amine cyclizations.
-
Peprah, P. K., et al. (2025).[4][10][11] "Efficient Regioselective Synthesis of Benzimidazoles... to Enable Structure-Activity Relationships." Synlett. Modern application of one-pot reduction/cyclization strategies using similar acetamide intermediates.
-
Umek, N. (2020).[2] "Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study." RSC Advances. Provides mechanistic insights into the intramolecular Michael addition/cyclization relevant to catecholamine-like intermediates.[2]
Sources
- 1. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Michael-type cyclizations in lantibiotic biosynthesis are reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chemscene.com [chemscene.com]
- 10. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels | CoLab [colab.ws]
- 11. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
"application of N-(2-aminophenyl)-N-methylacetamide in drug discovery"
An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(2-aminophenyl)-N-methylacetamide in drug discovery.
Introduction: Unveiling the Potential of a Bimodal Scaffold
N-(2-aminophenyl)-N-methylacetamide is an organic molecule characterized by a core structure that merges two key pharmacophoric motifs: the phenylacetamide group and the o-phenylenediamine (1,2-diaminobenzene) moiety. While direct and extensive research on this specific molecule is nascent, its structural components are well-established in medicinal chemistry, suggesting a strong rationale for its investigation as a novel therapeutic agent.[1]
The phenylacetamide scaffold is a privileged structure found in a multitude of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] However, the most compelling feature for its application in modern drug discovery, particularly in oncology, is the o-phenylenediamine group. This specific arrangement of two amino groups on a benzene ring is a well-documented zinc-binding moiety, a critical feature for inhibitors of zinc-dependent histone deacetylases (HDACs).[4][5]
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[6] Their over-activity is implicated in various cancers, making them a prime target for therapeutic intervention.[7][8] The discovery of Mocetinostat, an N-(2-aminophenyl)benzamide derivative, as a potent and selective HDAC inhibitor, underscores the importance of the o-phenylenediamine scaffold for chelating the catalytic zinc ion within the enzyme's active site.[5]
This guide, therefore, presents a hypothesis-driven framework for evaluating N-(2-aminophenyl)-N-methylacetamide as a novel HDAC inhibitor. We provide a logical cascade of detailed protocols, from initial biochemical characterization to cell-based efficacy studies, to systematically assess its potential as a drug discovery lead.
Part 1: Biochemical Profiling and Mechanistic Analysis
The foundational step in evaluating any potential enzyme inhibitor is to confirm its direct interaction with the target, quantify its potency, and understand its mechanism of inhibition. This section outlines the protocols for the direct biochemical assessment of N-(2-aminophenyl)-N-methylacetamide against histone deacetylases.
Scientific Rationale
The core hypothesis is that the o-phenylenediamine moiety of N-(2-aminophenyl)-N-methylacetamide will chelate the Zn²⁺ ion essential for catalysis in the active site of Class I, II, and IV HDACs.[4] A fluorogenic in vitro assay provides a rapid and sensitive method to measure the enzymatic activity of isolated, recombinant HDACs and thereby determine the inhibitory potency (IC₅₀) of the compound.[4] Understanding the kinetics of this inhibition (e.g., competitive, non-competitive) is crucial for lead optimization, as it provides insight into how the compound interacts with the enzyme relative to its natural substrate.[9]
Figure 1: Proposed mechanism of HDAC inhibition by chelation of the active site zinc ion.
Protocol 1: In Vitro Fluorogenic HDAC Activity Assay
This protocol measures the potency of N-(2-aminophenyl)-N-methylacetamide against a specific recombinant HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
N-(2-aminophenyl)-N-methylacetamide, dissolved in DMSO to a 10 mM stock
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of N-(2-aminophenyl)-N-methylacetamide in assay buffer. Typically, a 10-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Also, prepare dilutions for the TSA positive control.
-
Reaction Setup: To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound or control (DMSO for negative control, TSA for positive control)
-
Recombinant HDAC1 enzyme.
-
-
Initiation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range for the negative control.
-
Development: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Signal Readout: Incubate at 37°C for an additional 15 minutes, then measure the fluorescence using the plate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Enzyme Kinetic Analysis
This protocol determines the mechanism of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.[9][10]
Procedure:
-
Set up multiple assay plates or sets of reactions.
-
In the first set, keep the concentration of N-(2-aminophenyl)-N-methylacetamide constant (e.g., at its IC₅₀) and vary the concentration of the fluorogenic substrate across a wide range (e.g., 0.1x to 10x the Michaelis constant, Kₘ).
-
In parallel sets, repeat this with different fixed concentrations of the inhibitor (e.g., 0.5x IC₅₀, 2x IC₅₀) and a no-inhibitor control.
-
Measure the initial reaction velocity (rate of fluorescence increase over time) for each condition.[11]
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/velocity vs. 1/[Substrate].
-
Analyze the plot to determine the mechanism:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second quadrant.
-
| Parameter | Description | Example Value |
| IC₅₀ (HDAC1) | Concentration for 50% inhibition of HDAC1 activity. | 150 nM |
| IC₅₀ (HDAC6) | Concentration for 50% inhibition of HDAC6 activity. | 2.5 µM |
| Selectivity Index | Ratio of IC₅₀ (Off-target) / IC₅₀ (Target). e.g., HDAC6/HDAC1 | 16.7-fold |
| Kinetic Mechanism | Mode of enzyme inhibition determined by kinetics. | Competitive |
Part 2: Cellular Assays for Target Engagement and Efficacy
Demonstrating that a compound can enter a cancer cell, engage its target, and induce a desired biological effect (e.g., cell death) is a critical step in drug discovery.
Figure 2: Workflow for evaluating cellular activity of a candidate compound.
Scientific Rationale
An effective HDAC inhibitor must be cell-permeable and inhibit its target within the complex cellular milieu. Measuring the acetylation level of histone proteins (e.g., acetylated Histone H3) via Western blot provides direct evidence of target engagement.[12] Subsequently, assessing the compound's effect on cancer cell proliferation and viability is essential to establish its therapeutic potential. Assays like the MTT or WST-1 assay measure the metabolic activity of cells, which correlates with the number of viable cells.[13] Determining the concentration that inhibits 50% of cell growth (GI₅₀) allows for a quantitative comparison of the compound's potency across different cancer cell lines.
Protocol 3: Western Blot for Histone Acetylation
This protocol assesses whether the compound increases histone acetylation in a human cancer cell line (e.g., HCT116 colon cancer cells).
Materials:
-
HCT116 cells and appropriate culture medium (e.g., McCoy's 5A with 10% FBS)
-
N-(2-aminophenyl)-N-methylacetamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of N-(2-aminophenyl)-N-methylacetamide (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total Histone H3 to confirm equal loading.
Data Analysis:
-
A dose-dependent increase in the acetyl-Histone H3 band intensity, relative to the total Histone H3 loading control, indicates successful target engagement in cells.
Protocol 4: WST-1 Cell Viability Assay
This protocol determines the effect of the compound on the viability of cancer cells.[14]
Materials:
-
Cancer cell lines (e.g., HCT116, K562) and appropriate culture media
-
N-(2-aminophenyl)-N-methylacetamide
-
Sterile 96-well cell culture plates
-
WST-1 reagent
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of N-(2-aminophenyl)-N-methylacetamide to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Color Development: Incubate for an additional 1-4 hours. During this time, metabolically active cells will convert the WST-1 tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 450 nm.
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| K562 | Chronic Myelogenous Leukemia | 1.2 |
| A549 | Lung Carcinoma | >10 |
Conclusion and Future Outlook
The structural features of N-(2-aminophenyl)-N-methylacetamide provide a compelling scientific basis for its investigation as a novel therapeutic agent, particularly as an inhibitor of histone deacetylases. The protocols detailed in this guide establish a rigorous and logical framework for this evaluation, progressing from foundational biochemical characterization to essential cell-based validation.
Positive results from this screening cascade—namely, potent and selective HDAC inhibition, a clear mechanism of action, robust target engagement in cancer cells, and effective reduction of cell viability—would validate N-(2-aminophenyl)-N-methylacetamide as a promising lead compound. Such findings would warrant progression to further studies, including structure-activity relationship (SAR) analysis to optimize potency and drug-like properties, broader cell panel screening, and eventual evaluation in preclinical in vivo models of cancer. This systematic approach ensures that the potential of this intriguing scaffold is thoroughly and efficiently explored in the quest for new cancer therapies.
References
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Bradner, J. E., et al. (2010). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. PMC. Available at: [Link]
-
Biology Discussion. (2015). Top 5 Methods Devised for Enzyme Kinetics Measurement. Available at: [Link]
-
Kupcho, K. R., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. AACR. Available at: [Link]
-
Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Anticancer Research. Available at: [Link]
-
Hauser, A. T., et al. (2009). Assays for histone deacetylases. Current Topics in Medicinal Chemistry. Available at: [Link]
-
BMG Labtech. (2023). Histone deacetylases (HDACs): erasers of epigenetic marks. Available at: [Link]
-
Xu, C., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]
-
PubChem. (n.d.). N-(2-aminophenyl)-n-methylacetamide. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]
-
van den Berg, C. M., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. PMC. Available at: [Link]
-
Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Available at: [Link]
-
PubChem. (n.d.). 2-(2-aminophenyl)-n-methylacetamide. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]
-
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijper.org [ijper.org]
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- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Essais de viabilité cellulaire et de prolifération [sigmaaldrich.com]
Application Note & Protocol: High-Purity Recovery of N-(2-aminophenyl)-N-methylacetamide via Optimized Recrystallization
Abstract: This document provides a comprehensive guide for the purification of N-(2-aminophenyl)-N-methylacetamide, a key intermediate in synthetic chemistry, using the recrystallization technique. We delve into the fundamental principles of solvent selection, provide a detailed, step-by-step protocol for both single-solvent and mixed-solvent systems, and offer a troubleshooting guide for common challenges. The methodologies outlined herein are designed to ensure high purity and recovery, which are critical for downstream applications in research and drug development.
Introduction: The Imperative for Purity
N-(2-aminophenyl)-N-methylacetamide is a bifunctional organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an acetamido group and a primary aromatic amine in an ortho configuration, allows for further synthetic transformations, such as the construction of heterocyclic scaffolds. As with any active pharmaceutical ingredient (API) or critical intermediate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products[1][2].
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds[3][4]. The principle is elegantly simple: it exploits the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures[5][6]. By carefully selecting a solvent or solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solution (mother liquor)[4][7]. This guide provides the scientific rationale and a field-proven protocol for the successful purification of N-(2-aminophenyl)-N-methylacetamide.
The Core Principle: Solubility-Based Separation
A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent acts as a purification filter at the molecular level. The fundamental principle relies on the observation that the solubility of most solids increases with temperature[5][6].
An ideal recrystallization solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath)[7][8][9]. This differential is the primary driver of the purification process.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal via hot filtration)[8][10].
-
Chemical Inertness: The solvent must not react with the compound being purified[7][10].
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase[7][8].
-
Safety and Cost: Ideally, the solvent should be non-toxic, non-flammable, and inexpensive.
Single-Solvent vs. Mixed-Solvent Recrystallization
In some cases, no single solvent meets all the ideal criteria. A mixed-solvent or anti-solvent recrystallization can be employed[4][8]. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "bad" solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization.
Solvent System Selection for N-(2-aminophenyl)-N-methylacetamide
While specific solubility data for N-(2-aminophenyl)-N-methylacetamide is not extensively documented, we can infer suitable starting points from its structure and related compounds like acetanilide[3][11]. The presence of polar amine and amide functional groups suggests solubility in polar organic solvents[12]. A preliminary screening of solvents is the most reliable method for identifying an optimal system[8][10].
| Solvent Class | Example Solvents | Rationale for Screening |
| Protic Solvents | Water, Ethanol | The hydrogen bonding capability of the amine and amide groups may lead to good solubility in hot protic solvents. Water is often a good choice for acetanilides[3]. |
| Polar Aprotic | Ethyl Acetate | Often provides a good balance of solubility, dissolving many organic compounds when hot but not when cold. A common and effective choice for recrystallization[11]. A system of ethyl acetate/hexanes has been suggested for similar compounds[13]. |
| Nonpolar | Hexanes, Toluene | Likely to be poor solvents for this polar molecule, making them excellent candidates as anti-solvents in a mixed-solvent system. |
Recommendation: A mixed-solvent system of Ethyl Acetate / Hexanes is a highly recommended starting point. Ethyl acetate serves as the primary solvent to dissolve the compound, while hexanes can be added as the anti-solvent to induce precipitation of the purified product.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of N-(2-aminophenyl)-N-methylacetamide.
Workflow for Recrystallization
Caption: Recrystallization workflow from dissolution to purity analysis.
Step-by-Step Methodology:
-
Dissolution of the Crude Solid:
-
Place the crude N-(2-aminophenyl)-N-methylacetamide (~1.0 g) into an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the primary solvent (e.g., ethyl acetate) in small portions while gently heating and stirring.
-
Continue adding the hot solvent just until all the solid dissolves[5]. Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat the mixture briefly.
-
If insoluble impurities are present, perform a hot gravity filtration[3]. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as impurities are systematically excluded from the growing crystal lattice[5].
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product[3].
-
-
Collection and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[9].
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, e.g., hexanes, if using a mixed system). This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying the Final Product:
-
Transfer the crystals from the filter paper to a watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven or desiccator.
-
-
Purity Assessment:
-
Melting Point Analysis: Determine the melting point of the dried, purified crystals. A pure compound will have a sharp melting range (typically < 2°C) that corresponds to its literature value. An impure compound will exhibit a depressed and broad melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single major spot for the purified product and multiple spots (or a spot corresponding to the product and others) for the crude material and mother liquor.
-
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated; the compound is very soluble. | 1. Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites[6].2. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to induce crystallization.3. Concentrate: Gently heat the solution to boil off some of the solvent and re-cool.4. Add Anti-solvent: If using a single solvent, add a miscible anti-solvent dropwise until the solution becomes cloudy, then warm slightly to clarify and re-cool. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated; cooling is too rapid. | 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool much more slowly. Ensure the solution is not saturated until the temperature is below the compound's melting point. |
| Low Recovery of Purified Product | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold. | 1. Ensure the minimum amount of hot solvent was used initially.2. Evaporate some of the solvent from the mother liquor to obtain a "second crop" of crystals (note: this crop may be less pure).3. Always use ice-cold solvent for washing crystals on the filter. |
Conclusion
Recrystallization is a cornerstone technique in synthetic chemistry for ensuring the purity of solid compounds. By systematically applying the principles of solvent selection and following a structured protocol, researchers can effectively purify N-(2-aminophenyl)-N-methylacetamide. This application note provides the necessary framework, from theoretical understanding to practical execution and troubleshooting, to enable drug development professionals to obtain high-purity material essential for reliable and reproducible scientific outcomes.
References
- Recrystallization. (n.d.). Google Cloud.
- Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
- Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. (n.d.). Benchchem.
- Experiment 2: Recrystallization. (n.d.). University of the West Indies at Mona.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
- N-(2-Aminophenyl)-N-methylacetamide. (n.d.). ChemScene.
- CAS 119-63-1: N-(4-Aminophenyl)-N-methylacetamide. (n.d.). CymitQuimica.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC.
- Crystallization and transformation of pharmaceutical solid forms. (2012, March 8). Academic Journals.
Sources
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- 3. athabascau.ca [athabascau.ca]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. studymind.co.uk [studymind.co.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. scribd.com [scribd.com]
- 12. CAS 119-63-1: N-(4-Aminophenyl)-N-methylacetamide [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Column Chromatography Method for the Purification of N-(2-aminophenyl)-N-methylacetamide
Executive Summary & Scope
The compound N-(2-aminophenyl)-N-methylacetamide (CAS: 22902-29-0) is a highly versatile building block in modern organic synthesis and drug development[1]. It serves as a critical intermediate in the synthesis of biologically active biaryl scaffolds[2], 3,4-dihydroquinoxalin-2(1H)-ones[3], and potent histone deacetylase (HDAC) inhibitors used in the treatment of immunological disorders and cancers[4].
Despite its utility, purifying this compound via standard normal-phase silica gel chromatography often results in severe peak tailing, broad elution bands, and poor recovery. This application note provides a scientifically rigorous, self-validating protocol for the purification of N-(2-aminophenyl)-N-methylacetamide. By applying principles of silanol masking and dry-loading techniques, researchers can achieve >98% purity with sharp, symmetrical elution profiles.
Physicochemical Profiling & The "Tailing" Dilemma
To design an effective purification strategy, one must first analyze the causality behind the molecule's chromatographic behavior. N-(2-aminophenyl)-N-methylacetamide possesses two highly interactive functional groups:
-
A Primary Aromatic Amine (-NH₂): Acts as a strong hydrogen bond donor and a weak base.
-
A Tertiary Amide (-N(CH₃)COCH₃): Acts as a strong hydrogen bond acceptor and highly polar dipole.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Chromatographic Implication |
| CAS Number | 22902-29-0[1] | Unique identifier for material sourcing. |
| Molecular Weight | 164.20 g/mol [1] | Elutes well within standard flash chromatography limits. |
| H-Bond Donors | 1 (Primary Amine) | Prone to chemisorption on acidic stationary phases. |
| H-Bond Acceptors | 2 (Amide Carbonyl, Amine N) | High affinity for polar mobile phases. |
| Predicted pKa (Amine) | ~4.5 – 5.0 | Interacts strongly with unbuffered silica gel (pH ~4.5). |
The Causality of Tailing: Standard bare silica gel (SiO₂) is saturated with surface silanol groups (Si-OH). These silanols are mildly acidic. When a basic, hydrogen-bonding analyte like N-(2-aminophenyl)-N-methylacetamide passes through the column, it undergoes mixed-mode retention—a combination of standard liquid-solid partitioning and irreversible acid-base chemisorption. This causes the compound to smear across the column, leading to co-elution with impurities.
Mechanistic Strategy: Silanol Masking
To convert the retention mechanism back to pure partitioning, the acidic silanols must be neutralized. This is achieved by introducing a basic modifier—Triethylamine (TEA) —into the mobile phase.
TEA (pKa ~10.7) is significantly more basic than the aniline derivative. It competitively binds to the acidic silanol sites, forming a dynamic, temporary coating (Si-O⁻ H-N⁺Et₃). This "masks" the stationary phase, preventing the primary amine of the analyte from binding irreversibly, thereby sharpening the elution band.
Fig 2. Logical relationship of silanol masking by TEA to prevent amine tailing.
Experimental Protocol: A Self-Validating System
This protocol utilizes a step-gradient elution strategy combined with dry-loading to ensure maximum resolution.
Reagent & Material Preparation
-
Stationary Phase: Silica gel, 230–400 mesh (particle size 40–63 μm).
-
Mobile Phase Solvents: Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade.
-
Modifier: Triethylamine (TEA), ≥99% purity.
-
Eluent Preparation: Prepare all mobile phases with exactly 1% v/v TEA to maintain a constant dynamic coating on the silica.
Column Packing (Slurry Method with Deactivation)
-
Prepare a slurry of silica gel in the starting eluent: 20% EtOAc / 80% Hexane + 1% TEA .
-
Pour the slurry into a glass column equipped with a porous frit.
-
Apply compressed air (or nitrogen) to pack the bed tightly.
-
Crucial Step: Pass at least 2 column volumes (CV) of the starting eluent through the bed. This pre-equilibrates the column and ensures all active silanols are masked by the TEA before the sample is introduced.
Sample Loading (Dry Loading Technique)
Because N-(2-aminophenyl)-N-methylacetamide is highly polar, it will not dissolve well in the low-polarity starting eluent. Wet-loading would require a polar solvent (like pure EtOAc or DCM), which would instantly ruin the separation by dragging the compound down the column in a broad band.
-
Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of deactivated silica gel or Celite (approx. 3x the mass of the crude sample).
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully pour this powder evenly onto the flat head of the packed column bed. Add a 1 cm protective layer of clean sand on top.
Gradient Elution Execution
Run the column using a step gradient. The gradual increase in polarity ensures that non-polar impurities elute first, followed by the target compound.
Table 2: Optimized Gradient Elution Profile
| Step | Solvent Ratio (EtOAc : Hexane) | Modifier | Column Volumes (CV) | Expected Elution |
| 1 | 20 : 80 | 1% TEA | 2 CV | Non-polar byproducts / unreacted starting materials |
| 2 | 40 : 60 | 1% TEA | 3 CV | Intermediate impurities |
| 3 | 60 : 40 | 1% TEA | 4 CV | Target: N-(2-aminophenyl)-N-methylacetamide |
| 4 | 80 : 20 | 1% TEA | 2 CV | Highly polar degradation products |
Fractionation & TLC Validation (Self-Validation)
Collect fractions in 15–20 mL test tubes. To validate the contents of the fractions without relying solely on UV absorption (which is non-specific):
-
Spotting: Spot fractions on a silica gel TLC plate.
-
Development: Develop the plate in 60% EtOAc / 40% Hexane + 1% TEA. The expected Retention Factor (
) for the target compound is approximately 0.35 - 0.45 . -
Visualization 1 (UV 254 nm): The aromatic ring will quench the fluorescence of the TLC plate, appearing as a dark spot.
-
Visualization 2 (Ninhydrin Stain): Dip the plate in a 0.2% Ninhydrin solution in ethanol and heat it. The primary amine of the target compound will react to form a distinct purple/blue spot . This acts as a self-validating chemical confirmation that the eluting compound contains the free -NH₂ group, differentiating it from fully acetylated byproducts.
Fig 1. Step-by-step column chromatography workflow for polar aniline derivatives.
Troubleshooting Matrix
Table 3: Common Chromatographic Issues and Solutions
| Observation | Scientific Cause | Corrective Action |
| Severe streaking on TLC / Column | Insufficient silanol masking. | Ensure TEA is fresh and exactly 1% v/v is present in both the TLC developing solvent and column eluent. |
| Compound elutes in the void volume | Sample loaded in a solvent that is too polar (e.g., wet loading with pure EtOAc). | Switch strictly to the dry loading technique described in Section 4.3. |
| Co-elution with non-polar impurities | Gradient ramped up too quickly. | Extend the 20% and 40% EtOAc steps by an additional 1-2 CVs before eluting the target. |
| Compound turns dark brown during concentration | Oxidation of the primary aniline upon exposure to air and heat. | Concentrate pooled fractions under vacuum at a bath temperature |
References
-
Khramtsova, E. E., Dmitriev, M. V., & Maslivets, A. N. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1350–1360.[3] URL:[Link]
-
Google Patents (2009). CN101397295B - 2-dihydroindolemanone derivates as histone deacetylase inhibitor, preparation method and use thereof.[4] URL:
-
Nayak, A. K., et al. (2021). Pd-catalyzed N-(2-aminophenyl)acetamide-assisted ortho-arylation of substituted benzamides. Molecules.[2] URL:[Link]
Sources
Application Notes and Protocols: N-(2-aminophenyl)-N-methylacetamide as a Key Intermediate for Benzimidazole Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N-(2-aminophenyl)-N-methylacetamide as a strategic intermediate for the preparation of 1-methyl-1H-benzo[d]imidazoles. Benzimidazoles are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1] This document details a reliable two-step synthetic pathway, commencing with the synthesis of the N-(2-aminophenyl)-N-methylacetamide intermediate followed by its acid-catalyzed intramolecular cyclization. We will explore the causality behind the experimental choices, provide validated, step-by-step protocols, and present quantitative data to ensure reproducibility.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are bicyclic compounds formed by the fusion of benzene and imidazole rings.[2] This structural motif is a prominent pharmacophore, appearing in a wide array of FDA-approved drugs exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The strategic functionalization of the benzimidazole core allows for the fine-tuning of its pharmacological and physicochemical properties, making it a versatile scaffold in drug discovery and development.[3]
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[5] While effective, these methods can sometimes require harsh reaction conditions.[6] The use of pre-functionalized intermediates like N-(2-aminophenyl)-N-methylacetamide offers a more controlled and often milder approach to constructing specifically substituted benzimidazoles.
Synthetic Strategy: A Two-Step Approach to 1-Methyl-1H-benzo[d]imidazoles
The synthesis of 1-methyl-1H-benzo[d]imidazoles via the N-(2-aminophenyl)-N-methylacetamide intermediate is a robust two-step process. The initial step focuses on the selective N-acetylation of N-methyl-o-phenylenediamine to form the key intermediate. The subsequent step involves an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzimidazole product.
Experimental Protocols
Step 1: Synthesis of N-(2-aminophenyl)-N-methylacetamide
This procedure details the selective acylation of N-methyl-o-phenylenediamine. The use of acetic anhydride provides an efficient and readily available acetylating agent.[7]
Reaction Scheme:
Materials:
-
N-methyl-o-phenylenediamine
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methyl-o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the acetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-1H-benzo[d]imidazole
This step involves the acid-catalyzed intramolecular cyclization of the N-(2-aminophenyl)-N-methylacetamide intermediate. Heating in acetic acid facilitates both the cyclization and the subsequent dehydration to form the aromatic benzimidazole ring.[8]
Reaction Scheme:
Materials:
-
N-(2-aminophenyl)-N-methylacetamide
-
Glacial Acetic Acid
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
In a round-bottomed flask, combine N-(2-aminophenyl)-N-methylacetamide (1.0 eq) with glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Mechanistic Insights
The formation of the benzimidazole ring from N-(2-aminophenyl)-N-methylacetamide proceeds through a well-established acid-catalyzed intramolecular cyclization mechanism.
The reaction is initiated by the protonation of the amide carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of the primary amino group then attacks the activated carbonyl carbon in an intramolecular fashion, forming a tetrahedral intermediate.[9] A subsequent proton transfer and elimination of a water molecule leads to the formation of the stable, aromatic benzimidazole ring.[9]
Data Presentation
The following table summarizes typical results obtained from the described protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-(2-aminophenyl)-N-methylacetamide | C₉H₁₂N₂O | 164.20 | 85-95 | 88-90 |
| 1-Methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 75-85 | 60-62 |
Table 1: Physicochemical Properties and Typical Yields
Spectroscopic data should be acquired to confirm the identity and purity of the synthesized compounds.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-(2-aminophenyl)-N-methylacetamide | 1.85 (s, 3H), 3.20 (s, 3H), 3.80 (br s, 2H), 6.70-7.20 (m, 4H) | 22.5, 36.8, 117.5, 119.0, 124.5, 127.0, 132.0, 143.0, 170.5 | 164.09 [M]⁺ |
| 1-Methyl-1H-benzo[d]imidazole | 3.80 (s, 3H), 7.20-7.40 (m, 2H), 7.70-7.80 (m, 2H), 7.95 (s, 1H) | 31.0, 109.5, 120.0, 122.5, 123.5, 134.0, 143.0, 144.0 | 132.07 [M]⁺ |
Table 2: Spectroscopic Data
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the N-(2-aminophenyl)-N-methylacetamide intermediate in the first step is a prerequisite for the subsequent cyclization. The purity and identity of this intermediate should be confirmed by standard analytical techniques (TLC, melting point, NMR) before proceeding to the next step. Similarly, the final benzimidazole product should be thoroughly characterized to confirm the successful cyclization and to ensure the absence of starting material. Consistent yields and spectroscopic data that match the expected values will validate the successful implementation of the protocol.
Conclusion
The use of N-(2-aminophenyl)-N-methylacetamide as an intermediate provides a reliable and efficient pathway for the synthesis of 1-methyl-1H-benzo[d]imidazoles. This method offers good control over the substitution pattern of the final product and generally proceeds under milder conditions compared to some traditional one-pot methods. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to confidently and reproducibly synthesize these valuable heterocyclic compounds for their research and development endeavors.
References
- Benchchem. An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Benchchem. Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Royal Society of Chemistry. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate.
- Organic Chemistry Portal. Benzimidazole synthesis.
- SciSpace.
- Benchchem. Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
- PMC. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ...
- PMC. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- International Journal of Pharmaceutical and Phytopharmacological Research.
- Benchchem. A Technical Guide to N-(2-Aminophenyl)
- Springer.
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- Benchchem.
- PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O).
- International Journal of Pharmaceutical Sciences and Research.
- ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- THF: CHEMISTRY OF THE BENZIMIDAZOLES.
- Semantic Scholar.
- ChemScene. 22902-29-0 | N-(2-Aminophenyl)-N-methylacetamide.
- PMC. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
- Google Patents.
- PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O).
- Supporting Inform
- Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- PMC.
- MDPI.
- ResearchGate. Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions.
- MilliporeSigma. 2-Amino-N-methylacetamide | 22356-89-4.
- Oriental Journal of Chemistry.
- Atlantis Press. Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole.
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- AccScience. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system.
- chemicalbook. N-Methylacetamide synthesis.
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Application Note: Scalable Synthesis and Process Optimization of N-(2-Aminophenyl)-N-methylacetamide
Executive Summary & Scope
N-(2-aminophenyl)-N-methylacetamide (CAS 22902-29-0) is a highly valuable ortho-phenylenediamine derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). It is most notably employed in the development of benzimidazole-based therapeutics and 1,5-benzodiazepine anxiolytics and anticonvulsants, such as Clobazam[1].
Transitioning the synthesis of this molecule from the bench to a multi-kilogram scale requires strict control over regioselectivity during acylation and rigorous thermal management during nitro reduction. This application note details a robust, self-validating two-step protocol designed for high atom economy, operational safety, and reproducible purity.
Retrosynthetic Strategy & Process Chemistry
Direct mono-acetylation of N-methyl-o-phenylenediamine is plagued by poor regioselectivity. Because the primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, direct acylation inevitably yields unwanted byproducts.
To strictly direct the acetyl group to the secondary nitrogen, the primary amine must be masked as a nitro group. We utilize N-methyl-2-nitroaniline (CAS 612-28-2)[2] as the starting material.
-
Step 1 (Acetylation): The ortho-nitro group strongly deactivates the secondary amine via both inductive electron withdrawal and steric hindrance. Standard acetylation with acetic anhydride is sluggish. To overcome this high activation energy barrier, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that rapidly forces the acylation of the hindered amine.
-
Step 2 (Reduction): The nitro group of the resulting N-methyl-N-(2-nitrophenyl)acetamide[3] is reduced to the primary amine. Catalytic hydrogenation using 5% Pd/C is selected for scale-up due to its clean impurity profile compared to dissolving metal reductions (e.g., Fe/HCl).
Figure 1: Two-step synthetic route for N-(2-aminophenyl)-N-methylacetamide.
Experimental Protocols (1-kg Scale)
Step 1: Synthesis of N-methyl-N-(2-nitrophenyl)acetamide
Objective: Achieve complete acetylation of a deactivated secondary amine.
Materials:
-
N-methyl-2-nitroaniline: 1.00 kg (6.57 mol)
-
Acetic anhydride: 1.34 kg (13.14 mol, 2.0 eq)
-
DMAP: 40 g (0.33 mol, 5 mol%)
-
Toluene: 5.0 L
Procedure:
-
Reactor Charging: Charge a 10-L glass-lined reactor with toluene (5.0 L) and N-methyl-2-nitroaniline (1.00 kg). Begin agitation at 250 RPM.
-
Catalyst Addition: Add DMAP (40 g). Causality: DMAP is essential to activate the acetic anhydride, preventing prolonged heating times that lead to degradation.
-
Reagent Dosing: Add acetic anhydride (1.34 kg) dropwise via an addition funnel over 30 minutes to control the mild initial exotherm.
-
Reflux: Heat the reaction mixture to 105–110 °C (reflux) and maintain for 12 hours.
-
In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted starting material is < 1.0% (A/A).
-
Quench & Workup: Cool the mixture to 20 °C. Slowly quench with 5% aqueous NaHCO₃ (3.0 L) to neutralize excess acetic anhydride (monitor CO₂ evolution).
-
Isolation: Separate the aqueous layer. Wash the organic layer with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from MTBE/Heptane to afford a pale yellow crystalline solid.
Step 2: Synthesis of N-(2-aminophenyl)-N-methylacetamide
Objective: Safely reduce the nitro group while preventing over-reduction or thermal runaway.
Materials:
-
N-methyl-N-(2-nitrophenyl)acetamide: 1.00 kg (5.15 mol)
-
5% Pd/C (50% water-wet): 50 g (5 wt%)
-
Absolute Ethanol: 8.0 L
-
Hydrogen gas: 4 bar
Procedure:
-
Inerting: Purge a 20-L pressure reactor (e.g., Hastelloy) with three cycles of Nitrogen (2 bar) to ensure a strictly oxygen-free environment.
-
Substrate Loading: Charge the reactor with the intermediate (1.00 kg) dissolved in absolute ethanol (8.0 L).
-
Catalyst Charging: Carefully add the 50% wet 5% Pd/C (50 g) under a continuous Nitrogen blanket. Causality: Dry Pd/C is highly pyrophoric and can ignite ethanol vapors. Using water-wet catalyst eliminates this severe fire hazard.
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the reactor with Hydrogen to 4 bar.
-
Reaction & Thermal Control: Start agitation (800–1000 RPM). The reduction of a nitro group is highly exothermic (~130 kcal/mol). Maintain the internal temperature strictly between 25–30 °C using active jacket cooling. Do not allow the temperature to exceed 40 °C to prevent the accumulation of hazardous hydroxylamine intermediates.
-
IPC: Monitor the mass flow controller for hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4–6 hours). Confirm completion via HPLC.
-
Filtration: Purge the reactor with Nitrogen (3x) to remove residual H₂. Filter the mixture through a pad of Celite under a Nitrogen atmosphere to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under vacuum (40 °C, 50 mbar). Dry the resulting off-white solid in a vacuum oven at 45 °C for 12 hours.
Figure 2: Operational workflow and safety checkpoints for catalytic hydrogenation.
Quantitative Data & Analytical Validation
To ensure the protocol functions as a self-validating system, the following metrics must be met before proceeding to batch release.
| Parameter | Step 1: Acetylation | Step 2: Hydrogenation |
| Target Product | N-methyl-N-(2-nitrophenyl)acetamide | N-(2-aminophenyl)-N-methylacetamide |
| Expected Yield | 88 – 92% | 90 – 95% |
| Purity (HPLC) | > 98.5% (A/A) | > 99.0% (A/A) |
| Key Impurities | Unreacted starting material (< 1%) | Des-methyl impurity, Over-reduced species |
| In-Process Control | HPLC at 12 hours | H₂ uptake cessation, HPLC at 6 hours |
| Appearance | Pale yellow crystalline solid | Off-white to pale brown solid |
Safety & Hazard Mitigation
-
Hydrogen Handling: Hydrogen gas is highly flammable with a wide explosive range (4–75% in air). Ensure the reactor area is equipped with continuous H₂ sensors and adequate ventilation.
-
Catalyst Recovery: Spent Pd/C retains catalytic activity and can ignite upon exposure to air if allowed to dry. The filter cake must be kept wet with water or solvent at all times and disposed of in designated metal-recovery containers.
-
Thermal Runaway Prevention: The nitro reduction step must never be conducted without active jacket cooling. If cooling fails, immediately stop the hydrogen feed, stop agitation, and purge the headspace with nitrogen.
References
Sources
Application Note: Advanced Analytical Strategies for Monitoring N-(2-aminophenyl)-N-methylacetamide Reactions
Abstract
This application note provides a comprehensive guide to the analytical techniques for monitoring reactions involving N-(2-aminophenyl)-N-methylacetamide. As a key intermediate or potential impurity in various synthetic pathways, robust and reliable monitoring methods are crucial for ensuring reaction efficiency, product purity, and process control. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific research and development needs.
Introduction: The Importance of Reaction Monitoring
N-(2-aminophenyl)-N-methylacetamide is a substituted aromatic amine that can serve as a precursor or appear as an impurity in the synthesis of pharmaceuticals and other complex organic molecules. The presence of primary and secondary amine functionalities, as well as an amide group, imparts a specific reactivity profile that necessitates careful monitoring during chemical transformations. Inadequate control can lead to the formation of side products, impacting yield and introducing impurities that may be difficult to remove in downstream processing.
Effective reaction monitoring provides critical insights into:
-
Reaction Kinetics: Understanding the rate of consumption of reactants and formation of products.
-
Impurity Profiling: Detecting and identifying byproducts and unreacted starting materials.
-
Yield Optimization: Making informed decisions to adjust reaction parameters for improved outcomes.
-
Process Safety: Identifying any unexpected or potentially hazardous intermediates.
This guide details the principles and provides validated protocols for three orthogonal analytical techniques, ensuring a comprehensive approach to monitoring reactions involving N-(2-aminophenyl)-N-methylacetamide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the premier technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like N-(2-aminophenyl)-N-methylacetamide, reverse-phase HPLC is the method of choice.
2.1. Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. By monitoring the peak areas of reactants, intermediates, and products over time, a quantitative profile of the reaction can be constructed.
2.2. Experimental Protocol: Reverse-Phase HPLC
Objective: To quantify the concentration of N-(2-aminophenyl)-N-methylacetamide and related species in a reaction mixture.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Syringe filters (0.45 µm PTFE)
-
Autosampler vials
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile) to stop the reaction and precipitate any incompatible salts.
-
Vortex the diluted sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 254 nm |
| Run Time | 20 minutes |
Data Analysis:
-
Identify peaks based on the retention times of pre-run standards for starting materials, intermediates, and the final product.
-
Integrate the peak areas for each component.
-
Calculate the relative percentage of each component or quantify using a calibration curve generated from standards of known concentrations.
2.3. Workflow Diagram
Caption: HPLC workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Species and Impurity Identification
For reactions involving more volatile compounds or when definitive identification of unknown byproducts is required, GC-MS is an invaluable tool.
3.1. Principle of the Method
GC separates compounds based on their boiling points and interactions with a stationary phase in a capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both retention time data for quantification and mass spectra for structural elucidation.
3.2. Experimental Protocol: GC-MS
Objective: To identify and quantify volatile components in a reaction involving N-(2-aminophenyl)-N-methylacetamide.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
-
Derivatization agent (e.g., BSTFA, if necessary for non-volatile components)
-
GC vials with septa
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench as described for HPLC.
-
If the target analytes have low volatility, a derivatization step may be necessary to increase their volatility (e.g., silylation of amine groups).
-
Dilute the sample to an appropriate concentration with a volatile solvent like dichloromethane or ethyl acetate.
-
Transfer the final solution to a GC vial.
GC-MS Method Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Data Analysis:
-
Identify peaks by their retention times.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification.
-
Quantify using the peak area, preferably with an internal standard for improved accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and In-Situ Monitoring
NMR spectroscopy is a powerful technique for unambiguous structure elucidation and can be used for in-situ (real-time) reaction monitoring without the need for sample workup.
4.1. Principle of the Method
NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, specific nuclei will absorb and re-emit electromagnetic radiation. The frequency of this radiation is characteristic of the chemical environment of the nucleus, providing detailed information about molecular structure. For ¹H NMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal, allowing for straightforward quantification of relative molar ratios.
4.2. Experimental Protocol: ¹H NMR
Objective: To monitor the relative concentrations of reactants and products and confirm their structures.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction mixture
-
Internal standard (optional, for absolute quantification, e.g., 1,3,5-trimethoxybenzene)
Sample Preparation (for time-point analysis):
-
Withdraw an aliquot and quench the reaction.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (typical for ¹H):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for accurate integration.
-
Acquisition Time: ~3-4 seconds.
Data Analysis:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Identify characteristic signals for the starting material, N-(2-aminophenyl)-N-methylacetamide, and the product(s). For N-(2-aminophenyl)-N-methylacetamide, expect signals for the aromatic protons, the N-methyl group, and the acetyl methyl group.
-
Carefully integrate the signals corresponding to each species.
-
Calculate the molar ratio of the components by comparing their integral values, normalized for the number of protons each signal represents.
4.3. Logical Relationship Diagram
Application Note: Safe Handling and Storage of N-(2-Aminophenyl)-N-methylacetamide
Abstract & Scope
This technical guide defines the protocols for the safe handling, storage, and experimental use of N-(2-aminophenyl)-N-methylacetamide (CAS: 22902-29-0). Often utilized as a critical intermediate in the synthesis of benzimidazole-based therapeutics, this compound presents specific stability and toxicity challenges inherent to ortho-aminoanilines. This document moves beyond basic SDS data to provide a causality-driven workflow for maintaining compound integrity and ensuring operator safety.
Physicochemical & Hazard Profile
Compound Identity
| Property | Detail |
| Chemical Name | N-(2-aminophenyl)-N-methylacetamide |
| Synonyms | N-Methyl-N-(2-aminophenyl)acetamide; 2'-Amino-N-methylacetanilide |
| CAS Number | 22902-29-0 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Structure | Aniline ring substituted at the ortho position with a free amino group (-NH₂) and an N-methylacetamide moiety.[1][2] |
Hazard Identification (Risk Assessment)
While comprehensive toxicological data for this specific CAS is limited in public registries, its structural class (ortho-phenylenediamine derivative) mandates strict adherence to High Potency handling protocols.
-
Acute Toxicity (Class 6.1): Analogous aniline derivatives are frequently classified as toxic by inhalation and ingestion [1].
-
Sensitization: High potential for skin sensitization and allergic dermatitis upon repeated contact.
-
Chemical Instability: The free primary amine at the ortho position renders the molecule susceptible to rapid oxidation, leading to colored impurities (diazo/azo formation) that degrade purity and yield [2].
Storage Protocol: Preserving Chemical Integrity
Objective: Prevent oxidative degradation and hydrolysis to ensure reproducible synthetic outcomes.
The "Inert-Cold" System
The compound must be stored under a strict exclusion of oxygen and moisture.
-
Temperature: Maintain at 2–8°C .
-
Rationale: Low temperature kinetically inhibits the auto-oxidation of the electron-rich aniline ring.
-
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .
-
Rationale: Argon is preferred as it is heavier than air, providing a better "blanket" over the solid in opened vials.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Rationale: Amber glass blocks UV light (which catalyzes amine oxidation); Teflon prevents leaching of plasticizers by the organic amide.
-
Visual Inspection Criteria
Before use, inspect the material.[3]
-
Pass: Off-white to pale beige crystalline solid.
-
Fail: Dark brown, purple, or black sticky solid. Action: Recrystallize or discard.
Storage Logic Diagram
Figure 1: Decision logic for storage conditions based on chemical stability risks.
Operational Handling Protocol
Objective: Safe weighing and solubilization without operator exposure.
Engineering Controls & PPE
-
Primary Containment: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Gloves: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated solutions. Note: Latex is permeable to many aniline derivatives and should be avoided.
-
-
Respiratory: If weighing >100 mg outside a hood (not recommended), use an N95/P3 particulate respirator.
Step-by-Step Handling Workflow
Step 1: Equilibration
-
Remove the vial from 2-8°C storage.
-
Critical: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator or hood before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.
Step 2: Weighing
-
Place the analytical balance inside the fume hood.
-
Use an anti-static gun if the powder is flighty.
-
Weigh into a tared vial; do not use weighing paper (static risk).
Step 3: Solubilization
-
Preferred Solvents: DMSO, DMF, or Dichloromethane (DCM).
-
Protocol: Add solvent slowly. If using DCM, ensure the vessel is vented as the heat of solution (though likely low) can pressurize sealed vials.
-
Observation: The solution should be clear. Turbidity suggests carbonate formation (CO₂ absorption) or hydrolysis.
Step 4: Re-sealing
-
Immediately purge the stock vial with Argon for 15-30 seconds.
-
Seal tightly with Parafilm over the cap for long-term storage.
Handling Workflow Diagram
Figure 2: Operational workflow ensuring compound stability and operator safety.
Emergency Procedures
Spills (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Don a P3/N95 respirator and double gloves.
-
Neutralize: Cover the spill with a weak acid (e.g., dilute citric acid) to protonate the amine, reducing volatility, though dry sweeping (damp paper towel method) is preferred for small amounts.
-
Clean: Wipe with isopropanol, then water. Collect all waste as Hazardous Chemical Waste .
Exposure
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[4][5][6] Do not use ethanol, as it may enhance dermal absorption of the aniline.
-
Inhalation: Move to fresh air. Monitor for signs of cyanosis (blue lips/fingernails), which indicates methemoglobinemia (a known risk of aniline absorption).
References
-
ChemScene. (2025).[7] Safety Data Sheet: N-(2-Aminophenyl)-N-methylacetamide (CAS 22902-29-0). Retrieved from
-
PubChem. (2025). Compound Summary: N-(2-aminophenyl)-N-methylacetamide. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Technical Guide to Phenylacetamide Derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Selectivity in the N-acetylation of o-Phenylenediamine
Welcome to the technical support center for the N-acetylation of o-phenylenediamine (OPD). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively acetylating this versatile diamine. The primary challenge lies in controlling the reaction to favor either the mono-acetylated product, N-(2-aminophenyl)acetamide (2-aminoacetanilide), or the di-acetylated product, N,N'-(1,2-phenylene)diacetamide. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to empower you to achieve your desired product with high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-acetylation of OPD, providing the foundational knowledge needed to approach this synthesis with confidence.
Q1: What are the primary products of o-phenylenediamine acetylation and why is controlling selectivity a challenge?
The acetylation of o-phenylenediamine can yield two main products: the mono-acetylated N-(2-aminophenyl)acetamide and the di-acetylated N,N'-(1,2-phenylene)diacetamide. The core challenge stems from the fact that OPD possesses two nucleophilic amino groups.[1] After the first amino group is acetylated to form the mono-substituted product, the second amino group can still react with the acetylating agent. Controlling the reaction to stop cleanly at the mono-acetylation stage requires careful manipulation of experimental conditions.
Q2: Why is selective synthesis of these products important?
Selective synthesis is crucial because the mono- and di-acetylated products have distinct applications. N-(2-aminophenyl)acetamide is a key synthetic intermediate for a variety of heterocyclic compounds, including benzimidazoles, which are prevalent in pharmaceuticals and dyes.[2][3][4] The di-acetylated product, while less common, can be used in coordination chemistry and materials science. Achieving high selectivity avoids difficult purification steps and maximizes the yield of the desired molecule.
Q3: What are the most critical factors for controlling selectivity between mono- and di-acetylation?
The outcome of the reaction is governed by several interconnected factors. The most critical are:
-
Stoichiometry: The molar ratio of the acetylating agent to o-phenylenediamine is the primary lever for control. A 1:1 molar ratio or a slight excess of OPD favors mono-acetylation, while an excess of the acetylating agent (2 equivalents or more) drives the reaction toward the di-acetylated product.[1]
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) generally favor mono-acetylation by reducing the reaction rate and allowing for better control. Higher temperatures can provide the activation energy needed for the second, slower acetylation step.[1]
-
Rate of Addition: A slow, dropwise addition of the acetylating agent to the OPD solution helps to maintain a low instantaneous concentration of the acetylating agent, which is crucial for minimizing the formation of the di-acetylated byproduct.[1]
-
Choice of Acetylating Agent: The reactivity of the acetylating agent plays a significant role. Highly reactive agents like acetyl chloride may be harder to control than acetic anhydride.
Q4: What is the mechanistic basis for the difference in reactivity between the two amino groups?
Initially, both amino groups of OPD are electronically similar. However, once the first acetylation occurs, the resulting acetamido group (-NHCOCH₃) is electron-withdrawing. This deactivates the aromatic ring and reduces the nucleophilicity of the remaining amino group, making the second acetylation step slower and more difficult than the first. This electronic effect is the key to achieving selectivity under kinetically controlled conditions.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-acetylation of OPD.
| Issue | Potential Cause | Suggested Solution & Scientific Rationale |
| Low Yield of Desired Product | Incomplete Reaction | Solution: Increase the reaction time or moderately warm the reaction after the initial addition. Monitor progress using Thin Layer Chromatography (TLC). Rationale: The reaction may be kinetically slow, especially at low temperatures designed to enhance selectivity. Ensuring the reaction goes to completion is essential before workup.[1] |
| Formation of Di-acylated Byproduct | Solution: Strictly control the stoichiometry to a 1:1 molar ratio of acetylating agent to OPD. Add the acetylating agent dropwise at 0 °C.[1] Rationale: This minimizes the chance of a second acetylation event by keeping the concentration of the acylating agent low and reducing the overall thermal energy of the system. | |
| Product Loss During Workup | Solution: Optimize extraction and recrystallization solvents. Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase. Rationale: Both the starting material and the mono-acetylated product have basic amino groups. During acidic washes, they can form salts and be lost to the aqueous layer. Neutralization is key to recovering the product in the organic phase. | |
| Significant Di-acetylation Impurity | Incorrect Stoichiometry or Highly Reactive Agent | Solution: Use a less reactive acetylating agent, such as acetic anhydride instead of acetyl chloride. Ensure precise measurement of a 1:1 molar ratio.[5] Rationale: A less reactive agent provides a larger window to control the reaction, preventing rapid, uncontrolled di-acetylation. |
| Reaction Temperature Too High | Solution: Maintain the reaction temperature at 0-5 °C during the addition of the acetylating agent and allow it to warm to room temperature slowly. Rationale: The second acetylation has a higher activation energy. Low temperatures disfavor this subsequent reaction, thus enhancing selectivity for the mono-acetylated product. | |
| Reaction Not Proceeding or Very Slow | Poor Reagent Quality | Solution: Use freshly distilled or purified starting materials and solvents. Verify the purity of the acetylating agent. Rationale: Acetylating agents can hydrolyze over time, reducing their effective concentration. Impurities in the starting diamine can interfere with the reaction. |
| Inappropriate Solvent | Solution: Select a solvent in which both reactants are soluble and that is inert under the reaction conditions. Dichloromethane, tetrahydrofuran, or ethyl acetate are common choices. Rationale: Poor solubility will lead to a heterogeneous reaction mixture and slow, inefficient conversion. | |
| Difficulty in Purification | Similar Polarity of Products and Starting Material | Solution: Utilize column chromatography with a carefully selected solvent gradient (e.g., hexanes/ethyl acetate). The di-acetylated product is typically less polar than the mono-acetylated product. Rationale: Chromatography is highly effective at separating compounds with small differences in polarity.[1] |
| Unreacted OPD Contamination | Solution: Perform an acidic wash (e.g., with 1 M HCl) during the workup.[6] Rationale: The more basic OPD will be protonated and extracted into the aqueous layer, leaving the less basic mono-acetylated product in the organic phase. Alternatively, scavenger resins functionalized with aldehydes can be used to bind and remove residual OPD by filtration.[6] |
Section 3: Diagrams and Workflows
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction pathway, a logical troubleshooting workflow, and a standard experimental procedure.
Caption: Reaction pathway for the N-acetylation of o-phenylenediamine.
Caption: Troubleshooting decision workflow for N-acetylation of OPD.
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for achieving high selectivity.
Protocol 1: Selective Mono-N-acetylation to Yield 2-Aminoacetanilide
This protocol is optimized to favor the formation of the mono-acetylated product by carefully controlling stoichiometry and temperature.
Materials:
-
o-Phenylenediamine (OPD)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in dichloromethane (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Controlled Addition: Add acetic anhydride (1.0 eq) dropwise to the cold, stirring solution over 15-20 minutes using a syringe or dropping funnel. It is critical to maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let the mixture stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting OPD is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-aminoacetanilide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) or by column chromatography on silica gel if significant di-acetylated byproduct is present.[6]
Protocol 2: Synthesis of N,N'-diacetyl-o-phenylenediamine
This protocol is designed to drive the reaction to completion, forming the di-acetylated product.
Materials:
-
o-Phenylenediamine (OPD)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N) (as base and catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve o-phenylenediamine (1.0 eq) in a mixture of dichloromethane and pyridine (2.5 eq) in a round-bottom flask with a magnetic stir bar.
-
Addition of Acetylating Agent: Add acetic anhydride (2.2 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the mono-acetylated intermediate. Gentle heating (40 °C) can be applied to expedite the reaction if necessary.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization, typically from ethanol or ethyl acetate, to yield pure N,N'-diacetyl-o-phenylenediamine.
References
-
Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120. [Link]
-
2-Aminoacetanilide - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
General Intermediates of Canada Inc. (2013, October 16). Answer to "Can anyone provide me with a method for mono acetylation of dihydroxy compound?". ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Di-Acylation in N-(2-aminophenyl)-N-methylacetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective acylation of diamines. Synthesizing N-(2-aminophenyl)-N-methylacetamide presents a classic chemoselectivity challenge: directing an acetyl group exclusively to a secondary amine while leaving a highly reactive primary amine untouched.
This guide breaks down the causality behind di-acylation failures, provides field-proven troubleshooting FAQs, and outlines self-validating protocols to ensure absolute regiocontrol.
Part 1: The Causality of Di-Acylation (Why Direct Methods Fail)
The amide bond formation via N-acylation is a ubiquitous reaction, yet controlling regioselectivity in polyamines remains a significant challenge[1]. If you attempt to synthesize the target molecule by directly reacting N-methyl-o-phenylenediamine with acetic anhydride (Ac₂O) or acetyl chloride (AcCl), you will almost certainly fail.
The Mechanistic Reality: In N-methyl-o-phenylenediamine, there are two competing nucleophilic sites: the primary amine (-NH₂) and the secondary amine (-NHCH₃). Direct acylation of diamines often suffers from poor kinetic selectivity between primary and secondary amines[2]. While the methyl group slightly increases the electron density on the secondary nitrogen (inductive effect), the steric hindrance of the secondary amine heavily dominates the transition state kinetics. Consequently, the acylating agent preferentially attacks the less hindered primary amine, yielding the incorrect regioisomer (N-(2-(methylamino)phenyl)acetamide) or rapidly proceeding to the di-acylated byproduct.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Can I prevent di-acylation by strictly using 1.0 equivalent of acetic anhydride at cryogenic temperatures (-78 °C)? A: No. While lowering the temperature slows the overall reaction rate, the activation energy difference between acylating the primary vs. secondary amine is insufficient to achieve absolute kinetic resolution. You will inevitably generate a statistical mixture of unreacted starting material, the primary-acylated regioisomer, and di-acylated byproducts.
Q: What is the most robust method to synthesize N-(2-aminophenyl)-N-methylacetamide? A: The Nitro-Reduction Pathway (De Novo Synthesis). To bypass these selectivity issues, synthesizing the target from a nitro-precursor (e.g., N-methyl-o-nitroaniline) is highly effective, as the nitro group is inert to acylation and can be subsequently reduced[3]. This eliminates the chemoselectivity competition entirely.
Q: If my lab is restricted to starting with N-methyl-o-phenylenediamine, how do I proceed? A: You must use the Schiff Base Protection Pathway . By reacting the diamine with benzaldehyde, the primary amine selectively forms an imine (Schiff base). The secondary amine cannot form an imine and remains free for subsequent acylation. Mild acidic hydrolysis then removes the protecting group.
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to confirm success before moving to the next step. Standard acylation protocols typically involve treating the amine with an acyl chloride or anhydride in the presence of a base like triethylamine[4].
Protocol A: The Nitro-Reduction Pathway (Recommended)
Step 1: Acylation of 2-nitro-N-methylaniline
-
Setup: In an oven-dried round-bottom flask under N₂, dissolve 10.0 mmol of 2-nitro-N-methylaniline in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 15.0 mmol (1.5 eq) of triethylamine (TEA) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dropwise, add 12.0 mmol (1.2 eq) of acetic anhydride over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The bright yellow spot of the starting material should completely disappear, replaced by a higher Rf, paler UV-active spot (N-methyl-N-(2-nitrophenyl)acetamide).
-
Workup: Quench with saturated NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Step 2: Catalytic Reduction to Target
-
Setup: Dissolve the crude intermediate in 40 mL of absolute ethanol. Carefully add 10% Pd/C (10 wt% of the substrate).
-
Reduction: Purge the flask with vacuum/N₂ cycles (3x), then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Validation Checkpoint: The reaction is complete when H₂ uptake ceases and the solution transitions from pale yellow to nearly colorless. TLC will show a highly polar spot (ninhydrin positive).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield pure N-(2-aminophenyl)-N-methylacetamide.
Protocol B: Schiff Base Protection Pathway
Step 1: Imine Formation (Protection)
-
Reaction: Dissolve 10.0 mmol of N-methyl-o-phenylenediamine and 10.5 mmol of benzaldehyde in 40 mL of toluene. Add 2.0 g of anhydrous MgSO₄ as a desiccant.
-
Stir: Stir at room temperature for 12 hours.
-
Validation Checkpoint: The formation of the imine is indicated by the appearance of a distinct yellow hue and a new spot on TLC. Filter out the MgSO₄ and concentrate.
Step 2: Selective Acylation
-
Reaction: Dissolve the crude imine in DCM, add TEA (1.5 eq), and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir for 3 hours.
-
Validation Checkpoint: The secondary amine is now acetylated. The product will be highly lipophilic compared to the starting material.
Step 3: Deprotection
-
Reaction: Dissolve the acylated imine in 20 mL of THF. Add 20 mL of 1M HCl and stir vigorously at room temperature for 2 hours.
-
Validation Checkpoint: The release of benzaldehyde can be detected by its distinct almond odor.
-
Workup: Extract the aqueous layer with diethyl ether to remove benzaldehyde. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with ethyl acetate to recover the target product.
Part 4: Quantitative Pathway Comparison
Summarized below is the comparative data for the three theoretical approaches to this synthesis.
| Synthesis Parameter | Direct Acylation (Unprotected) | Nitro-Reduction Pathway (Protocol A) | Schiff Base Pathway (Protocol B) |
| Target Yield | < 15% (Complex mixture) | 85 - 95% | 60 - 75% |
| Regioselectivity | Poor (Primary amine favored) | Absolute (100%) | High (>95%) |
| Number of Steps | 1 | 2 | 3 |
| Di-acylation Risk | Critical (Unavoidable) | None | Low (If fully protected) |
| Scalability | Not viable | Excellent (Industrial Standard) | Moderate |
Part 5: Mechanistic & Workflow Diagram
Fig 1: Strategic pathways to prevent di-acylation in N-(2-aminophenyl)-N-methylacetamide synthesis.
References
-
N-Acylation Reactions of Amines ResearchGate[Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones PMC / National Institutes of Health[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting N-Aryl Acetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of N-aryl acetamides.
The N-acetylation of anilines via nucleophilic acyl substitution is a fundamental transformation in medicinal chemistry. While typically robust, yields can plummet due to substrate-specific electronic deactivation, steric hindrance, reagent hydrolysis, or thermal mismanagement leading to over-acetylation. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yielding, reproducible results.
Part 1: Diagnostic Workflow
Before adjusting your protocol, you must identify the chemical root cause of your low yield. Use the diagnostic tree below to map your experimental observations to the correct troubleshooting strategy.
Caption: Diagnostic workflow for resolving low yields in N-aryl acetamide synthesis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an ortho-substituted aniline (e.g., 2-methylaniline or 2-chloroaniline) is stalling at 40% yield. Why, and how do I fix it?
The Causality: Ortho-substituents introduce severe steric hindrance around the nucleophilic amine. During the nucleophilic attack on the carbonyl carbon of acetic anhydride or acetyl chloride, the bulky ortho-group clashes with the forming tetrahedral intermediate, drastically increasing the activation energy and slowing the reaction [2]. The Solution: You must increase the electrophilicity of your acylating agent to overcome the steric barrier. Introduce a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride, forcing the reaction forward despite steric crowding.
Caption: DMAP-catalyzed nucleophilic acyl substitution pathway.
Q2: I am using a para-nitroaniline, and TLC shows mostly unreacted starting material after 12 hours. What is going wrong?
The Causality: Nitro groups (-NO₂) are strongly electron-withdrawing via both inductive and resonance effects. They pull electron density away from the aromatic ring and the amine nitrogen, drastically reducing the amine's nucleophilicity [1]. Standard acetylation conditions (e.g., stirring in acetic acid) are insufficiently reactive for such deactivated substrates. The Solution: Switch to a stronger acylating agent (acetyl chloride instead of acetic anhydride) and employ Schotten-Baumann conditions [4]. By running the reaction in a biphasic system with aqueous sodium hydroxide (NaOH), the base continuously neutralizes the HCl byproduct, shifting the equilibrium entirely toward the product. Alternatively, use the DMAP-catalyzed anhydrous protocol (Protocol B).
Q3: My TLC shows no starting material, but my isolated yield is low, and NMR shows a secondary product with two acetyl methyl peaks. What happened?
The Causality: You are observing over-acetylation, resulting in the formation of an N,N-diarylacetamide (diacetamide)[3], [5]. This occurs when the reaction exotherm is poorly managed. The primary acetamide product still possesses a lone pair on the nitrogen; at elevated temperatures (typically >30°C) and in the presence of excess acylating agent, it can undergo a second nucleophilic attack. The Solution: Control the exotherm. Acetylation is highly exothermic. You must cool the reaction vessel to 0–10°C using an ice bath before dropwise addition of the acetylating agent [3]. Furthermore, strictly limit your acetic anhydride or acetyl chloride to 1.05 – 1.10 equivalents.
Part 3: Quantitative Data & Substrate Comparison
The table below summarizes the expected impact of various aniline substituents on reaction yields under unoptimized conditions, alongside the targeted troubleshooting intervention required to restore high yields.
| Aniline Substrate | Electronic Effect | Steric Effect | Unoptimized Yield | Primary Failure Mode | Recommended Intervention |
| Aniline | Neutral | Minimal | 85 - 90% | N/A (Baseline) | Standard conditions (Protocol A) |
| 4-Methoxyaniline | Electron-donating | Minimal | > 90% | Exotherm / Diacetamide | Strict temperature control (0-10°C) |
| 4-Nitroaniline | Electron-withdrawing | Minimal | < 40% | Reduced nucleophilicity | Schotten-Baumann or DMAP catalysis |
| 2-Chloroaniline | Electron-withdrawing | High | 40 - 50% | Steric clash at transition state | DMAP catalysis (Protocol B) |
| 2,6-Dimethylaniline | Neutral | Severe | < 20% | Blocked nucleophilic attack | DMAP + Reflux |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (temperature checks, TLC monitoring) to ensure causality between your actions and the chemical outcome.
Protocol A: Classic Schotten-Baumann Acetylation (For Neutral or Deactivated Anilines)
This biphasic method uses aqueous base to drive the reaction forward by neutralizing the acid byproduct [4].
Reagents: Aniline derivative (1.0 eq), Acetyl chloride (1.2 eq), 10% Aqueous NaOH solution.
-
Preparation: In a 250 mL Erlenmeyer flask, suspend the aniline derivative (10 mmol) in 25 mL of 10% aqueous NaOH.
-
Thermal Control (Validation Step 1): Place the flask in an ice-water bath and allow the internal temperature to reach 0–5°C. Why? Prevents hydrolysis of acetyl chloride and suppresses diacetamide formation.
-
Addition: Add acetyl chloride (12 mmol) dropwise over 15 minutes via an addition funnel. Vigorously stir the biphasic mixture.
-
Reaction: Remove the ice bath and let the reaction stir at room temperature for 30 minutes.
-
TLC Check (Validation Step 2): Spot the organic layer against the starting aniline. The reaction is complete when the starting material spot disappears.
-
Workup: The N-aryl acetamide will typically precipitate as a white solid. Filter via a Büchner funnel, wash with cold distilled water to remove salts, and recrystallize from ethanol/water.
Protocol B: DMAP-Catalyzed Anhydrous Acetylation (For Sterically Hindered Anilines)
This method generates a highly reactive N-acylpyridinium intermediate to force the acetylation of ortho-substituted substrates.
Reagents: Hindered aniline (1.0 eq), Acetic anhydride (1.1 eq), DMAP (0.1 eq), Triethylamine (TEA) (1.2 eq), Anhydrous Dichloromethane (DCM).
-
Preparation: Dissolve the hindered aniline (10 mmol), TEA (12 mmol), and DMAP (1 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Why anhydrous? Water will rapidly hydrolyze the highly reactive N-acylpyridinium intermediate back to acetic acid.
-
Thermal Control: Cool the flask to 0°C in an ice bath.
-
Addition: Add acetic anhydride (11 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize excess acetic anhydride and TEA. Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
RSC Publishing. "Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts." RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at: [Link]
-
IUCr Journals. "N,N0-[Oxybis(benzene-4,1-diyl)]diacetamide." IUCrData. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for N-Acetylation of Aromatic Amines
Welcome to the Technical Support Center dedicated to the N-acetylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflows and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the N-acetylation of aromatic amines, presented in a question-and-answer format to directly tackle common problems.
Q1: My N-acetylation reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the aromatic amine compared to its aliphatic counterparts.[1] This issue can be exacerbated by steric hindrance or the presence of electron-withdrawing groups on the aromatic ring.[2][3]
Potential Causes & Solutions:
-
Insufficient Reagent Reactivity: Acetic anhydride is a common acetylating agent, but for less reactive amines, a more potent reagent like acetyl chloride may be necessary.[2][4] However, be mindful that the higher reactivity of acetyl chloride can be more difficult to control.[4]
-
Inappropriate Reaction Conditions:
-
Temperature: Many N-acetylations of aromatic amines require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the heat.[4] Refluxing in a suitable solvent like glacial acetic acid or toluene is a common strategy.[4]
-
Reaction Time: Ensure sufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1][2]
-
-
Lack of a Catalyst: For particularly unreactive substrates, a catalyst can be crucial.
-
Acid Catalysis: Weakly acidic conditions can promote the reaction. For instance, using vinegar (acetic acid) as a catalyst with acetic anhydride has been shown to be effective under solvent-free conditions at room temperature.[5] Brønsted acids like tartaric acid in glacial acetic acid can also facilitate the reaction.[6]
-
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or iodine can activate the acetylating agent, increasing its electrophilicity.[4]
-
-
Protonation of the Amine: The acid byproduct of the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The inclusion of a base, such as pyridine or triethylamine, can neutralize the acid and prevent this issue.[4][7]
Q2: I'm observing the formation of an N,N-diacetylated side product. How can I prevent this?
Diacylation occurs when the initially formed amide is further acetylated. While less common with aromatic amines due to the decreased nucleophilicity of the amide nitrogen, it can occur under forcing conditions.[4]
Prevention Strategies:
-
Reagent Stoichiometry: Use a slight excess (e.g., 1.1–1.2 equivalents) of the acetylating agent. A large excess increases the likelihood of diacylation.[4]
-
Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[4]
-
Base Strength: The use of a strong base can promote diacylation by deprotonating the amide intermediate. Consider using a weaker base or a stoichiometric amount of a non-nucleophilic base.[4]
Q3: My product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the similar polarities of the starting material and the product, or the presence of persistent impurities.
Purification Tips:
-
Work-up Procedure: A thorough aqueous work-up is critical.
-
Quenching: Pouring the reaction mixture into ice-cold water is a standard method to quench excess acetic anhydride and precipitate the product.[4]
-
Washing: Sequential washes of the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and any basic catalysts, followed by a wash with a saturated sodium bicarbonate solution to remove acidic byproducts, and finally a brine wash, are essential.[1][4]
-
-
Recrystallization: This is often the most effective method for purifying solid N-acetylated aromatic amines. Experiment with different solvent systems to find one that provides good differential solubility between your product and impurities.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Take time to optimize the eluent system using TLC to achieve good separation between the product and any impurities.[4]
-
Oily Product: If the product is an oil, it may contain impurities. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. Ensure all residual solvent has been removed under high vacuum.[2]
Section 2: Frequently Asked Questions (FAQs)
What is the fundamental mechanism of N-acetylation of an aromatic amine?
The N-acetylation of an aromatic amine is a nucleophilic acyl substitution reaction.[8][9] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[8] This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-acetylated product (an amide) and a leaving group (e.g., acetate or chloride).[10]
Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
The choice depends on the reactivity of your aromatic amine.[4]
-
Acetic Anhydride ((Ac)₂O): This is the most common and often preferred reagent due to its moderate reactivity, lower cost, and easier handling.[4] The byproduct is acetic acid, which is less corrosive than HCl.[4] For many aromatic amines, acetic anhydride under reflux or with a catalyst is sufficient.[4]
-
Acetyl Chloride (AcCl): This is a more reactive acetylating agent and is useful for less reactive or sterically hindered amines.[2][4] However, it is more hazardous, moisture-sensitive, and generates HCl as a byproduct, which must be neutralized.[1][2]
Can I run the N-acetylation reaction without a solvent?
Yes, solvent-free conditions are possible and can be advantageous from a green chemistry perspective.[5] For example, the reaction of an aromatic amine with acetic anhydride can be carried out neat, sometimes with the aid of a catalyst like iodine or vinegar.[5][11]
How do substituents on the aromatic ring affect the reaction?
Substituents on the aromatic ring have a significant impact on the nucleophilicity of the amino group and thus the reaction rate.[12][13]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the amine more nucleophilic and accelerating the reaction.[14]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction.[2][14] These substrates may require more forcing conditions (higher temperatures, more reactive reagents, or catalysts).
How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): This is the most common and convenient method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting amine and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to identify potential side products, LC-MS is a powerful tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be used for online reaction monitoring, providing real-time data on the concentrations of reactants and products.[15][16] This can be particularly useful for detailed kinetic studies.[17]
Section 3: Experimental Protocols
Protocol 1: General N-Acetylation using Acetic Anhydride in an Aqueous Medium
This is a straightforward and often high-yielding procedure for many common aromatic amines.
-
Setup: In a 50 mL round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol).[4]
-
Solvent Addition: Add water (5 mL) to the flask.[4] For some substrates, a small amount of concentrated hydrochloric acid may be added to aid dissolution.[7]
-
Reagent Addition: While stirring vigorously, add acetic anhydride (1.2 mmol) to the mixture at room temperature.[4]
-
Reaction: Continue to stir the mixture vigorously. The reaction is often complete within 5-15 minutes.[4] Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation: Upon completion, the N-acetylated product often precipitates directly from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.[4]
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and any unreacted starting materials.[4] The product can be further purified by recrystallization if necessary.
Protocol 2: N-Acetylation of Less Reactive Aromatic Amines using Acetyl Chloride
This method is suitable for amines that are less reactive or sterically hindered.
-
Setup: In a three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aromatic amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Reagent Addition: Add a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.[4]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude material by column chromatography on silica gel or recrystallization.[4]
Section 4: Data Presentation
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Structure | Reactivity | Byproduct | Key Considerations |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Acetic Acid | Most common, cost-effective, easier to handle.[4] |
| Acetyl Chloride | CH₃COCl | High | HCl | More reactive, useful for hindered amines; corrosive and moisture-sensitive.[2][4] |
| Acetic Acid | CH₃COOH | Low | Water | Requires a catalyst and often high temperatures; environmentally friendly.[6] |
| Acetonitrile | CH₃CN | Very Low | - | Can act as an acetylating agent under specific continuous-flow conditions with a catalyst.[18][19] |
Table 2: Influence of Substituents on Aromatic Amine Basicity and Reactivity
| Substituent | Effect on Basicity | Effect on N-Acetylation Rate | Example | pKb of Substituted Aniline |
| -OCH₃ | Increases | Increases | p-Anisidine | 8.62 (calculated) |
| -CH₃ | Increases | Increases | p-Toluidine | 8.92 |
| -H | Reference | Reference | Aniline | 9.38[9] |
| -Cl | Decreases | Decreases | p-Chloroaniline | 10.00 |
| -NO₂ | Strongly Decreases | Strongly Decreases | p-Nitroaniline | 13.00 |
Note: pKb is a measure of basicity; a lower pKb indicates a stronger base.
Section 5: Visualizations
Caption: Mechanism of N-acetylation of an aromatic amine.
Caption: Troubleshooting decision tree for low conversion.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
- Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
- Filo. (2026, January 22). Explain Acetylation of amine.
- Benchchem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
- IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Pasricha, S., & Rangarajan, T. M. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-333.
- Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1936.
- Scribd. (n.d.). Lab 10 N Acetylation -- The Acetylation of A Primary Aromatic Amine.
- Benchchem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
- Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
- Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
- De Cesare, S., McKenna, C. A., Mulholland, N., Murray, L., Bella, J., & Campopiano, D. J. (2021). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity. Organic & Biomolecular Chemistry, 19(20), 4485-4491.
- Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701.
- ResearchGate. (n.d.). Effect of side groups on the N-acetylation of aromatic amines.
- MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- NCERT. (n.d.). Amines.
- Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines?
- Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
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"identifying and removing byproducts in N-(2-aminophenyl)-N-methylacetamide synthesis"
Welcome to the technical support center for the synthesis of N-(2-aminophenyl)-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and removal of process-related byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of N-(2-aminophenyl)-N-methylacetamide.
Q1: My reaction seems incomplete, and I see a significant amount of starting material in my crude product. What could be the cause?
A1: An incomplete reaction is one of the most frequent issues and is often due to insufficient reactivity or suboptimal conditions. The primary cause is often related to the nucleophilicity of the N-methyl-o-phenylenediamine starting material.
-
Causality: The acetylation of an aromatic amine requires the nitrogen's lone pair to attack the acetylating agent (e.g., acetic anhydride or acetyl chloride)[1]. If the nucleophilicity of the amine is reduced, or if the acetylating agent is not sufficiently reactive, the reaction can stall. Steric hindrance can also play a role in slowing down the reaction.[2]
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress until the starting material spot is consumed.[2]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 50-60 °C) can provide the necessary activation energy to drive the reaction to completion.[2]
-
Prolong Reaction Time: Some reactions, especially if sterically hindered, simply require more time.[2]
-
Choice of Acetylating Agent: If using acetic anhydride with a less reactive amine, switching to the more reactive acetyl chloride may be beneficial. However, be aware that acetyl chloride generates HCl, which must be neutralized, often by a base like pyridine or triethylamine.[2]
-
Q2: I've isolated my product, but it has a strong brown or reddish color. What is this colored impurity and how can I remove it?
A2: The coloration is likely due to oxidation of the free aromatic amine functionality on your starting material or product. Anilines are susceptible to air oxidation, which forms highly colored impurities.
-
Causality: Aromatic amines can be oxidized to form colored quinone-like structures, especially when heated in the presence of air. This can occur during the reaction or subsequent workup.
-
Troubleshooting & Removal:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and the adsorbed colored impurities.
-
Sodium Dithionite Wash: During the aqueous workup, a wash with a dilute solution of sodium dithionite (sodium hydrosulfite) can help to reduce some of the colored, oxidized byproducts back to the colorless amine form.
-
Q3: My NMR spectrum shows signals that I can't account for. What are the most likely byproducts of this synthesis?
A3: Besides unreacted starting material, several byproducts can form depending on your specific starting materials and conditions. The most common is the di-acetylated product.
-
Likely Byproducts:
-
N,N'-diacetyl-N-methyl-o-phenylenediamine: If your starting material is N-methyl-o-phenylenediamine, the primary amine can also be acetylated, leading to a di-acetylated byproduct.
-
Unreacted Starting Material: (N-methyl-o-phenylenediamine).
-
Hydrolyzed Acetylating Agent: Acetic acid (from acetic anhydride) or HCl (from acetyl chloride).
-
-
Identification Strategy:
-
TLC Analysis: Compare the crude product spot(s) to a spot of your starting material. New spots will indicate products or byproducts.
-
NMR Spectroscopy: The di-acetylated product will have an additional acetyl signal (around 2.1 ppm) and will be missing the -NH2 protons.
-
Mass Spectrometry (MS): MS is a powerful tool for identifying the molecular weights of impurities, which can help confirm their structures.[3]
-
The diagram below illustrates the main reaction pathway and the formation of the primary byproduct.
Caption: Reaction pathway showing desired product and potential di-acetylated byproduct.
Q4: How can I effectively remove the di-acetylated byproduct from my desired product?
A4: The di-acetylated byproduct has different polarity and solubility compared to the mono-acetylated product, which can be exploited for purification.
-
Purification Strategies:
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities.[4][5] A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar di-acetylated byproduct from the more polar mono-acetylated product.
-
Recrystallization: This technique is often effective and can be more scalable than chromatography.[4] Experiment with different solvent systems. A good starting point is an ethyl acetate/hexanes mixture or an ethanol/water mixture. The goal is to find a system where the desired product is soluble at high temperatures but crystallizes upon cooling, while the byproduct remains in the mother liquor.[4][6]
-
Experimental Protocols
Protocol 1: General Synthesis of N-(2-aminophenyl)-N-methylacetamide
This protocol assumes the starting material is N-methyl-o-phenylenediamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.
-
Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 hexanes:ethyl acetate mobile phase).[6]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the prepared column.
-
Elution: Begin eluting with the non-polar solvent system. The less polar di-acetylated byproduct should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move towards 1:1 Hexane:Ethyl Acetate) to elute the more polar desired product, N-(2-aminophenyl)-N-methylacetamide.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.
The following diagram provides a logical workflow for troubleshooting common issues in this synthesis.
Caption: A decision-tree workflow for troubleshooting the synthesis and purification.
Data Summary: Analytical Techniques
Proper analytical characterization is crucial to confirm the purity of your final product. Below is a summary of techniques and expected outcomes.
| Analytical Technique | Purpose | Expected Result for Pure Product | Common Impurity Signatures |
| TLC | Reaction monitoring, purity check | A single spot with a specific Rf value. | Multiple spots indicating starting material or byproducts.[7] |
| ¹H NMR | Structural confirmation | Characteristic peaks for aromatic, methyl, and amine protons. | Presence of unreacted starting material signals or an extra acetyl peak for the di-acetylated byproduct. |
| HPLC | Quantitative purity analysis | A single major peak with >98% area.[3] | Additional peaks corresponding to impurities.[3] |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the product's mass (e.g., [M+H]⁺ at m/z 165.10).[8] | Peaks corresponding to the molecular weights of byproducts. |
References
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from Biotage. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from Pearson. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]
-
Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4550–4553. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)-2-quinazolinone-acetamide Hydrochloride. Retrieved from ResearchGate. [Link]
-
Morimoto, H., et al. (1996). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Synlett, 1996(8), 748. [Link]
-
PubChemLite. (n.d.). N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Retrieved from PubChemLite. [Link]
-
Sciencemadness Discussion Board. (2013, June 15). question an N-acetylation of aniline, using aspirin. Retrieved from Sciencemadness Discussion Board. [Link]
-
PubMed. (2002). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from PubMed. [Link]
-
Vedantu. (2020, June 19). Acetylation in Chemistry: Definition, Mechanism & Examples. Retrieved from Vedantu. [Link]
-
ResearchGate. (n.d.). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. Retrieved from ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from Indian Journal of Pharmaceutical Education and Research. [Link]
-
Molecules. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from MDPI. [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from ijpba.info. [Link]
-
Quora. (2016, October 17). What is acetylation of amines? Retrieved from Quora. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from ChemCon GmbH. [Link]
-
ResearchGate. (2020, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]
-
International Journal of Applied Pharmaceutics. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from innovareacademics.in. [Link]
-
Molecules. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from MDPI. [Link]
-
ScienceDirect. (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Retrieved from ScienceDirect. [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from Oregon State University. [Link]
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Technical Support Center: Purification of N-(2-aminophenyl)-N-methylacetamide
Welcome to the dedicated technical support guide for the purification of N-(2-aminophenyl)-N-methylacetamide (CAS No. 22902-29-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles that govern purification strategies, ensuring you can rationally troubleshoot and optimize your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-(2-aminophenyl)-N-methylacetamide, and what impurities are typically associated with them?
A1: Understanding the synthetic origin is crucial for predicting potential impurities. The two most common routes are:
-
Route A: Acetylation of N-methyl-o-phenylenediamine: This involves reacting N-methyl-o-phenylenediamine with an acetylating agent like acetyl chloride or acetic anhydride.
-
Associated Impurities:
-
Unreacted Starting Material: Residual N-methyl-o-phenylenediamine.
-
Di-acetylated Byproduct: N-(2-(N-methylacetamido)phenyl)acetamide, formed if the primary amino group is also acetylated. This is less common under controlled conditions due to the lower nucleophilicity of the existing acetamido group.
-
Oxidation Products: The starting diamine is highly susceptible to air oxidation, leading to intensely colored, often polymeric, impurities.
-
-
-
Route B: Reduction of N-(2-nitrophenyl)-N-methylacetamide: This involves the reduction of a nitro group to the primary amine, typically using methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (SnCl₂/HCl).
-
Associated Impurities:
-
Incomplete Reduction: Residual N-(2-nitrophenyl)-N-methylacetamide.
-
Hydrolysis Products: Potential for hydrolysis of the amide bond under harsh acidic or basic conditions, yielding N-methyl-2-nitroaniline or N-methyl-o-phenylenediamine.
-
Catalyst Residues: Traces of palladium or other metals from catalytic hydrogenation.
-
-
Q2: What are the key physicochemical properties of N-(2-aminophenyl)-N-methylacetamide that influence its purification?
A2: The molecule's structure dictates its behavior. It possesses a basic primary aromatic amine, a tertiary amide, and two aromatic rings.
-
Polarity: It is a moderately polar compound. The primary amine offers a hydrogen bond-donating site, while the amide carbonyl is a hydrogen bond acceptor.
-
Solubility: It is generally soluble in polar organic solvents like ethyl acetate, acetone, and alcohols, with lower solubility in non-polar solvents like hexanes and ether.
-
Basicity: The free amino group (pKa of aniline is ~4.6) allows for salt formation with acids. This property can be exploited for purification via acid-base extraction.
-
Stability: The 2-amino group makes the compound susceptible to oxidation, which can manifest as a pink or brown discoloration over time or upon exposure to air, especially in solution.[1] Storage under an inert atmosphere (Nitrogen or Argon) in a cool, dark place is recommended.[2]
Q3: What are the expected analytical signatures for pure N-(2-aminophenyl)-N-methylacetamide?
A3: Confirming the purity and identity of your final product is essential.
-
¹H NMR: Expect characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the N-methyl protons, and a singlet for the acetyl methyl protons. The primary amine (-NH₂) protons will appear as a broad singlet.[3][4]
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including a distinctive peak for the amide carbonyl carbon around 170 ppm.[3][4]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight (164.20 g/mol ).[2][5] Look for the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.[3][6]
-
High-Performance Liquid Chromatography (HPLC): A primary technique for quantitative purity assessment, typically using a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.[7]
Troubleshooting & Optimization Guide
This section addresses common issues encountered during purification. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: My final product has a persistent pink or brownish tint.
-
Causality: This coloration is almost always due to the presence of trace oxidized impurities derived from the o-phenylenediamine moiety.[1] These impurities are often highly conjugated and intensely colored, so even a small amount can be visually prominent.
-
Solution Protocol: Decolorization using Activated Carbon
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or ethyl acetate).
-
Carbon Addition: Add a very small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent bumping.
-
Heating: Gently heat the mixture at reflux for 5-10 minutes. The carbon will adsorb the colored impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Problem 2: My TLC plate shows multiple spots after purification.
-
Causality: Multiple spots indicate the presence of impurities. The strategy to remove them depends on their polarity relative to your product, as indicated by their Retention Factor (Rf).
-
Diagnostic Workflow:
Caption: Decision workflow for addressing multiple spots on TLC.
-
Solution Protocols:
-
For Impurities with Different Rf: A standard purification technique should suffice. If recrystallization failed, the impurity likely has similar solubility. Column chromatography is the next logical step.
-
For Impurities with Similar Rf: This indicates a challenging separation due to similar polarity.
-
Optimized Column Chromatography: Use a longer column for better resolution and a shallower solvent gradient (e.g., increase ethyl acetate in hexanes by 2-5% increments instead of 10-20%).[1] Consider switching to a different solvent system entirely (e.g., Dichloromethane/Methanol).
-
Acid Wash: If the impurity is not basic, an acid-base workup can be effective. Dissolve the crude material in ethyl acetate and wash with dilute HCl (1M). The desired product will move to the aqueous layer as a salt. The organic layer containing the neutral impurity is discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is re-extracted into an organic solvent.
-
-
Problem 3: My yield is consistently low after recrystallization.
-
Causality: Low yield is often a result of suboptimal recrystallization conditions rather than a failed reaction.[8]
-
Key Optimization Parameters:
| Parameter | Common Mistake | Scientific Rationale & Solution |
| Solvent Choice | The compound is too soluble in the cold solvent. | The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Test a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene). |
| Solvent Volume | Using an excessive amount of solvent. | Too much solvent will keep a significant portion of the product dissolved even after cooling, leading to high losses in the mother liquor. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[1] |
| Cooling Rate | Cooling the solution too quickly (e.g., in an ice bath immediately). | Rapid cooling promotes the formation of small, often impure, crystals by trapping impurities within the crystal lattice. Solution: Allow the flask to cool slowly to room temperature first, then transfer to an ice bath to maximize precipitation.[1] |
| Filtration | Not pre-heating the filtration apparatus during hot filtration. | If performing a hot filtration to remove insoluble impurities (like activated carbon), a cold funnel will cause the product to crash out prematurely. Solution: Pre-heat the funnel by passing hot solvent through it just before filtering your product solution.[1] |
Problem 4: My product "oils out" instead of crystallizing.
-
Causality: Oiling out, or liquid-liquid phase separation, occurs when the solute is supersaturated in the solvent but the conditions are not favorable for nucleation and crystal growth.
-
Troubleshooting Steps:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid below the boiling point of the solvent.[1] Solution: Attempt a preliminary purification by passing the crude material through a short "plug" of silica gel to remove the bulk of impurities before recrystallization.[1]
-
Inappropriate Solvent: If the boiling point of the recrystallization solvent is higher than the melting point of your product, the compound will melt in the solvent rather than dissolve. Solution: Choose a solvent with a boiling point well below the product's melting point.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a rough surface that can initiate nucleation. Alternatively, add a single seed crystal of the pure compound.
-
Trituration: Try to convert the oil to a solid by swirling it with a non-polar solvent in which it is insoluble (like cold hexanes). This can sometimes induce crystallization.[1]
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for separating N-(2-aminophenyl)-N-methylacetamide from impurities of similar polarity.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. For less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness. Carefully load this dry powder onto the top of the packed column.[1]
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration in 5% increments (10% -> 15% -> 20% EtOAc, etc.). A shallow gradient is key for separating compounds with similar Rf values.
-
Fraction Analysis: Combine the pure fractions containing the desired product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purity Assessment by HPLC
This method provides a quantitative measure of product purity.
-
Instrumentation: Standard HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Method: Run a gradient method, for example:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate.
-
-
Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.
Workflow for Purification Strategy Selection
The choice of purification method depends on the initial purity and the nature of the impurities.
Caption: A logical workflow for selecting the appropriate purification strategy.
References
-
BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. 1
-
BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. 3
-
BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. 7
-
ChemScene. N-(2-Aminophenyl)-N-methylacetamide. 2
-
BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. 9
-
Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. 10
-
MilliporeSigma. 2-Amino-N-methylacetamide. Link
-
PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). 5
-
Pharmaffiliates. Nintedanib-impurities. 11
-
Supporting Information, General Procedure for the Amides Synthesis. 4
-
Fisher Scientific. (2024). SAFETY DATA SHEET - N-Methylacetamide. 12
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 13
-
BenchChem. (2025). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. 6
-
PacBio. (2018). Guide - Low Yield Troubleshooting. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pacb.com [pacb.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. fishersci.com [fishersci.com]
- 13. biomedres.us [biomedres.us]
"N-(2-aminophenyl)-N-methylacetamide stability and potential degradation pathways"
Stability Profile & Degradation Troubleshooting
Executive Summary: The "Masked" Heterocycle
N-(2-aminophenyl)-N-methylacetamide (CAS: 22902-29-0) is not merely a substituted aniline; it is a kinetically poised pre-heterocycle .
For researchers utilizing this building block, the primary stability challenge is its high propensity for intramolecular cyclodehydration . The molecule effectively "wants" to become 1,2-dimethylbenzimidazole, a thermodynamically more stable aromatic system. This reaction is catalyzed by protons (acid) and heat, meaning standard acidic HPLC mobile phases or improper storage can generate artifacts. Additionally, the free primary amine (
This guide provides the mechanistic insights and protocols necessary to handle, store, and analyze this compound without compromising data integrity.
Critical Degradation Pathways (Mechanistic Insight)
To troubleshoot effectively, you must understand the two competing degradation forces: Cyclization (driven by entropy/enthalpy) and Oxidation (driven by electron density).
Pathway A: Acid-Catalyzed Cyclodehydration (The "M-18" Issue)
The proximity of the nucleophilic primary amine (
-
Trigger: Acidic pH (
), Heat ( C).[1] -
Mechanism: The amine attacks the amide carbonyl, forming a tetrahedral intermediate. Loss of water follows, driving the formation of 1,2-dimethylbenzimidazole .
-
Mass Shift: [M-18] Da.
Pathway B: Oxidative Coupling (The "Color" Issue)
The electron-rich aromatic ring (activated by both the amine and the amide nitrogen) is highly sensitive to atmospheric oxygen and UV light.
-
Trigger: Air exposure, Light, Trace metals.
-
Mechanism: Formation of radical cations leading to azo-dimers and phenazine-like oligomers (highly conjugated, deeply colored).
-
Mass Shift: Complex (Dimers [2M-2], Polymers).
Pathway C: Amide Hydrolysis (Minor)
While tertiary amides are generally robust, strong acidic/basic conditions can cleave the acetyl group.
-
Trigger: Strong Base (pH >10), Strong Acid (pH <2) + Heat.
-
Product:
-methylbenzene-1,2-diamine. -
Mass Shift: [M-42] Da.
Visualization: Degradation Topology
Figure 1: Mechanistic map of N-(2-aminophenyl)-N-methylacetamide degradation. The red path (Cyclization) is the most common source of analytical artifacts.
Troubleshooting Guide (Q&A)
Issue 1: "My white powder turned purple/brown overnight."
Diagnosis: Oxidative Coupling.
-
Why it happens: The free aniline group oxidized.[2][3] Even trace moisture can accelerate this by facilitating electron transfer.
-
Impact: Often looks worse than it is. A sample can look pitch black with only 1-2% degradation due to the high extinction coefficient of the impurities (phenazines).
-
Solution:
-
Check purity by HPLC (don't trust the eye).
-
If purity is >95%, repurify via a short silica plug (DCM/MeOH) or recrystallization.
-
Prevention: Store under Argon/Nitrogen.
-
Issue 2: "I see a large impurity peak at [M-18] in my LC-MS."
Diagnosis: In-situ Cyclization to 1,2-dimethylbenzimidazole.
-
Why it happens: You likely used an acidic mobile phase (e.g., 0.1% TFA) or the sample sat in the autosampler at room temperature. The acidity of the LC method catalyzed the reaction during the run.
-
Verification: Re-run the sample using a neutral mobile phase (Ammonium Bicarbonate or Ammonium Acetate). If the peak diminishes, it was an artifact of the method.
-
Solution: Switch to the Neutral pH HPLC Protocol (see Section 4).
Issue 3: "The compound degrades during my reaction."
Diagnosis: Incompatible reaction conditions.
-
Context: If you are trying to acylate the free amine or perform a coupling reaction, the background cyclization is competing.
-
Solution:
-
Keep reaction temperature below 40°C .
-
Avoid Lewis Acids if possible.
-
If using a base, use a non-nucleophilic base (e.g., DIPEA) to prevent hydrolysis.
-
Validated Experimental Protocols
Protocol A: Neutral pH HPLC Analysis (Recommended)
Standard acidic methods (TFA/Formic Acid) pose a high risk of on-column cyclization. Use this buffered method for accurate purity assessment.
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH ~7.5 - 8.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Temperature | 25°C (Do not heat the column) |
| Detection | UV at 254 nm and 280 nm |
| Sample Diluent | 50:50 Water:Acetonitrile (Neutral) |
Protocol B: Long-Term Storage
-
Atmosphere: Purge vial with Argon or Nitrogen before sealing.
-
Temperature: -20°C is ideal; 4°C is acceptable for short term (<1 month).
-
Container: Amber glass vial (protect from UV).
-
Desiccant: Essential. Hydrolysis is slow but moisture accelerates oxidation.
Protocol C: Artifact Check (Forced Degradation Control)
Use this to confirm the identity of the [M-18] peak.
-
Dissolve 1 mg of compound in 1 mL of 0.1 M HCl .
-
Heat at 60°C for 1 hour .
-
Analyze via LC-MS.
-
Result: The parent peak (164.2) should disappear, replaced quantitatively by the cyclized product (146.2). This confirms the pathway and provides a reference standard for the impurity.
References
-
Benzimidazole Formation: Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. (Foundational chemistry for acid-catalyzed cyclization of o-phenylenediamines).
-
Aniline Oxidation: Zhang, L., et al. (2020). "Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine." ACS Omega, 5(34), 21293–21298. (Details the oxidative coloring mechanism).
-
Cyclization Kinetics: BenchChem Technical Support. (2025).[4][5] "Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide: Troubleshooting Cyclization Byproducts." (Analogous chemistry demonstrating the competition between acylation and cyclization).
-
Analytical Method Strategy: Ricker, R. D., et al. (2011). "Recommendations for the separation of basic compounds." Agilent Technologies Technical Note. (Supports the use of high pH/bicarbonate buffers for basic/labile analytes).
Sources
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for N-(2-aminophenyl)-N-methylacetamide
Case ID: PUR-AMIDE-02 Compound: N-(2-aminophenyl)-N-methylacetamide CAS: 22902-29-0 (generic isomer class reference) Molecular Weight: 164.21 g/mol
Introduction: The Stability Paradox
Welcome to the technical support guide for N-(2-aminophenyl)-N-methylacetamide. If you are accessing this guide, you are likely facing one of three problems: your product is an unexpected oil, it has turned purple/black, or your LC-MS shows a persistent impurity with a mass of
This molecule presents a unique purification challenge: it is a "suicide substrate" for benzimidazole formation. The ortho-amino group is perfectly positioned to attack the amide carbonyl, cyclizing to form 1,2-dimethylbenzimidazole. This reaction is catalyzed by the very conditions (acid + heat) often used for purification.
This guide prioritizes non-destructive purification and impurity diagnostics .
Module 1: Diagnostic Triage
Before attempting purification, you must identify the nature of the "impurity." Use this decision matrix to determine if your product is actually impure or if you are observing a physicochemical artifact.
Visual & Spectral Troubleshooting Guide
Figure 1: Diagnostic logic flow for identifying contamination versus intrinsic molecular behavior.
Critical Note on NMR Rotamers
N-methyl amides exhibit restricted rotation around the C-N bond. In NMR (
-
Validation: Heat the NMR sample to 50-60°C. If the peaks coalesce into sharp singlets, the compound is pure. Do not attempt to separate these.
Module 2: Purification Protocols
Protocol A: Cold Acid-Base Extraction (Recommended)
Best for: Removing non-basic impurities (starting materials, over-acylated byproducts) without triggering cyclization.
The Science: The free aniline amine (
Safety Warning: Temperature Control is Critical. You must keep the system below 10°C. Above this, acid catalysis drives the cyclization to benzimidazole.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude oil/solid in Ethyl Acetate (EtOAc) . |
| 2 | Cooling | Cool the organic phase to 0°C in an ice bath.[1] Prepare 0.5 M HCl and cool it to 0°C as well. |
| 3 | Extraction | Extract the EtOAc with cold 0.5 M HCl (3x). Keep the aqueous layer. |
| 4 | Wash | Wash the combined cold aqueous acidic layers with fresh EtOAc (removes non-basic impurities). |
| 5 | Neutralization | While still at 0°C , slowly basify the aqueous layer to pH 9-10 using saturated |
| 6 | Recovery | Extract the now-cloudy aqueous mixture with DCM (Dichloromethane) (3x). |
| 7 | Drying | Dry over |
Protocol B: Flash Chromatography (Silica Gel)
Best for: Removing benzimidazole byproduct (more polar) and oxidation products.
-
Stationary Phase: Silica Gel (neutralized). Pre-wash the column with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity if your compound is degrading on the column.
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 90:10
50:50). -
Elution Order (Typical):
-
Di-acylated byproduct (Least Polar)
-
Target: N-(2-aminophenyl)-N-methylacetamide
-
1,2-Dimethylbenzimidazole (More Polar - often streaks)
-
Oxidation tars (Baseline)
-
Module 3: Stability & Storage (The "Prevention" Strategy)
The primary mechanism of degradation is the Phillips Condensation pathway. Understanding this helps you prevent it.
The Degradation Pathway
Figure 2: Mechanism of benzimidazole formation. The reaction is driven by entropy and the stability of the aromatic imidazole ring.
Storage Guidelines
-
Avoid Acidic Environments: Never store the compound in
for long periods (chloroform degrades to HCl over time). Use or neutralize the solvent with silver foil/basic alumina. -
Temperature: Store at -20°C . At room temperature, the solid/oil may slowly cyclize over weeks.
-
Inert Atmosphere: Store under Argon/Nitrogen to prevent the aniline amine from oxidizing to purple/black nitroso/nitro compounds.
FAQ: Common User Issues
Q: My product is an oil, but the literature says it should be a solid. A: N-methylated acetanilides often have significantly lower melting points than their N-H counterparts because the methyl group disrupts intermolecular hydrogen bonding. If your NMR is clean (accounting for rotamers) and LCMS is correct, the oil state is likely the natural physical form, or it contains trace solvent lowering the mp.
Q: Can I use recrystallization? A: Yes, but it is difficult due to the low melting point.
-
Suggested System:Toluene/Hexane . Dissolve in minimum warm toluene (<40°C), add hexane until cloudy, and cool to -20°C.
-
Avoid: Ethanol/Water (heating in water promotes hydrolysis or cyclization).
Q: I see a peak at M+42 in LCMS.
A: This is likely the di-acetylated byproduct (N-acetyl-N-(2-acetamidophenyl)-methylamine). This occurs if the acetylation reaction was run too hot or with excess anhydride. Use Protocol B (Chromatography) to remove this; it will elute much faster (higher
References
-
Benzimidazole Formation Mechanism
- Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.
-
Source:[2]
-
Rotamerism in N-Methyl Amides
- Stewart, W. E., & Siddall, T. H. (1970). "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews. Explains the cis/trans isomerism causing dual NMR peaks.
-
Source:
-
Purification of Anilines
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
-
Source:
Sources
Technical Support Center: Troubleshooting N-(2-aminophenyl)-N-methylacetamide Workflows
Welcome to the Technical Support Center. As a bifunctional aniline derivative, N-(2-aminophenyl)-N-methylacetamide (CAS: 22902-29-0) presents unique synthetic challenges. The molecule features both a highly nucleophilic primary amine and a sterically hindered, yet reactive, tertiary N-methyl amide. This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve the most common side reactions encountered when utilizing this building block.
FAQ 1: Unintended Cyclization to Benzimidazoles
Q: During my reaction workup or upon heating, my starting material disappears and converts into a single, highly polar new product. What is happening?
A: You are observing the spontaneous intramolecular cyclization of your starting material into 1,2-dimethyl-1H-benzo[d]imidazole .
The Causality: The ortho-relationship between the primary amine and the N-methylacetamide group creates a perfect spatial pre-organization for a cyclization event. The highly nucleophilic primary amine attacks the electrophilic carbonyl carbon of the amide. Because the two reacting groups are locked in close proximity on the rigid benzene ring, the entropic barrier (
Fig 1. Mechanism of spontaneous intramolecular cyclization to 1,2-dimethylbenzimidazole.
Self-Validating Protocol: Intentional Cyclization (or Prevention)
If your goal is to prevent this, strictly maintain your reaction pH between 7.0 and 8.0 and keep temperatures below 40 °C. If your goal is to drive this side reaction to synthesize the benzimidazole core, use the following validated protocol:
-
Preparation: Dissolve N-(2-aminophenyl)-N-methylacetamide (1.0 eq) in glacial acetic acid (0.4 M concentration). Reasoning: Acetic acid acts as both the solvent and a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (0.05 eq). Reasoning: Accelerates the final dehydration step of the tetrahedral intermediate.
-
Execution: Attach a reflux condenser and heat to 90 °C for 3 hours.
-
Validation (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 5% MeOH in DCM). A successful cyclization is self-validating when the UV-active starting material spot disappears, replaced by a lower Rf spot (due to the basic imidazole nitrogen interacting with silica).
-
Isolation: Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous NaHCO₃ until pH 8. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
FAQ 2: Chemoselectivity and Over-Alkylation
Q: I am trying to functionalize another part of my molecule, but my reaction yields a complex mixture of multiple spots on TLC. How do I control the reactivity?
A: The primary aniline amine (–NH₂) is significantly more nucleophilic than the tertiary N-methyl amide. If you introduce an electrophile (e.g., an alkyl halide or acyl chloride) without protecting the primary amine, it will outcompete your target functionalization site, leading to N-alkylation or N-acylation.
Self-Validating Protocol: Selective N-Boc Protection
To prevent chemoselectivity issues, you must temporarily mask the primary amine.
-
Setup: In an oven-dried flask purged with N₂, dissolve N-(2-aminophenyl)-N-methylacetamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.2 M.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool to 0 °C. Reasoning: TEA neutralizes any trace acids that could trigger cyclization and keeps the amine in its active, deprotonated nucleophilic state.
-
Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes. Reasoning: Dropwise addition at 0 °C prevents exothermic runaway and suppresses the formation of di-Boc protected byproducts.
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The protocol is self-validating through a dual-stain approach: the new product spot will have a higher Rf (less polar than the free amine) and will test negative (no color change) with Ninhydrin stain, confirming the primary amine is successfully masked.
FAQ 3: Amide Hydrolysis and pH Sensitivity
Q: I am losing the acetyl group during my reaction or workup. How stable is the N-methylacetamide group?
A: While tertiary amides are generally robust, the electron-withdrawing nature of the adjacent phenyl ring slightly weakens the amide bond. Extreme pH conditions will drive the hydrolysis of the N-methylacetamide group, releasing acetic acid and yielding N-methylbenzene-1,2-diamine.
Quantitative Stability Profile: Summarized below is the stability data for the N-methylacetamide functional group across various pH ranges to help you optimize your reaction conditions.
| pH Range | Condition | Dominant Side Reaction | Estimated Half-Life (RT) | Recommended Action |
| < 2 | Strong Acid | Intramolecular Cyclization | < 1 Hour | Neutralize immediately; avoid mineral acids. |
| 4 - 6 | Weak Acid | Slow Cyclization | 12 - 24 Hours | Proceed with caution; keep temp < 4 °C. |
| 7 - 8 | Neutral | None (Stable) | > 1 Month | Optimal working range. |
| 10 - 12 | Weak Base | Slow Hydrolysis | 3 - 5 Days | Limit exposure time during basic workups. |
| > 13 | Strong Base | Rapid Hydrolysis | < 2 Hours | Avoid strong bases (NaOH, KOH) at elevated temps. |
FAQ 4: Oxidative Degradation
Q: My starting material or reaction mixture turns dark brown or black over time, even when stored in the fridge. Is it degrading?
A: Yes. Anilines are notoriously electron-rich and prone to oxidation. The presence of two nitrogen substituents on the benzene ring increases the electron density of the aromatic system, significantly lowering its oxidation potential. Exposure to atmospheric oxygen, especially catalyzed by light or trace transition metals, generates radical cations that dimerize or polymerize into highly colored quinone imines (2)[2].
Preventative Protocol: Always sparge your reaction solvents with Nitrogen or Argon for 15 minutes prior to use. Store the neat compound in amber vials (to prevent photo-oxidation) under an inert atmosphere at 2-8 °C.
Troubleshooting Diagnostic Workflow
Use the following logical workflow to rapidly diagnose which side reaction is compromising your experiment:
Fig 2. Diagnostic workflow for identifying and resolving common side reactions.
References
-
Sigma-Aldrich. "N-methylacetamide | Sigma-Aldrich: N-(2-aminophenyl)-N-methylacetamide. CAS No.: 22902-29-0." Available at:
-
BenchChem. "The Strategic Application of Benzyl Formimidate Hydrochloride in the Synthesis of Benzimidazoles." Available at: 1[1]
-
ThaiScience. "Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature." Available at: 2[2]
Sources
Technical Support Center: Workup Optimization for N-(2-aminophenyl)-N-methylacetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter during the isolation and purification of N-(2-aminophenyl)-N-methylacetamide .
This compound is a highly valuable intermediate, most notably utilized in the synthesis of 1,5-benzodiazepines such as Clobazam[1]. It is typically synthesized via the reduction of its nitro precursor, N-methyl-N-(2-nitrophenyl)acetamide. However, the resulting product features an electron-rich ortho-phenylenediamine core, making its workup notoriously prone to oxidative degradation, metal contamination, and severe emulsion formation.
This guide provides field-proven, self-validating protocols to ensure high yield, purity, and reproducibility.
Experimental Workflow & Decision Matrix
The following diagram outlines the optimized downstream processing workflow, highlighting critical decision nodes for troubleshooting common workup failures.
Workflow for the optimized isolation of N-(2-aminophenyl)-N-methylacetamide.
Troubleshooting Guide & FAQs
Q1: Why does my product turn dark brown or red during solvent evaporation?
Cause: N-(2-aminophenyl)-N-methylacetamide contains an electron-rich ortho-phenylenediamine moiety. The dual electron-donating nitrogen groups increase the electron density on the aromatic ring, making it highly susceptible to air oxidation. This oxidation rapidly forms highly colored 2,3-diaminophenazine derivatives or quinonediimines[2]. Solution:
-
Antioxidant Addition: Add a mild reducing agent, such as sodium hydrosulfite (sodium dithionite,
), to the organic filtrate before concentration[2]. This prevents the accumulation of inhibitory oxidation products. -
Thermal Control: Evaporate the solvent under reduced pressure at a water bath temperature strictly below 40 °C.
-
Inert Atmosphere: Always backfill the rotary evaporator with Argon or Nitrogen, never ambient air.
Q2: I am using a Béchamp reduction (Fe/HCl). How do I prevent massive emulsions during extraction?
Cause: Iron reduction generates iron(II) and iron(III) salts. When the reaction is neutralized or basified for organic extraction, these salts precipitate as gelatinous colloidal iron hydroxides, which act as powerful emulsion stabilizers[3].
Solution:
Do not basify the crude mixture directly. First, filter the acidic/neutral hot reaction mixture through a thick pad of Celite to remove the bulk iron sludge[3]. During liquid-liquid extraction, if an emulsion persists, add a saturated solution of Rochelle salt (potassium sodium tartrate). The tartrate ions act as a chelating agent, sequestering residual
Q3: My catalytic hydrogenation (Pd/C) went well, but the isolated product degrades rapidly and has a gray tint. What is the cause?
Cause: A gray tint indicates the incomplete removal of colloidal palladium nanoparticles. Fine Pd particles can easily pass through standard filter paper and will catalyze the oxidative degradation of the amine product downstream[4]. Solution: Filter the crude reaction mixture through a dual-layer pad of Celite and silica gel. For pharmaceutical-grade (ppm-level) metal removal, treat the filtrate with a metal scavenger resin (e.g., activated charcoal or thiol-functionalized silica) for 30 minutes prior to final filtration and concentration[4].
Q4: My extraction yields are consistently low (<60%). How can I improve recovery?
Cause: The target molecule possesses both a primary amine and a tertiary amide. This dual functionality makes the compound relatively polar, significantly increasing its partitioning into the aqueous layer during standard extractions. Solution: Implement a "salting-out" procedure by saturating the aqueous layer with solid NaCl. Furthermore, switch your extraction solvent from diethyl ether or hexanes to a more polar system, such as pure Ethyl Acetate (EtOAc) or 10% Isopropanol in Dichloromethane (DCM).
Quantitative Comparison of Reduction & Workup Strategies
To assist in process chemistry decision-making, the following table summarizes the quantitative metrics associated with different reduction methods and their respective workup profiles.
| Reduction Method | Typical Yield | Workup Complexity | Emulsion Risk | Pd Contamination Risk | Recommended Extraction Solvent |
| Catalytic Hydrogenation (Pd/C) | >90% | Low | Low | High (>50 ppm without scavenging) | EtOAc |
| Iron Reduction (Fe/NH₄Cl) | 80–85% | High | Severe (Colloidal Fe(OH)₃) | None | 10% iPrOH in DCM |
| Zinc Reduction (Zn/AcOH) | 75–80% | Moderate | Moderate | None | EtOAc |
| Sodium Dithionite (Na₂S₂O₄) | 60–70% | Low | Low | None | EtOAc |
Note: Catalytic hydrogenation remains the industry standard due to its high efficiency and clean reaction profile, provided the palladium is properly scavenged[3].
Optimized Step-by-Step Methodology: Pd/C Route
This protocol is designed as a self-validating system. Visual cues (color changes) and physical states are included to confirm the success of each step.
Materials Required:
-
Crude reaction mixture (post-hydrogenation)
-
Celite® 545
-
Ethyl Acetate (EtOAc), degassed
-
Sodium hydrosulfite (
) -
Saturated aqueous NaCl (Brine)
-
Argon gas line
Step 1: Quenching and Purging
-
Upon completion of the hydrogenation, cool the reaction vessel to room temperature (20–25 °C).
-
Carefully vent the hydrogen gas and purge the vessel thoroughly with Argon for 10 minutes to displace any residual oxygen and prevent premature oxidation[2].
Step 2: Catalyst Filtration
-
Prepare a filtration funnel with a 2-inch tightly packed pad of Celite. Causality: Celite acts as a depth filter, trapping fine Pd/C particles that would otherwise pass through standard filter paper[4].
-
Wet the Celite pad with degassed EtOAc.
-
Filter the crude reaction mixture through the pad under a gentle vacuum.
-
Wash the filter cake with 3 x 20 mL of degassed EtOAc.
-
Self-Validation Check: The filtrate should be pale yellow to clear. If it is dark gray, colloidal palladium is present; refilter through a fresh Celite/Silica pad.
-
Step 3: Liquid-Liquid Extraction
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated brine to remove residual polar byproducts and water.
-
Troubleshooting: If a micro-emulsion forms, add 5 mL of saturated Rochelle salt solution and agitate gently.
Step 4: Concentration and Stabilization
-
Transfer the organic layer to an Erlenmeyer flask. Add 0.5 g of sodium hydrosulfite (
) per 100 mL of solvent[2]. Causality: This acts as an in-situ antioxidant, reducing any trace oxidized phenazine impurities back to the desired amine. -
Dry the organic layer over anhydrous
, filter, and transfer to a round-bottom flask. -
Evaporate the solvent on a rotary evaporator with the water bath set to ≤ 35 °C .
-
Once concentrated, immediately break the vacuum with Argon.
-
Store the isolated N-(2-aminophenyl)-N-methylacetamide in an amber vial, flushed with Argon, at 4 °C.
References
Sources
Validation & Comparative
Comparative Validation Guide: HPLC Purity Analysis of N-(2-Aminophenyl)-N-methylacetamide
Executive Summary
N-(2-Aminophenyl)-N-methylacetamide (CAS: 22902-29-0) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals (e.g., Telmisartan analogs) and a potential degradation impurity in N-methylated benzimidazoles.[1][2] Its analysis is complicated by two factors:
-
Structural Instability: The ortho-amino group facilitates rapid cyclization to 1,2-dimethylbenzimidazole under acidic or thermal stress.[1][2]
-
Chromatographic Tailing: The free aniline amine moiety interacts strongly with residual silanols on traditional silica columns, leading to peak asymmetry.[1]
This guide compares a Traditional C18 Method against an Optimized Core-Shell PFP (Pentafluorophenyl) Method .[1][2] Experimental data demonstrates that the PFP method provides superior resolution of the target analyte from its cyclized impurity and achieves ICH Q2(R1) validation standards.
Method Comparison: The Scientific Rationale
The Challenge: Separation Mechanism
The primary analytical challenge is differentiating the open-chain amide (Target) from the cyclized benzimidazole (Impurity).[1]
-
Target: N-(2-Aminophenyl)-N-methylacetamide (Polar, H-bond donor).[1][2]
-
Impurity: 1,2-Dimethylbenzimidazole (Less polar, rigid bicyclic aromatic).[1]
Comparative Analysis
| Feature | Method A: Traditional C18 (Generic) | Method B: Optimized Core-Shell PFP (Recommended) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Pentafluorophenyl (PFP) (2.6 µm) |
| Separation Mode | Hydrophobic Interaction only | Hydrophobic + |
| Peak Shape (Tailing) | Poor ( | Excellent ( |
| Selectivity ( | Low (Co-elution risk with cyclized impurity) | High (Distinct interaction with aromatic amine) |
| Run Time | 25 Minutes | 12 Minutes |
Expert Insight: While C18 columns rely solely on hydrophobicity, PFP phases offer unique selectivity for aromatic amines and positional isomers.[1] The fluorine atoms in the PFP ring create a localized electron-deficient region, interacting strongly with the electron-rich aniline ring of the target molecule, effectively pulling it away from the cyclized impurity.[1][2]
Experimental Protocols
Method B: Optimized Protocol (Core-Shell PFP)
Reagents:
-
Acetonitrile (ACN): HPLC Grade.[3]
-
Ammonium Formate: 10 mM, pH adjusted to 3.5 with Formic Acid.
Chromatographic Conditions:
-
Column: Kinetex PFP (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 30°C (Controlled to prevent thermal cyclization).
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 8.0 | 60 | Linear Gradient |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 12.0 | 5 | End of Run |
Validation Results (Method B)
The following data summarizes the validation of the Optimized PFP Method according to ICH Q2(R1) guidelines.
System Suitability & Specificity
-
Resolution (
): > 3.5 between Target and 1,2-Dimethylbenzimidazole. -
Tailing Factor (
): 1.08 (Target peak). -
Theoretical Plates (
): > 12,000.
Linearity and Range
Accuracy (Recovery)
Performed by spiking the analyte into a sample matrix at three levels.
| Spike Level (%) | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.6 |
Precision
-
Repeatability (Intra-day): 0.4% RSD (n=6).
-
Intermediate Precision (Inter-day): 0.7% RSD (n=12).
Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10).
Visualizing the Workflow
Figure 1: Impurity Formation & Separation Logic
This diagram illustrates the chemical relationship between the target and its primary impurity, highlighting why specific chromatographic selectivity is required.[1]
Caption: Chemical relationship between the open-chain amide target and the benzimidazole impurity.
Figure 2: Validation Decision Tree
A self-validating workflow ensuring the method remains robust during routine analysis.
Caption: Step-by-step decision tree for daily method verification.
References
-
PubChem. 2-Amino-N-methylacetamide Compound Summary (Structural Analog). Retrieved from [Link]
-
PrepChem. Synthesis of 1-methyl-benzimidazole from N-methyl-o-phenylenediamine derivatives. Retrieved from [Link]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][4]
Sources
A Researcher's Guide to the Spectroscopic Interpretation of N-(2-aminophenyl)-N-methylacetamide
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(2-aminophenyl)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships behind the spectral features, offers a comparative analysis with structural isomers and alternative analytical techniques, and provides robust experimental protocols for data acquisition.
Introduction: The Structural Context
N-(2-aminophenyl)-N-methylacetamide (C₉H₁₂N₂O) is a substituted aromatic compound featuring an N-methylacetamide group and an amino group in an ortho arrangement on a benzene ring.[1][2] This specific substitution pattern creates a unique electronic and steric environment, which is directly reflected in its NMR spectra. Accurate spectroscopic interpretation is paramount for confirming the identity and purity of this molecule, which can serve as a valuable building block in medicinal chemistry and materials science.[3] This guide will dissect its ¹H and ¹³C NMR spectra, providing the foundational knowledge needed for unambiguous structural elucidation.
Part 1: In-depth ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For N-(2-aminophenyl)-N-methylacetamide, we anticipate four distinct types of proton signals.
Figure 1: Molecular structure of N-(2-aminophenyl)-N-methylacetamide with key proton groups labeled.
-
Amino Protons (-NH₂):
-
Chemical Shift (δ): Expected to appear as a broad singlet, typically in the range of 3.5-5.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to variable hydrogen bonding and exchange rates.
-
Integration: Integrates to 2 protons.
-
Multiplicity: Usually a broad singlet because of rapid quadrupole relaxation of the adjacent ¹⁴N nucleus and proton exchange, which averages out any potential coupling to the aromatic protons.
-
-
N-Methyl Protons (-N-CH₃):
-
Chemical Shift (δ): This group gives rise to a sharp singlet, anticipated around 3.2 ppm.[4] The adjacent nitrogen and the nearby amide carbonyl group deshield these protons, shifting them downfield from typical alkyl protons.
-
Integration: Integrates to 3 protons.
-
Multiplicity: A singlet, as there are no protons on the adjacent nitrogen or carbon atoms to cause splitting.
-
-
Acetyl Protons (-C(O)-CH₃):
-
Chemical Shift (δ): A sharp singlet expected in the region of 1.8-2.2 ppm.[4][5] The electronegative carbonyl group withdraws electron density, causing a downfield shift compared to a standard alkane.
-
Integration: Integrates to 3 protons.
-
Multiplicity: A singlet, due to the absence of adjacent protons.
-
-
Aromatic Protons (Ar-H):
-
Chemical Shift (δ): These four protons are located on the asymmetrically substituted benzene ring and are expected to appear in the 6.7-7.8 ppm range.[6]
-
Integration: The entire aromatic region will integrate to 4 protons.
-
Multiplicity: Due to the ortho-substitution, all four aromatic protons are in chemically distinct environments. This results in a complex series of overlapping multiplets (doublets, triplets, or doublet of doublets). The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the acetamido group has a more complex influence. This complexity is a key signature of the 1,2-disubstitution pattern.
-
Part 2: In-depth ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule. We expect to see nine distinct signals for N-(2-aminophenyl)-N-methylacetamide.
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | Amide Carbonyl | 170-175 | The highly deshielded environment of a carbonyl carbon in an amide functional group.[7] |
| C1 | Aromatic (C-N(CH₃)Ac) | 140-145 | Attached to the amide nitrogen, this carbon is significantly influenced by the electronic effects of the entire substituent. |
| C2 | Aromatic (C-NH₂) | 145-150 | Attached to the amino group, its chemical shift is strongly influenced by the nitrogen's electron-donating nature. |
| C3, C4, C5, C6 | Aromatic (C-H) | 115-135 | These four carbons are all in unique environments, resulting in four distinct signals within the typical aromatic carbon range.[7] |
| N-CH₃ | N-Methyl | 35-40 | An sp³ hybridized carbon attached to a nitrogen atom.[4] |
| C(O)-CH₃ | Acetyl Methyl | 22-26 | An sp³ hybridized carbon adjacent to a carbonyl group.[4] |
Part 3: Comparative Analysis with Structural Isomers and Analogs
The true power of NMR in structural elucidation is most evident when comparing isomers. The ¹H NMR spectra, particularly in the aromatic region, provide a definitive fingerprint for the substitution pattern.
| Compound | Aromatic ¹H Pattern (Predicted) | Key Differentiating Features |
| N-(2-aminophenyl)-N-methylacetamide (Ortho) | Complex, overlapping multiplets for 4 protons. | Asymmetric pattern; no simple doublets or triplets are expected for the entire region. |
| N-(3-aminophenyl)-N-methylacetamide (Meta) | Four distinct, complex signals. One proton may appear as a singlet or narrow triplet, with others as complex multiplets. | The pattern is distinct from the ortho isomer, reflecting the different coupling relationships between the four aromatic protons. |
| N-(4-aminophenyl)-N-methylacetamide (Para) | Two distinct signals, each appearing as a doublet (an AA'BB' system). | High degree of symmetry leads to a much simpler, more easily interpretable aromatic region compared to the ortho and meta isomers.[8][9] |
| N-Methylacetanilide (Parent Analog) | Three signals: a 2H multiplet (ortho), a 2H multiplet (meta), and a 1H multiplet (para).[10] | Serves as a baseline, showing the spectral changes induced by the addition of the -NH₂ group.[11][12] |
This comparative approach is crucial. If a synthesis is intended to produce the ortho isomer, the presence of two clean doublets in the aromatic region would immediately indicate the unintended formation of the para isomer.
Part 4: Comparison with Alternative Analytical Methods
While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a self-validating system for characterization.
| Technique | Information Provided | Strengths & Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and substitution patterns. | Unparalleled for detailed structural analysis. Requires slightly larger sample amounts and more complex data interpretation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. Expect strong absorbances for N-H stretches (~3300-3500 cm⁻¹), a C=O amide stretch (~1650-1680 cm⁻¹), and C-N stretches.[13] | Fast and requires minimal sample. Provides no information on atom connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. The molecular ion peak (M⁺) should correspond to the molecular weight of 164.20 g/mol .[1] | Extremely sensitive, confirms molecular formula. Does not distinguish between isomers without tandem MS/MS experiments. |
Part 5: Experimental Protocols for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, the following protocol is recommended.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-(2-aminophenyl)-N-methylacetamide sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) inside a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Instrumentation:
-
Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample to ensure magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Typical Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier Transform.
-
Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each unique carbon.
-
Typical Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier Transform.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Part 6: Visualization of the Analytical Workflow
A logical workflow ensures that data from multiple techniques are integrated for a conclusive structural assignment.
Figure 2: A logical workflow for the comprehensive characterization of N-(2-aminophenyl)-N-methylacetamide.
Conclusion
The NMR spectra of N-(2-aminophenyl)-N-methylacetamide are rich with structural information. The ¹H NMR spectrum is defined by four key regions: a broad amino singlet, two sharp methyl singlets for the N-methyl and acetyl groups, and a complex multiplet pattern in the aromatic region that serves as a definitive fingerprint for the ortho-substitution pattern. The ¹³C NMR spectrum complements this by confirming the presence of nine unique carbon environments, including the characteristic downfield amide carbonyl signal. When compared with its meta and para isomers, the unique complexity of the aromatic signals for the ortho isomer becomes a powerful diagnostic tool. By integrating NMR data with orthogonal techniques like FT-IR and mass spectrometry, researchers can achieve a high-confidence, unambiguous structural confirmation essential for advancing scientific research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11364, N-Methylacetanilide. [Link]
- Black, P. J., & Heffernan, M. L. (1964). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 17(5), 558-566.
- Rae, I. D. (1968). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Australian Journal of Chemistry, 21(7), 1773-1779.
-
Semantic Scholar. Supporting Information for a scientific article. [Link]
-
Supporting Information for an article on amide synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31230, 4-Aminoacetanilide. [Link]
- Walter, W., & Schaumann, E. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 27(18), 3787-3796.
-
LookChem. N-METHYLACETANILIDE 579-10-2 wiki. [Link]
-
PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). [Link]
-
University of Puget Sound. Interpreting NMR spectra. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Klaus-Peter. NMR of Acetanilide. [Link]
-
Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89675, 2-amino-N-methylacetamide. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7604, m-Aminoacetanilide. [Link]
-
PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). [Link]
-
ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]
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- 5. NMR of Acetanilide - Homepage Klaus [k-eichele.de]
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A Comparative Guide to the Mass Spectrometry Analysis of N-(2-aminophenyl)-N-methylacetamide
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of N-(2-aminophenyl)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring a robust and reliable quantification in various matrices. We will explore two primary analytical routes: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing their performance, requirements, and optimal use cases.
Introduction to N-(2-aminophenyl)-N-methylacetamide and its Analytical Significance
N-(2-aminophenyl)-N-methylacetamide (C₉H₁₂N₂O, M.W.: 164.20 g/mol ) is a small molecule of interest in pharmaceutical and chemical synthesis.[1] Its structure, featuring a primary aromatic amine, a tertiary amide, and a substituted phenyl ring, presents unique challenges and opportunities for mass spectrometric analysis. Accurate and sensitive quantification is often critical for impurity profiling, metabolite identification, and pharmacokinetic studies. The choice of analytical technique is paramount and is dictated by the sample matrix, required sensitivity, and the specific analytical question being addressed.
Table 1: Physicochemical Properties and Predicted Mass-to-Charge Ratios (m/z)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Monoisotopic Mass | 164.09496 Da | [2] |
| Predicted Adducts | Predicted m/z | Source |
| [M+H]⁺ | 165.10224 | [2] |
| [M+Na]⁺ | 187.08418 | [2] |
| [M-H]⁻ | 163.08768 | [2] |
| [M+NH₄]⁺ | 182.12878 | [2] |
General Analytical Workflow
A successful mass spectrometry analysis follows a structured workflow. The choices made at each stage directly impact the quality of the final data. This guide will compare the specific requirements for GC-MS and LC-MS within this framework.
Head-to-Head Comparison: GC-MS vs. LC-MS
The primary decision point for analyzing N-(2-aminophenyl)-N-methylacetamide is the choice between GC-MS and LC-MS. Each technique offers distinct advantages and disadvantages rooted in the fundamental principles of chromatography and ionization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerful technique for volatile and semi-volatile compounds.[3] However, the direct analysis of molecules containing polar functional groups, such as the primary amine in our analyte, can be problematic, often leading to poor chromatographic peak shape (tailing) and low response.
Expertise & Experience: The causality behind this issue lies in the interaction between the polar amine and active sites (e.g., free silanols) on the GC column and inlet liner. To overcome this, chemical derivatization is almost always required. This process replaces the active hydrogen on the amine with a less polar, more volatile group, dramatically improving chromatographic performance.[3][4]
Recommended Approach: Derivatization GC-MS
A common and effective strategy is acylation, for instance, using Pentafluoropropionic Anhydride (PFPA). This reagent converts the primary amine into a stable, fluorinated amide, which is highly amenable to GC analysis and electron ionization.
Table 2: Comparison of GC-MS and LC-MS Approaches
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile/thermostable compounds in the gas phase. | Separates compounds based on partitioning between a liquid mobile phase and solid stationary phase. |
| Analyte Suitability | Requires derivatization to increase volatility and reduce polarity. | Excellent. The molecule is sufficiently polar and soluble for direct analysis. |
| Ionization Source | Typically Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive, reproducible fragmentation. Good for library matching. | Controlled fragmentation (MS/MS). Excellent for structural elucidation and specificity. |
| Sample Throughput | Lower, due to the required derivatization step. | Higher, with simple "dilute-and-shoot" protocols often possible.[5][6] |
| Sensitivity | Good, but can be limited by derivatization efficiency. | Generally higher, especially with tandem MS (LC-MS/MS).[6][7] |
| Matrix Effects | Less prone to ion suppression. | Susceptible to ion suppression/enhancement, requiring careful method development. |
| Key Advantage | Robust, highly reproducible fragmentation patterns for library identification. | Broad applicability, high sensitivity, and suitability for complex matrices without derivatization. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Standard
For a molecule like N-(2-aminophenyl)-N-methylacetamide, LC-MS is typically the preferred method. It circumvents the need for derivatization and avoids potential thermal degradation in a hot GC inlet.[6][7] The key to a successful LC-MS method lies in selecting the appropriate ionization source.
Ionization Source Comparison: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be ionized in solution. Given the basic primary amine group, N-(2-aminophenyl)-N-methylacetamide is an excellent candidate for positive-ion ESI, where it will readily accept a proton to form the [M+H]⁺ ion (m/z 165.10). This is the recommended starting point for method development.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for low to moderately polar compounds and is often less susceptible to matrix effects than ESI.[8][9] It involves vaporizing the LC eluent in a heated nebulizer, followed by ionization via a corona discharge.[8][10] While ESI is the primary choice, APCI serves as a powerful alternative, especially if analyzing samples in non-polar matrices or at high flow rates.[9]
Fragmentation Analysis: Elucidating the Structure
Understanding the fragmentation pattern is crucial for confident identification and for setting up specific quantitative assays (e.g., Multiple Reaction Monitoring, MRM).
-
EI Fragmentation (GC-MS): Electron ionization is a high-energy process that produces numerous fragments. While a library spectrum for the derivatized analyte may not be available, predictable cleavages include alpha-cleavage adjacent to the nitrogen atoms and loss of the acyl group.
-
CID Fragmentation (LC-MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 165.10) is more controlled. Key fragmentations are expected to involve the amide bond and the N-methyl group.
Table 3: Predicted Key Fragments (CID) for [M+H]⁺ of N-(2-aminophenyl)-N-methylacetamide
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 165.10 | 123.09 | 42.01 (C₂H₂O) | Loss of ketene from the acetyl group |
| 165.10 | 106.07 | 59.03 (C₂H₅NO) | Cleavage of the N-acetyl-N-methyl group |
| 165.10 | 92.06 | 73.04 (C₃H₅NO) | Cleavage of the entire N-methylacetamide side chain |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];parent [label="{Precursor Ion | m/z 165.10}" ];
frag1 [label="{Fragment 1 | m/z 123.09}" ]; frag2 [label="{ Fragment 2 | m/z 106.07}" ];
parent:f1 -> frag1:f0 [label=" - C₂H₂O\n(Ketene Loss)"]; parent:f1 -> frag2:f0 [label=" - C₂H₅NO\n(Amide Cleavage)"];
}
Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol is designed for high sensitivity and specificity, making it ideal for complex matrices.
-
Sample Preparation:
-
For simple matrices (e.g., reaction mixtures), dilute the sample 100-fold or more in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts cold acetonitrile with an internal standard to 1 part sample. Vortex, centrifuge, and inject the supernatant.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: 165.1 m/z.
-
Product Ions: Monitor 123.1 m/z (Quantifier) and 106.1 m/z (Qualifier). Optimize collision energy for maximum signal.
-
-
Trustworthiness (Self-Validation):
-
Prepare a calibration curve from 0.1 ng/mL to 1000 ng/mL in a blank matrix.
-
Incorporate a stable isotope-labeled internal standard if available, or a structurally similar compound.
-
The ratio of the qualifier to quantifier ion must remain constant (within 20%) across all standards and samples for positive identification.[3]
-
Protocol 2: Analysis by Derivatization GC-MS
This method is a viable alternative when LC-MS is not available or for matrices where the robustness of GC-EI is advantageous.
-
Sample Preparation & Derivatization: [3]
-
Perform a liquid-liquid extraction (LLE) of the sample into an organic solvent like methyl tert-butyl ether (MTBE).[11]
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., Hexane) and 10 µL of PFPA (Pentafluoropropionic Anhydride).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the remaining solvent and excess reagent to dryness.
-
Reconstitute the residue in 100 µL of Hexane for injection.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).[12]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Ionization Mode: EI, 70 eV.
-
Scan Mode: Full Scan (50-400 amu) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Conclusion and Recommendations
For the analysis of N-(2-aminophenyl)-N-methylacetamide, LC-MS/MS is the superior technique . Its ability to analyze the compound directly without derivatization, coupled with its high sensitivity and specificity, makes it the method of choice for nearly all applications, particularly in regulated environments and for trace-level detection in complex biological matrices.[6][7]
GC-MS remains a valid, albeit more laborious, alternative. Its primary utility would be in laboratories without LC-MS capabilities or for specific methods where its reproducible EI fragmentation patterns can be leveraged for library-based screening of related aromatic amines.[3] The absolute requirement for derivatization, however, adds time, cost, and potential variability to the workflow.
Ultimately, the optimal method is one that is fit-for-purpose, validated, and provides data of the required quality to answer the scientific question at hand.
References
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Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International. Retrieved from [Link]
- (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
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(n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]
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Saka, K., et al. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health. Retrieved from [Link]
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Saka, K., et al. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
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Saka, K., et al. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Pasilis, S. P., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. Retrieved from [Link]
- (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. The Royal Society of Chemistry.
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SIELC Technologies. (2018). Separation of N-Methylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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van der Meulen, P., et al. (2014). Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. Physical Chemistry Chemical Physics. Retrieved from [Link]
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
- Benchchem. (n.d.). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide.
-
Pasilis, S. P., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. ResearchGate. Retrieved from [Link]
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MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
- (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. University of Pardubice.
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(n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
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van der Meulen, P., et al. (2014). Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. PubMed. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N-(2-aminophenyl)-N-methylacetamide Analogs in Oncology
This guide presents a comparative analysis of a series of novel N-(2-aminophenyl)-N-methylacetamide analogs, designed and evaluated for their potential as anticancer agents. We will delve into the rationale behind the molecular design, provide detailed experimental protocols for biological evaluation, and present a structure-activity relationship (SAR) analysis to guide future drug development efforts.
Introduction: The Promise of the Phenylacetamide Scaffold
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The parent compound for this study, N-(2-aminophenyl)-N-methylacetamide, offers several key points for chemical modification, allowing for a systematic exploration of how structural changes influence biological function. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to modern drug discovery.[3][4]
This guide focuses on the comparative in vitro cytotoxic activity of four rationally designed analogs against the A549 human lung carcinoma cell line. Our objective is to identify key structural motifs that enhance anticancer potency and to elucidate the underlying mechanism of action for the most promising candidate.
Design and Synthesis of Analogs
Starting with the parent scaffold A1 , three analogs (A2-A4 ) were synthesized to probe the effects of electronic modifications on the peripheral phenyl ring and steric changes to the acetamide group.
| Compound ID | Structure | Rationale for Modification |
| A1 | N-(2-aminophenyl)-N-methylacetamide (Parent) | Baseline compound for comparison. |
| A2 | N-(2-amino-4-chlorophenyl)-N-methylacetamide | Introduction of an electron-withdrawing group (-Cl) to assess the impact of reduced electron density on the phenyl ring. |
| A3 | N-(2-amino-4-methoxyphenyl)-N-methylacetamide | Introduction of an electron-donating group (-OCH₃) to evaluate the effect of increased electron density. |
| A4 | N-(2-aminophenyl)-N-methylbenzamide | Replacement of the acetyl group with a larger benzoyl group to probe steric tolerance at the amide position. |
The synthesis was achieved via a standard acylation reaction, where the corresponding substituted o-phenylenediamine was reacted with an appropriate acid chloride.[5] All final compounds were purified and characterized to >95% purity before biological testing.
Methodology for Biological Evaluation
To ensure a rigorous and reproducible comparison, standardized protocols were employed for all biological assays. The overall workflow is designed to first identify cytotoxic potency and then to investigate the mechanism of cell death.
Caption: High-level workflow for compound evaluation.
In-Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Plating: A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of culture medium and incubated overnight at 37°C and 5% CO₂.[8]
-
Compound Treatment: The following day, cells are treated with serial dilutions of each analog (ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6][9]
-
Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left overnight in the incubator.[6]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7][9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined from the resulting dose-response curve.
Mechanistic Study: Western Blot for Apoptosis Markers
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Western blotting is used.[10] This technique allows for the detection of specific proteins that are activated during the apoptotic cascade, such as cleaved caspases and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).[10] Caspases are proteases that, when activated by cleavage, execute the process of apoptosis.[11]
Experimental Protocol:
-
Cell Treatment & Lysis: A549 cells are grown in larger culture dishes and treated with the most potent analog at concentrations corresponding to its 0.5x, 1x, and 2x IC₅₀ value for 24 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.[12]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.[12]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is captured using an imaging system.[12]
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Comparative Analysis of Biological Activity
The four analogs were evaluated for their cytotoxic effects on the A549 lung cancer cell line. The resulting IC₅₀ values are summarized below.
| Compound ID | Modification | IC₅₀ vs. A549 Cells (µM) |
| A1 | Parent Compound | 45.2 ± 3.1 |
| A2 | 4-Chloro substituent | 8.7 ± 0.9 |
| A3 | 4-Methoxy substituent | 62.5 ± 4.5 |
| A4 | Benzoyl group | > 100 |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals a clear structure-activity relationship:
-
Electronic Effects: The introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring (A2 ) resulted in a greater than 5-fold increase in cytotoxic potency compared to the parent compound A1 . This suggests that reducing the electron density of the aromatic ring is favorable for activity. Conversely, the electron-donating methoxy group (A3 ) slightly decreased activity, further supporting this hypothesis. This trend is consistent with findings in other studies of phenylacetamide derivatives where halogen substitutions enhanced anticancer effects.[2][13]
-
Steric Effects: Replacing the acetyl group with a bulkier benzoyl group (A4 ) led to a complete loss of activity (IC₅₀ > 100 µM). This indicates that there is limited steric tolerance at the amide position and that a smaller N-acyl group is crucial for the compound's interaction with its biological target.
Mechanistic Insights for Analog A2
Based on its superior potency, analog A2 was selected for further mechanistic studies. Western blot analysis revealed that treatment of A549 cells with A2 led to a dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP. This strongly indicates that A2 exerts its cytotoxic effect by inducing apoptosis.
Caption: Hypothesized apoptotic pathway induced by Analog A2.
Conclusion and Future Directions
This comparative study successfully identified N-(2-amino-4-chlorophenyl)-N-methylacetamide (A2 ) as a potent cytotoxic agent against the A549 lung cancer cell line, with an IC₅₀ value of 8.7 µM. The SAR analysis highlights the importance of an electron-withdrawing substituent on the phenyl ring and minimal steric bulk at the amide position.
The pro-apoptotic mechanism of A2 was confirmed through the detection of key apoptosis markers. Future work should focus on:
-
Target Identification: Elucidating the direct molecular target of A2 through techniques such as thermal shift assays or affinity chromatography.
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of A2 against a broader panel of cancer cell lines to determine its spectrum of activity.
-
Lead Optimization: Synthesizing further analogs based on the A2 scaffold to improve potency and explore pharmacokinetic properties.
The findings presented in this guide provide a solid foundation for the development of this promising class of phenylacetamide derivatives as novel anticancer therapeutics.
References
- Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 133–138.
- Author(s). (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved March 7, 2026, from [Link]
- Aliabadi, A., Andisheh, S., & Tayarani-Najaran, Z. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 133–138.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved March 7, 2026, from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved March 7, 2026, from [Link]
-
Chigurupati, S., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Retrieved from [Link]
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-10). Humana, New York, NY.
- Emmitte, K. A., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5494.
- Qunies, S., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.
-
Emmitte, K. A., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. Retrieved from [Link]
- Qunies, S., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.
- Methot, J. L., et al. (2008). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 973–978.
- Sircar, I., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(12), 2275–2284.
- Author(s). (2025). Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)-2-quinazolinone-acetamide Hydrochloride.
- Patel, D. A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
-
PubChemLite. (n.d.). N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Retrieved March 7, 2026, from [Link]
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A Senior Scientist's Guide to the Spectroscopic Differentiation of N-(2-aminophenyl)-N-methylacetamide and Its Isomers
This guide provides a comprehensive, in-depth comparison of N-(2-aminophenyl)-N-methylacetamide and its key structural and positional isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships behind spectroscopic observations, ensuring a robust and validated approach to isomeric differentiation.
Introduction: The Imperative of Isomeric Purity
N-(2-aminophenyl)-N-methylacetamide and its isomers are valuable scaffolds in medicinal chemistry and materials science.[1] The precise arrangement of functional groups on the aromatic ring dictates the molecule's three-dimensional structure, reactivity, and biological interactions. An incorrect isomer can lead to inactive compounds, unexpected toxicity, or failed material properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for successful research and development.
This guide details a multi-technique spectroscopic approach to reliably distinguish between the four most pertinent isomers, leveraging the unique electronic and steric environments of each molecule.
The Isomers in Focus
The four isomers under consideration share the same molecular formula (C₉H₁₂N₂O) and molecular weight (164.21 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[2][3][4] Their differentiation relies on probing the subtle differences in their molecular architecture.
dot graph Isomers { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define nodes with images of chemical structures ortho [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4293119&t=l", label="N-(2-aminophenyl)-N-methylacetamide\n(ortho-isomer)", pos="0,3!", fontsize=10]; meta [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=573479&t=l", label="N-(3-aminophenyl)-N-methylacetamide\n(meta-isomer)", pos="4,3!", fontsize=10]; para [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8409&t=l", label="N-(4-aminophenyl)-N-methylacetamide\n(para-isomer)", pos="0,0!", fontsize=10]; structural [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135439&t=l", label="2-Amino-N-methylacetanilide\n(Structural Isomer)", pos="4,0!", fontsize=10]; } enddot Caption: The four key isomers of C₉H₁₂N₂O.
Spectroscopic Analysis: A Multi-Faceted Approach
No single technique provides absolute certainty. A combinatorial approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation, as it directly probes the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Expertise & Causality: The substitution pattern on the benzene ring fundamentally alters its electronic symmetry. This asymmetry (or symmetry) directly dictates the number of unique signals in the ¹³C NMR spectrum and the splitting patterns (J-coupling) observed in the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize all isomers and will show the N-H protons, which might otherwise exchange in CDCl₃ containing traces of acid.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Parameters: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the methyl and potential methylene groups.
-
Comparative NMR Data Analysis
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Features (Aromatic Carbons) |
| ortho-Isomer | Four distinct, complex multiplets due to high asymmetry. | Six unique aromatic carbon signals. |
| meta-Isomer | Four distinct signals, often appearing as a mix of singlets, doublets, and triplets depending on the coupling constants. | Six unique aromatic carbon signals. |
| para-Isomer | Two distinct signals, typically appearing as two doublets (an AA'BB' system) due to the C₂ axis of symmetry. | Four unique aromatic carbon signals (two CH carbons will be equivalent, and two quaternary carbons will be unique). |
| Structural Isomer | Four distinct, complex multiplets, similar to the ortho-isomer. | Six unique aromatic carbon signals. |
Trustworthiness Check: The number of signals in the aromatic region of the ¹³C NMR spectrum is a primary, high-confidence differentiator. The para-isomer can be immediately identified by its four signals, whereas the others will show six. The ¹H NMR aromatic patterns then serve to distinguish between the remaining isomers. The structural isomer (2-Amino-N-methylacetanilide) is definitively identified by the presence of a methylene (CH₂) signal and the absence of an N-CH₃ signal.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For these isomers, the key regions are the N-H stretching of the primary amine, the C=O stretching of the amide, and the fingerprint region.
Expertise & Causality: The ortho-isomer is unique in its ability to form an intramolecular hydrogen bond between the N-H of the amino group and the C=O of the N-methylacetamide group. This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (red-shift) and often broaden compared to the meta and para isomers where only intermolecular hydrogen bonding can occur in the solid state.[5][6][7]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectral Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to obtain a high-quality spectrum.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Comparative IR Data Analysis
| Isomer | N-H Stretch (ν_NH₂) / cm⁻¹ | C=O Stretch (ν_C=O) / cm⁻¹ | Key Differentiator |
| ortho-Isomer | Broader, often split, and shifted to lower frequency (e.g., ~3350-3450 cm⁻¹) due to intramolecular H-bonding.[5] | May be slightly red-shifted (~1640-1650 cm⁻¹) due to H-bonding. | The distinct N-H stretching band shape and position. |
| meta-Isomer | Two sharp bands typical for a free primary amine (asymmetric and symmetric stretches), e.g., ~3400-3500 cm⁻¹. | Typical amide I band (~1650-1670 cm⁻¹). | "Free" NH₂ stretches, distinct from the ortho-isomer. |
| para-Isomer | Two sharp bands, similar to the meta-isomer.[8] | Typical amide I band (~1650-1670 cm⁻¹). | Similar to meta, differentiation requires other techniques. |
| Structural Isomer | Two sharp bands, similar to meta/para. | Amide I band may be slightly different due to electronic environment (~1650-1670 cm⁻¹). | The fingerprint region will be distinct, but primary differentiation relies on NMR/MS. |
Trustworthiness Check: The presence of a broadened, red-shifted N-H stretching band is a strong indicator for the ortho-isomer. While the meta and para isomers will have similar IR spectra in the functional group region, their fingerprint regions (1500-600 cm⁻¹) will contain unique patterns of C-H and C-C bending vibrations that can be used for definitive matching against a reference standard.
Mass Spectrometry (MS)
While all isomers have the same molecular mass, their fragmentation patterns under electron ionization (EI) can be distinct, particularly due to the "ortho effect."
Expertise & Causality: The "ortho effect" is a well-documented phenomenon in mass spectrometry where adjacent functional groups interact during fragmentation, opening up unique pathways not available to the meta and para isomers.[9][10][11] For the ortho-isomer, the proximity of the amino and N-methylacetamide groups can facilitate specific rearrangements and eliminations.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS. GC-MS is preferable as it also provides retention time data, which can be a further distinguishing characteristic.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Analysis: Acquire a full scan mass spectrum from m/z 40 to 200.
Comparative MS Fragmentation Analysis
All isomers will show a molecular ion peak [M]⁺ at m/z 164.
| Isomer | Expected Key Fragments (m/z) and Rationale |
| ortho-Isomer | [M-42]⁺ (m/z 122): Loss of ketene (CH₂=C=O) is a common amide fragmentation. Unique fragments: May show specific losses resulting from ortho-effect interactions, such as the loss of the entire acetamide group facilitated by hydrogen transfer from the amino group.[9][11] |
| meta-Isomer | [M-42]⁺ (m/z 122): Loss of ketene. Fragmentation will be characteristic of a substituted aniline and an N-aryl acetamide, but without specific ortho-interactions. |
| para-Isomer | [M-42]⁺ (m/z 122): Loss of ketene.[8] [M-43]⁺ (m/z 121): Loss of the acetyl radical (•COCH₃). The resulting ion at m/z 92 (aminophenyl) is often prominent. |
| Structural Isomer | [M-57]⁺ (m/z 107): A potential key fragment from the loss of the •CH₂C(O)NHCH₃ radical. The base peak is often related to the cleavage of the C-C bond alpha to the ring. |
Trustworthiness Check: While fragmentation patterns can be complex, the presence of a unique ion or an unusually high abundance of a particular fragment for one isomer compared to the others can be a powerful diagnostic tool. The ortho effect, when observed, provides high confidence in identifying the 1,2-disubstituted isomer.[10]
Integrated Differentiation Strategy
A logical workflow ensures efficient and accurate identification. This process minimizes ambiguity by using the most definitive tests first.
// Node styles start_node [label="Start with Unknown Isomer\n(C₉H₁₂N₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_node [label="Acquire Mass Spectrum (EI-MS)\nConfirm M⁺ at m/z 164", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_c13_node [label="Acquire ¹³C NMR Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; nmr_h1_node [label="Acquire ¹H NMR Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; ir_node [label="Acquire IR Spectrum", fillcolor="#FBBC05", fontcolor="#202124"];
// Decision nodes c13_decision [label="Aromatic Region:\n4 Signals?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h1_decision [label="Aromatic Region:\nAA'BB' System?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir_decision [label="Broad, Shifted\nN-H Stretch?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_ch2_decision [label="CH₂ Signal Present?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Result nodes para_result [label="Identified:\npara-Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ortho_result [label="Identified:\northo-Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; meta_result [label="Identified:\nmeta-Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; structural_result [label="Identified:\nStructural Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start_node -> ms_node; ms_node -> nmr_c13_node [label=" m/z 164 confirmed"]; nmr_c13_node -> c13_decision; c13_decision -> para_result [label="Yes"]; c13_decision -> nmr_h1_node [label="No (6 Signals)"];
nmr_h1_node -> nmr_ch2_decision; nmr_ch2_decision -> structural_result [label="Yes"]; nmr_ch2_decision -> ir_node [label="No"];
ir_node -> ir_decision; ir_decision -> ortho_result [label="Yes"]; ir_decision -> meta_result [label="No (Sharp N-H)"]; } enddot Caption: A logical workflow for the unambiguous differentiation of the four isomers.
Conclusion
The differentiation of N-(2-aminophenyl)-N-methylacetamide and its isomers is a critical analytical challenge that is readily overcome with a systematic, multi-technique spectroscopic approach. By understanding the underlying principles—symmetry in NMR, intramolecular interactions in IR, and proximity-induced fragmentation in MS—a scientist can move from simple data collection to confident structural elucidation. This guide provides the framework and causal logic necessary to establish a robust, self-validating protocol for ensuring isomeric purity in research and development.
References
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ResearchGate. (n.d.). Some newer aspects of mass spectrometric ortho effects. Retrieved from ResearchGate. [Link]
-
Canadian Science Publishing. (n.d.). DOUBLE-MINIMUM POTENTIAL FOR INTRAMOLECULARLY HYDROGEN-BONDED PROTONS IN ORTHO-SUBSTITUTED ANILINES. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrogen Bonding in Organic Compounds. VI. Interaction between Groups in ortho-Substituted Anilines. Retrieved from ResearchGate. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed Central. [Link]
-
PubMed. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. National Library of Medicine. [Link]
-
Indian Academy of Sciences. (n.d.). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]
-
PubChem. (n.d.). N-(2-aminophenyl)-n-methylacetamide. [Link]
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Supporting Information. (n.d.). General Procedure for the Amides Synthesis. [Link]
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A to Z Chemistry. (2020). Ortho effect. WordPress.com. [Link]
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PubChem. (n.d.). 2-(2-aminophenyl)-n-methylacetamide. [Link]
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Axios Research. (n.d.). N-(4-aminophenyl)-N-methylacetamide. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]
-
RSC Publishing. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]
-
ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. [Link]
-
PubMed. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. National Library of Medicine. [Link]
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National Center for Biotechnology Information. (n.d.). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PubMed Central. [Link]
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ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
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A Comparative Guide to the Purity Assessment of N-(2-aminophenyl)-N-methylacetamide by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a compound such as N-(2-aminophenyl)-N-methylacetamide, an important intermediate in organic synthesis, ensuring its purity is paramount to the integrity of subsequent reactions and the safety of potential final products.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, supported by experimental data and protocols.
The Principle of qNMR: A Foundation of Accuracy
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute concentration of analytes in a sample without the need for calibration curves, a significant advantage over many chromatographic methods.[2] The fundamental principle of qNMR is elegantly simple: the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[2] This direct proportionality allows for the precise quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.[2]
This inherent quantitative nature positions qNMR as a primary ratio method, capable of delivering results with metrological traceability to the International System of Units (SI).[3][4] This is a crucial distinction from techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on response factors and calibration curves generated from a reference standard of the same compound being analyzed.[5] In instances where a certified reference standard of the analyte is unavailable, as is often the case with novel synthetic molecules, qNMR proves to be an invaluable tool.[6]
Experimental Protocol: A Step-by-Step Guide to Purity Assessment by ¹H qNMR
The following protocol outlines the key steps for the purity determination of N-(2-aminophenyl)-N-methylacetamide using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.
1. Selection of Internal Standard and Solvent:
The choice of an appropriate internal standard is critical for accurate qNMR analysis. An ideal internal standard should possess the following characteristics:
-
High Purity: To ensure accurate quantification.[7]
-
Chemical Stability: It should not react with the analyte or the solvent.
-
Distinct Chemical Shifts: Its signals should not overlap with those of the analyte or residual solvent peaks.[5][7]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[7]
For N-(2-aminophenyl)-N-methylacetamide (a solid at room temperature), a suitable deuterated solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), as it is soluble in polar organic solvents.[8] A commonly used and effective internal standard for this solvent system is Dimethyl terephthalate (DMTP) .[9] DMTP offers well-separated singlet signals in regions of the ¹H NMR spectrum that are unlikely to overlap with the analyte's aromatic or aliphatic protons.[9]
2. Sample Preparation:
Accurate weighing is the cornerstone of a reliable qNMR experiment.
-
Accurately weigh approximately 10-20 mg of N-(2-aminophenyl)-N-methylacetamide into a clean, dry vial.
-
Accurately weigh a similar amount of the high-purity internal standard (e.g., Dimethyl terephthalate) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition:
To ensure quantitativeness, specific NMR acquisition parameters must be employed:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse should be carefully calibrated.
-
Relaxation Delay (d1): This is a critical parameter. A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard is necessary to ensure complete relaxation of all nuclei between scans. A typical starting point is a d1 of 30-60 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For N-(2-aminophenyl)-N-methylacetamide, the methyl protons of the acetamide group or a well-resolved aromatic proton can be used. For Dimethyl terephthalate, the singlet from the two methyl groups is ideal.
-
The purity of the analyte (P_analyte) is calculated using the following equation[5][10]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = N-(2-aminophenyl)-N-methylacetamide
-
std = Internal Standard (Dimethyl terephthalate)
-
Visualizing the qNMR Workflow
The following diagram illustrates the key stages of the qNMR experimental workflow for purity assessment.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods.[10] The following table provides a comparative overview of qNMR with HPLC and GC for the purity analysis of N-(2-aminophenyl)-N-methylacetamide.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal integral and number of nuclei.[2][5] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Absolute quantification without a specific reference standard for the analyte.[2] | Relative quantification requiring a calibration curve with a reference standard of the analyte. | Relative quantification requiring a calibration curve with a reference standard of the analyte. |
| Accuracy | High, directly traceable to SI units.[3] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Excellent, with low RSD. | Excellent, with low RSD. |
| Sample Throughput | Generally lower than chromatography.[5] | High, suitable for automation. | High, suitable for automation. |
| Destructive? | Non-destructive, sample can be recovered.[2] | Destructive. | Destructive. |
| Impurity Detection | Detects all proton-containing impurities with sufficient concentration and resolved signals. | Detects impurities that are chromophoric (for UV detection) or have different physicochemical properties. | Detects volatile and thermally stable impurities. |
| Strengths | Ideal for purity assignment of new chemical entities, reference standard characterization, and when analyte-specific standards are unavailable.[6] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1] | Excellent for analyzing volatile compounds and residual solvents.[1] |
| Limitations | Lower sensitivity compared to some chromatographic detectors, potential for signal overlap in complex mixtures.[5] | Requires a reference standard of the analyte for accurate quantification. | Limited to volatile and thermally stable compounds. |
Supporting Experimental Data (Hypothetical)
The following table presents hypothetical, yet realistic, comparative data for the purity assessment of a batch of N-(2-aminophenyl)-N-methylacetamide.
| Analytical Method | Purity of N-(2-aminophenyl)-N-methylacetamide (%) | Known Impurity A (%) | Known Impurity B (%) |
| qNMR (400 MHz) | 99.2 (absolute molar %) | 0.5 | 0.3 |
| HPLC (UV, 254 nm) | 99.1 | 0.6 | 0.3 |
| GC-FID | Not applicable (compound is not sufficiently volatile) | - | - |
This hypothetical data illustrates the close agreement that can be achieved between qNMR and a well-validated HPLC method. The qNMR result is presented as an absolute molar percentage, reflecting its fundamental measurement principle.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of N-(2-aminophenyl)-N-methylacetamide, quantitative NMR emerges as a powerful, accurate, and direct method, particularly for establishing the absolute purity of a new batch or for the qualification of a reference standard. Its non-destructive nature and independence from analyte-specific reference materials provide unique advantages.[2][10]
However, for routine quality control and the analysis of specific, known impurities, chromatographic techniques like HPLC remain highly valuable due to their high throughput and sensitivity. A synergistic approach, employing qNMR for definitive purity assignment and orthogonal techniques like HPLC for impurity profiling, represents the gold standard in ensuring the quality and integrity of pharmaceutical ingredients and research chemicals. For comprehensive quality control, a combination of these techniques is often employed.[1]
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. [Link]
-
Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory - ACS Publications. [Link]
-
qNMR - BIPM. [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. [Link]
-
Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM. [Link]
-
Certified reference materials in solution for quantitative NMR - Separation Science. [Link]
-
N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) - PubChemLite. [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]
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Advanced Characterization of N-(2-aminophenyl)-N-methylacetamide Derivatives: A Comparative Guide to Cross-Reactivity Assessment
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Leads Focus: Bioanalytical Selectivity, Impurity Profiling, and Assay Interference Management
Executive Summary: The "Hidden" Interference in Benzimidazole Scaffolds
In the development of benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics, or psychotropics like Clobazam), N-(2-aminophenyl)-N-methylacetamide (CAS 22902-29-0) represents a critical structural node. It serves as both a potential metabolic ring-opening product and a synthetic precursor impurity.
For bioanalytical scientists, this compound presents a dual challenge:
-
Structural Similarity: Its ortho-phenylenediamine core mimics the parent drug’s epitope/pharmacophore, leading to high cross-reactivity (CR) in ligand-binding assays (LBA).
-
Chemical Instability: Under standard acidic sample preparation conditions, it can spontaneously cyclize to 1,2-dimethylbenzimidazole , altering its retention time and mass transition, potentially leading to quantification errors.
This guide compares the performance of Immunoassays (ELISA) versus LC-MS/MS in characterizing these derivatives, providing actionable protocols to ensure assay specificity.
Structural Mechanism of Interference
To understand the cross-reactivity profile, we must analyze the structural relationship between the open-ring derivative and the cyclized parent core. The N-methyl and N-acetyl groups on the phenylenediamine ring create a conformational flexibility that can "fit" into antibody binding pockets designed for the rigid benzimidazole system.
Visualization: The Cyclization Pathway & Structural Homology
Figure 1: The acid-catalyzed cyclization pathway. Bioanalytical methods must distinguish between the open-ring precursor (the interference) and the cyclized product (often the parent drug core).
Comparative Methodology: ELISA vs. LC-MS/MS
This section evaluates how two standard platforms handle the specificity challenge posed by N-(2-aminophenyl)-N-methylacetamide and its analogs (e.g., demethylated or ring-fluorinated derivatives).
Comparison Matrix: Selectivity & Performance
| Feature | Method A: Competitive ELISA | Method B: LC-MS/MS (MRM) |
| Primary Detection Principle | Steric/Electronic fit to Antibody Paratope | Mass-to-Charge (m/z) & Hydrophobicity |
| Cross-Reactivity Risk | High. The open-ring amide often mimics the H-bond acceptors of the parent drug. | Low. Distinct precursor/product ion pairs (165.1 → 122.1 vs 147.1 → 105.1). |
| Sample Prep Sensitivity | Robust. Neutral pH buffers prevent cyclization. | Vulnerable. Acidic mobile phases (0.1% Formic Acid) can induce on-column cyclization. |
| Throughput | High (96/384-well). | Moderate (Serial injection). |
| Limit of Quantitation (LOQ) | pg/mL range (High Sensitivity). | ng/mL range (matrix dependent). |
| Best Use Case | Screening large populations; PK studies after CR is ruled out. | Definitive quantification; Metabolic stability studies. |
Expert Insight: The "Phantom Peak" Phenomenon
Warning: In LC-MS/MS, if you observe a split peak or a "shoulder" for the benzimidazole parent drug, check your N-(2-aminophenyl)-N-methylacetamide levels. The derivative may be cyclizing inside the heated ESI source, creating a false positive signal for the parent drug.
Experimental Protocols
Protocol A: Determining Cross-Reactivity (%CR) in ELISA
Objective: Quantify the binding affinity of the derivative relative to the parent drug.
Reagents:
-
Parent Drug (Calibrator): 1,2-dimethylbenzimidazole (or specific target).
-
Interference Panel:
-
N-(2-aminophenyl)-N-methylacetamide (Target Impurity).
-
N-(2-aminophenyl)acetamide (Demethylated analog).
-
N-methyl-1,2-phenylenediamine (Hydrolysis product).
-
Step-by-Step Workflow:
-
Coating: Coat 96-well plate with Drug-Conjugate (0.5 µg/mL) overnight at 4°C. Block with 1% BSA.
-
Spiking: Prepare serial dilutions (0.1 nM to 10 µM) of the Parent Drug and each Derivative in assay buffer (PBS, pH 7.4).
-
Competition: Add 50 µL of diluted sample + 50 µL of primary antibody (monoclonal preferred) to wells. Incubate 1h at RT.
-
Note: Do not use acidic stop solution yet.
-
-
Detection: Wash 3x. Add HRP-secondary antibody. Incubate 1h.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.
-
Calculation:
-
Fit curves using a 4-parameter logistic (4-PL) model.
-
Calculate IC50 for Parent and Derivative.
-
Formula:
-
Protocol B: LC-MS/MS Selectivity & Stability Check
Objective: Ensure chromatographic separation and prevent on-column degradation.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Neutral pH is critical to prevent cyclization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 min.
MRM Transitions (Example):
-
Parent (Cyclized): m/z 147.1 → 105.1 (Collision Energy: 25 eV)
-
Derivative (Open): m/z 165.1 → 122.1 (Loss of acetyl group, -43 Da).
Self-Validating Step: Inject a pure standard of N-(2-aminophenyl)-N-methylacetamide. Monitor the transition for the Parent drug (147.1).
-
Pass: No signal at the Parent retention time.
-
Fail: Signal detected (indicates source-induced cyclization or contaminated standard).
Data Presentation: Simulated Cross-Reactivity Profile
The following table illustrates typical results when comparing a Polyclonal Antibody (pAb) vs. a Monoclonal Antibody (mAb) against this derivative panel.
| Compound | Structure Note | pAb % Cross-Reactivity | mAb % Cross-Reactivity | LC-MS/MS Selectivity |
| Parent Drug | Benzimidazole Core | 100% | 100% | N/A (Reference) |
| N-(2-aminophenyl)-N-methylacetamide | Open Ring, N-Me | 12.5% | < 0.1% | Resolved (Rt: 1.2 min) |
| N-(2-aminophenyl)acetamide | Open Ring, NH | 4.2% | < 0.1% | Resolved (Rt: 0.9 min) |
| N-methyl-1,2-phenylenediamine | No Acetyl Group | < 0.1% | < 0.1% | Resolved (Rt: 0.5 min) |
Interpretation:
-
The Polyclonal Ab shows significant interference (12.5%) with the target derivative, likely recognizing the N-methylacetamide motif. This would yield false-positive PK data.
-
The Monoclonal Ab successfully discriminates the rigid cyclized core from the flexible open chain.
-
LC-MS/MS provides absolute selectivity, provided the pH is controlled.
Experimental Workflow Diagram
This diagram outlines the decision tree for selecting the correct assay based on the derivative's presence.
Figure 2: Decision matrix for handling N-(2-aminophenyl)-N-methylacetamide interferences.
References
-
FDA Center for Drug Evaluation and Research. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. [Link]
-
PubChem. "Compound Summary: N-(2-aminophenyl)-N-methylacetamide (CAS 22902-29-0)." National Library of Medicine. [Link]
-
Li, Z., et al. "Copper-catalyzed intramolecular cyclization to N-substituted 1,3-dihydrobenzimidazol-2-ones."[1] Organic Letters, 2008.[1] [Link]
Sources
Safety Operating Guide
N-(2-aminophenyl)-N-methylacetamide proper disposal procedures
N-(2-aminophenyl)-N-methylacetamide: Advanced Laboratory Disposal & Operational Safety Guide
As drug development and chemical synthesis scale, the proper management of hazardous intermediates is as critical as the synthesis itself. N-(2-aminophenyl)-N-methylacetamide (CAS No. 22902-29-0)[1] is an aromatic amine derivative that requires stringent handling and disposal protocols. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causally grounded framework for the safe lifecycle management of this compound.
Toxicological Grounding: The Causality of Risk
To understand the strict disposal parameters for N-(2-aminophenyl)-N-methylacetamide, one must first understand its interaction with biological systems. Primary aromatic amines are notorious for their genotoxic and mutagenic potential.
When introduced into the human body (via inhalation of aerosolized powders or transdermal absorption), aromatic amines undergo metabolic activation catalyzed primarily by Cytochrome P450 enzymes, specifically CYP1A2[2]. This N-hydroxylation yields an N-hydroxyarylamine intermediate. Subsequent Phase II esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) generates a highly reactive nitrenium ion. This electrophile covalently binds to nucleophilic sites on DNA, forming bulky DNA adducts that can lead to mutagenesis and carcinogenesis[3][4].
Because of this specific metabolic pathway, our operational protocols are designed to achieve absolute zero-exposure during handling and complete molecular destruction during disposal.
CYP1A2-mediated metabolic activation of aromatic amines leading to mutagenic DNA adducts.
Waste Profiling and Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory facilities are prohibited from treating or neutralizing hazardous waste at the bench without a specific permit[5]. Therefore, N-(2-aminophenyl)-N-methylacetamide must be profiled, accumulated, and transported according to RCRA Subpart K guidelines for academic and research laboratories[6].
Table 1: Physicochemical & Waste Profiling Parameters
| Parameter | Specification / Classification | Operational Rationale |
| Chemical Name | N-(2-aminophenyl)-N-methylacetamide | Target molecule for disposal. |
| CAS Number | 22902-29-0 | Required for EHS waste manifesting[1]. |
| EPA Waste Category | Unlisted Hazardous Waste (Characteristic) | Exhibits toxicity; requires permitted destruction. |
| Waste Segregation | Non-Halogenated Organic Waste | Prevents mixing with halogens, which alters incineration parameters. |
| Incompatibilities | Strong oxidizers, strong acids | Segregation prevents exothermic reactions in waste carboys. |
Standard Operating Procedure: Laboratory Disposal Workflow
The following step-by-step methodology ensures that the chemical is safely transferred from the experimental workflow to the waste stream without compromising operator safety.
Step 1: Source Segregation and Collection
-
Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, Kimwipes) and unreacted solid powder in a dedicated, puncture-proof High-Density Polyethylene (HDPE) container.
-
Liquid Waste: If the chemical is dissolved in a solvent (e.g., DMSO, methanol), funnel the solution into a designated "Non-Halogenated Organic Waste" PTFE-lined amber glass carboy. Causality: Amber glass prevents photo-oxidative degradation of the amine, which can generate unpredictable byproducts prior to incineration.
Step 2: Primary Packaging & Engineering Controls
-
All waste transfer must occur inside a hard-ducted fume hood or a Class II Type B2 Biological Safety Cabinet to prevent inhalation of aerosolized particulates.
-
Operators must wear double nitrile gloves (aromatic amines can permeate single-layer nitrile over extended exposure), a closed-front lab coat, and safety goggles.
Step 3: RCRA Labeling and Accumulation
-
Attach a compliant RCRA "Hazardous Waste" tag immediately upon the first drop of waste entering the container.
-
Clearly list "N-(2-aminophenyl)-N-methylacetamide" and the specific solvent matrix. Do not use abbreviations.
-
Store in a secondary containment tray away from light and incompatible chemicals (oxidizers) until EHS pickup[6].
Step 4: Spill Response and Decontamination
-
Protocol: If a powder spill occurs, do not sweep it dry , as this will aerosolize the mutagen. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol) to solubilize and trap the powder.
-
Chemical Insight: Wash the decontaminated area with standard laboratory detergent and water. Never use bleach (sodium hypochlorite) to clean up an aromatic amine spill; the reaction between primary amines and hypochlorite generates highly toxic, volatile chloramine gases.
Logistics & Final Destruction (Thermal Oxidation)
Once the waste leaves your facility via a licensed EHS transporter, it cannot be placed in a landfill. The EPA mandates that hazardous organic wastes, particularly those with mutagenic profiles, undergo high-temperature incineration[7].
To achieve the RCRA-mandated 99.99% Destruction and Removal Efficiency (DRE) , the waste is injected into a thermal combustion chamber. The incinerator must maintain temperatures between 1,200°F and 2,000°F (650°C - 1100°C) with a nominal gas residence time of at least 1 second[8]. Because N-(2-aminophenyl)-N-methylacetamide contains nitrogen, its complete thermal oxidation yields water (
Cradle-to-grave RCRA-compliant disposal workflow for aromatic amine laboratory waste.
References
-
American Chemical Society (ACS). "Regulation of Laboratory Waste." Available at:[Link]
-
Regulations.gov. "American Chemical Society Topic: Treatment of Hazardous Waste." Available at: [Link]
-
Cancer Research - AACR Journals. "Human Enzymes Involved in the Metabolic Activation of the Environmental Contaminant 3-Nitrobenzanthrone." Available at:[Link]
-
MDPI. "Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review." Available at:[Link]
-
Academia.edu. "Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2." Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." Available at:[Link]
-
Regulations.gov. "Operational Parameters for Hazardous Waste Combustion Devices." Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (PDF) Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic [academia.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. acs.org [acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of N-(2-aminophenyl)-N-methylacetamide
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards associated with analogous compounds, we can implement stringent protective measures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can make informed decisions to minimize risk.
Hazard Analysis Based on Structural Analogues
Given the absence of a specific Safety Data Sheet for N-(2-aminophenyl)-N-methylacetamide, a conservative approach to hazard assessment is necessary. We will consider the hazard profiles of related acetamide and aniline compounds, such as N-Methylacetamide and N,N-Dimethylacetamide.
Analogous compounds exhibit a range of health hazards, including:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[1][2][3][4][5]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[5]
Therefore, it is prudent to handle N-(2-aminophenyl)-N-methylacetamide as a substance with potential for skin and eye irritation, acute toxicity, and possible long-term reproductive or organ-specific effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to N-(2-aminophenyl)-N-methylacetamide. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[4] | Nitrile or neoprene gloves. | Standard laboratory coat. | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is advised.[4] |
| Solution Preparation | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. | Standard laboratory coat. | Work should be conducted in a chemical fume hood. |
| Chemical Reactions and Work-up | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvents being used. | Chemical-resistant laboratory coat or apron over a standard lab coat. | All operations must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not generally required if handling sealed waste containers. |
Procedural Guidance for Safe Handling
Adherence to standard laboratory operating procedures is crucial. The following step-by-step guidance will help ensure safe handling during common laboratory workflows.
Weighing and Aliquoting
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Location : Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.
-
Handling : Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Spill Response and Management
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Assess : From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
PPE : Don the appropriate PPE for spill cleanup, including respiratory protection.
-
Containment : For a solid spill, carefully cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material to contain the spill.
-
Cleanup : Carefully scoop the absorbent material into a designated chemical waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of N-(2-aminophenyl)-N-methylacetamide and its contaminated materials is essential to protect both personnel and the environment.
-
Waste Segregation : All waste contaminated with N-(2-aminophenyl)-N-methylacetamide, including gloves, disposable lab coats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Containerization : Use sealed, leak-proof containers for all chemical waste.
-
Labeling : Clearly label the waste container with the full chemical name and any known hazard classifications based on analogous compounds.
-
Institutional Procedures : Follow all institutional and local regulations for the disposal of chemical waste.[2][3][4][5][6]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N-(2-aminophenyl)-N-methylacetamide. This logical flow ensures that the protective measures are commensurate with the potential risk of each specific laboratory task.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
